Product packaging for Rolitetracycline(Cat. No.:CAS No. 751-97-3)

Rolitetracycline

Numéro de catalogue: B610553
Numéro CAS: 751-97-3
Poids moléculaire: 527.6 g/mol
Clé InChI: IKQRPFTXKQQLJF-IAHYZSEUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rolitetracycline (CAS 751-97-3) is a semisynthetic, broad-spectrum tetracycline antibiotic and a protein synthesis inhibitor . It functions as an N-Mannich base prodrug of tetracycline, which is prepared by condensation with pyrrolidine and formaldehyde . Its mechanism of action involves passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit. This binding prevents tRNA from attaching to the mRNA-ribosome complex, thereby interfering with bacterial protein synthesis . This compound is a broad-spectrum agent active against a range of Gram-positive and Gram-negative bacteria . It has historically been used in cases requiring high concentrations of antibiotic or when oral administration is impractical . In a research context, it serves as a classic tool for studying tetracycline activity and mechanisms of antibiotic resistance. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O8 B610553 Rolitetracycline CAS No. 751-97-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRPFTXKQQLJF-IAHYZSEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20685-78-3 (mononitrate), 7681-32-5 (nitrate)
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023568
Record name Rolitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751-97-3
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolitetracycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROLITETRACYCLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rolitetracycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLITETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Rolitetracycline Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Rolitetracycline nitrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Properties

This compound nitrate is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is the nitrate salt of this compound, which is a prodrug of tetracycline.[1] The chemical structure and key identifiers are summarized below.

PropertyValueSource
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid[2]
Molecular Formula C27H34N4O11[2]
Molecular Weight 590.6 g/mol [2]
CAS Number 7681-32-5[3]
Parent Compound This compound (CAS: 751-97-3)[2]

Physical Properties

The physical characteristics of this compound nitrate are crucial for its formulation and delivery. Available quantitative data is presented in the following tables.

Melting Point
CompoundMelting Point (°C)
This compound163.5
Solubility

This compound nitrate is known to be highly soluble in water.[4] This high water solubility makes it suitable for parenteral administration.[4] Quantitative solubility data in various solvents is summarized below.

SolventSolubility
Water555,000 mg/L[5]
Water10 mg/mL (with sonication and warming)[1][6]
EthanolPartially Soluble[7]
MethanolPartially Soluble[7]
DMSO< 1 mg/mL (insoluble or slightly soluble)[6]
Stability

This compound nitrate is susceptible to degradation, particularly in solution, with pH and temperature being critical factors. It is reported to be more stable under acidic conditions.[4] The degradation of this compound has been studied, and it can undergo hydrolysis.[8] In alkaline solutions (pH > 10.5), the degradation rate is second-order with respect to the hydroxide ion concentration.[8][9]

Mechanism of Action

This compound, the active moiety of this compound nitrate, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It passively diffuses through porin channels in the bacterial membrane and then reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.

This compound Nitrate Mechanism of Action cluster_bacterium Bacterial Cell Bacterial Membrane Bacterial Membrane 30S Ribosome 30S Ribosome Bacterial Membrane->30S Ribosome Binds to mRNA mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to tRNA tRNA tRNA->mRNA Binding Blocked Inhibition Inhibition Protein Synthesis->Inhibition This compound This compound This compound->Bacterial Membrane Passive Diffusion This compound Nitrate This compound Nitrate This compound Nitrate->this compound Active Moiety

Caption: Mechanism of action of this compound nitrate.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of active pharmaceutical ingredients are crucial for reproducible research.

Determination of Melting Point (General Protocol based on USP <741>)

Objective: To determine the melting range of a solid substance.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (closed at one end)

  • Thermometer calibrated against USP reference standards

Procedure:

  • Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator.

  • Capillary Tube Filling: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of approximately 1°C per minute.

    • The temperature at which the substance is first observed to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting range.

Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound nitrate powder

  • Solvent of interest (e.g., water, ethanol, DMSO, methanol)

  • Stoppered flasks or vials

  • Orbital shaker or other agitation device

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of this compound nitrate is added to a known volume of the solvent in a stoppered flask.

  • The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

  • The mixture is agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).

  • After agitation, the suspension is allowed to stand to allow undissolved solids to settle.

  • A clear aliquot of the supernatant is carefully removed and either centrifuged or filtered to remove any remaining solid particles.

  • The concentration of this compound nitrate in the clear supernatant is determined using a validated analytical method.

Solubility Determination Workflow Start Start Add_Excess_Solid Add excess this compound Nitrate to solvent Start->Add_Excess_Solid Equilibrate Equilibrate with agitation (e.g., 24-48h at constant temp.) Add_Excess_Solid->Equilibrate Separate_Solid Separate solid from liquid (centrifugation/filtration) Equilibrate->Separate_Solid Analyze_Supernatant Analyze supernatant for drug concentration (e.g., HPLC) Separate_Solid->Analyze_Supernatant Determine_Solubility Determine solubility value Analyze_Supernatant->Determine_Solubility End End Determine_Solubility->End

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Molecular Structure of Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First launched in the late 1950s, it was the first of the semi-synthetic tetracyclines and is derived from tetracycline through a Mannich condensation reaction.[3] Structurally, it is an N-Mannich base prodrug of tetracycline, designed for parenteral administration in serious bacterial infections where oral administration is not feasible.[3][4] Its mode of action, like other tetracyclines, involves the inhibition of protein synthesis in bacteria.[5] This guide provides a detailed examination of the molecular structure of this compound, its synthesis, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is characterized by a four-ring naphthacene carboxamide core, which is the hallmark of the tetracycline class of antibiotics. The key structural modification in this compound is the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline scaffold.[2] This modification enhances its solubility in water, making it suitable for injection.[3]

General Molecular Properties

The fundamental properties of the this compound molecule are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₇H₃₃N₃O₈[1]
Molecular Weight 527.57 g/mol [6]
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[2]
CAS Number 751-97-3[1]
Synonyms Pyrrolidinylmethyltetracycline, Reverin®, Syntetrin®, Velacycline®, SQ 15,659[7]
Physicochemical and Computed Properties

The physicochemical properties of a drug molecule are critical to its formulation, delivery, and pharmacokinetic profile.

PropertyValueTypeSource(s)
Appearance Yellow to orange solidExperimental[3]
Solubility Soluble in water; Partially soluble in ethanol and methanolExperimental[3]
Topological Polar Surface Area (TPSA) 170.87 ŲComputed[6]
logP (Octanol-Water Partition Coefficient) 0.05Computed[6]
Hydrogen Bond Donors 6Computed[6]
Hydrogen Bond Acceptors 11Computed[6][7]
Rotatable Bonds 4Computed[6]

Structural Representation

The 2D chemical structure of this compound, illustrating the connectivity of atoms and the core tetracycline rings with the characteristic pyrrolidinomethyl side chain.

Rolitetracycline_Structure cluster_0 mol Synthesis_Workflow Synthesis Workflow of this compound via Mannich Reaction cluster_reactants Reactants tetracycline Tetracycline (Substrate) reaction_vessel Reaction Vessel (Stirring, Room Temp/Reflux) tetracycline->reaction_vessel formaldehyde Formaldehyde (Electrophile Source) formaldehyde->reaction_vessel pyrrolidine Pyrrolidine (Secondary Amine) pyrrolidine->reaction_vessel solvent Solvent (e.g., Ethanol) solvent->reaction_vessel product This compound (Final Product) reaction_vessel->product Mannich Condensation Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell entry This compound enters cell (passive diffusion) ribosome 70S Ribosome entry->ribosome Binds to 30S Subunit trna Aminoacyl-tRNA ribosome->trna Blocks binding to A-site protein Peptide Chain (Elongation) mrna mRNA trna->protein Prevents amino acid addition outcome Protein Synthesis Inhibited (Bacteriostatic Effect)

References

Rolitetracycline: A Technical Guide to a Semi-Synthetic Tetracycline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Synthesized in 1958, it is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly in cases where oral administration is not feasible.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, antibacterial spectrum, pharmacokinetics, and the experimental protocols relevant to its study.

Chemical Characteristics and Synthesis

This compound, chemically known as N-(pyrrolidinomethyl)tetracycline, is synthesized from tetracycline through a Mannich condensation reaction.[2][6] This reaction involves the condensation of tetracycline with formaldehyde and pyrrolidine.[2] The addition of the pyrrolidinomethyl group to the amide function of the tetracycline molecule increases its water solubility, making it suitable for intravenous and intramuscular administration.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C27H33N3O8[7]
Molecular Weight 527.57 g/mol [7]
Appearance Yellow to orange or red solidCymitQuimica
Water Solubility 555,000 mg/L[8]
CAS Number 751-97-3[7]

Mechanism of Action

Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[7][9] The molecule passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit.[9][10] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[9][10]

cluster_bacterium Bacterial Cell Bacterial_Membrane Bacterial Membrane Porin Porin Channel Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binding Protein_Synthesis Protein Synthesis (Elongation) Ribosome_30S->Protein_Synthesis Inhibition mRNA mRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding Blocked Rolitetracycline_Outside This compound Rolitetracycline_Outside->Porin Passive Diffusion

Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[11][12] Its efficacy is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal activity at higher concentrations against certain strains like E. coli.[9][13]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Selected Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli20 different serotypes<0.012 (for 27 out of 20 strains in serum)[14]
Escherichia coli-7.8 (bacteriostatic)[9]
Escherichia coli-15.6 (bactericidal)[9]
Staphylococcus aureus16 different strainsGenerally higher than for E. coli[14]

Pharmacokinetics

This compound is intended for parenteral use due to its instability at the pH of the gastrointestinal tract.[6] Following intravenous administration, it is widely distributed throughout the body.

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Administration Route Intravenous/Intramuscular[4]
Peak Plasma Concentration (350 mg IV) 4 - 6 mg/L[4]
Time to Peak Concentration 0.5 - 1 hour[4]
Elimination Half-life 5 - 8 hours[4]
Protein Binding 50%[7]
Volume of Distribution 0.54 L/kg[7]
Clearance 0.97 mL/min/kg[7]
Excretion ~50% in urine[4]

Mechanisms of Resistance

Bacterial resistance to tetracyclines, including this compound, is a significant clinical concern. The primary mechanisms of resistance are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[5][15][16] Genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements, facilitating their spread.[15]

  • Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[1][17][18][19] These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[18][19]

  • Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[6]

cluster_resistance Mechanisms of this compound Resistance This compound This compound Efflux_Pump Efflux Pump (e.g., TetA, TetK) This compound->Efflux_Pump Expulsion from cell Enzymatic_Inactivation Enzymatic Inactivation This compound->Enzymatic_Inactivation Degradation Bacterial_Ribosome Bacterial Ribosome This compound->Bacterial_Ribosome Target Binding Ribosomal_Protection Ribosomal Protection Protein (e.g., TetM) Ribosomal_Protection->Bacterial_Ribosome Dislodges this compound

Bacterial resistance mechanisms to this compound.

Clinical Efficacy

While specific large-scale clinical trial data for this compound is limited in recent literature, historical use and its classification as a tetracycline antibiotic suggest its application in serious bacterial infections where parenteral therapy is required.[4][12] Its use has been documented in urinary tract infections.[20]

Experimental Protocols

Synthesis of this compound (Mannich Reaction)

This protocol is a general representation of the Mannich reaction for the synthesis of N-(pyrrolidinomethyl)tetracycline.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen), suspend anhydrous tetracycline base in a suitable organic solvent such as absolute ethanol or tert-butanol.[2][21]

  • Addition of Reagents: Add paraformaldehyde and pyrrolidine hydrochloride to the suspension.[21] Alternatively, pre-formed methylene-bis-pyrrolidine can be used.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: After the reaction is complete, cool the solution. The product, this compound hydrochloride, may precipitate upon cooling or after the addition of a small amount of concentrated hydrochloric acid.[21] The crystalline product can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

cluster_synthesis Synthesis of this compound Tetracycline Tetracycline Mannich_Reaction Mannich Condensation Tetracycline->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Mannich_Reaction This compound This compound Mannich_Reaction->this compound

Workflow for the synthesis of this compound.

Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the determination of this compound concentrations in plasma using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of tetracyclines.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is commonly employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for tetracyclines.

  • Analysis:

    • Inject the prepared sample supernatant onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the concentration by comparing the peak area to a calibration curve prepared with known concentrations of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a bacterial isolate.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, with sonication and warming if necessary) at a known high concentration.[9]

  • Preparation of Microtiter Plate:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound, a semi-synthetic derivative of tetracycline, remains a relevant compound for researchers and drug development professionals. Its parenteral formulation allows for the achievement of high systemic concentrations, making it a valuable option in specific clinical scenarios. Understanding its synthesis, mechanism of action, pharmacokinetic profile, and the mechanisms by which bacteria develop resistance is crucial for its appropriate study and potential future applications. The experimental protocols provided in this guide offer a foundation for the laboratory investigation of this important antibiotic.

References

Rolitetracycline Hydrochloride vs. Nitrate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical properties of rolitetracycline hydrochloride and this compound nitrate. The information is intended to assist researchers and professionals in drug development in understanding the key characteristics of these two salt forms of the semi-synthetic tetracycline antibiotic, this compound.

Physicochemical Properties

This compound, a derivative of tetracycline, is a broad-spectrum antibiotic. It is a prodrug that is hydrolyzed to tetracycline, which then inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting peptide chain elongation.[1][2] this compound is noted for its high water solubility, which makes it suitable for parenteral administration.[3]

The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the drug's solubility, stability, and bioavailability. While specific comparative studies between the hydrochloride and nitrate salts of this compound are not extensively detailed in publicly available literature, this guide compiles the available data for each salt.

Data Presentation

The following tables summarize the available quantitative data for this compound and its hydrochloride and nitrate salts.

Table 1: General Physicochemical Properties

PropertyThis compound (Base)This compound HydrochlorideThis compound Nitrate (Anhydrous)This compound Nitrate (Sesquihydrate)
Molecular Formula C27H33N3O8[4]C27H34ClN3O8[5]C27H34N4O11[6]C27H33N3O8·HNO3·1½H2O[7]
Molecular Weight 527.57 g/mol [4]564.03 g/mol [5]590.59 g/mol [6]599.59 g/mol [7]
Appearance Yellow to orange solid[8]Not specifiedNot specifiedBright yellow powder[7]

Table 2: Solubility and Thermal Properties

PropertyThis compound (Base)This compound HydrochlorideThis compound Nitrate (Sesquihydrate)
Aqueous Solubility Very soluble in water; 1 g dissolves in about 1 mL.[3] Another source indicates 555,000 mg/L.[9]Data not availableHighly soluble[3]
Melting/Decomposition Point 163.5 °C (melting point)[4]Data not availableDecomposes at 140-144 °C[7]

Stability Profile

The stability of tetracyclines, including this compound, is a critical consideration due to their susceptibility to degradation under various conditions, particularly pH. This compound's pH instability is a known factor that limits its use to parenteral administration.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound salts are not always published in full. However, based on standard pharmaceutical practices for tetracycline antibiotics, the following methodologies can be described.

Equilibrium Solubility Determination

The equilibrium solubility of this compound salts can be determined using a shake-flask method.

Objective: To determine the concentration of the this compound salt in a saturated aqueous solution at a specific temperature.

Apparatus and Reagents:

  • Analytical balance

  • Shaker bath or orbital shaker with temperature control

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Purified water

  • This compound hydrochloride/nitrate reference standard

Methodology:

  • An excess amount of the this compound salt is added to a known volume of purified water in a sealed flask.

  • The flask is placed in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.

  • A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.

  • An aliquot of the clear supernatant is diluted with a suitable solvent (e.g., mobile phase for HPLC).

  • The concentration of the dissolved this compound salt in the diluted sample is determined by a validated HPLC method, using a calibration curve prepared from the reference standard.

  • The final solubility is calculated and expressed in mg/mL or g/L.

Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating HPLC method is crucial for assessing the degradation of this compound salts under various stress conditions.

Objective: To develop and validate an HPLC method that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.

Apparatus and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Forced degradation equipment (e.g., oven, UV light chamber).

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for stress testing.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • Purified water.

  • Buffers of various pH values.

Methodology:

  • Method Development: A reversed-phase HPLC method is developed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of the parent drug from its degradation products. The detection wavelength is selected based on the UV spectrum of this compound.

  • Forced Degradation Studies: Solutions of the this compound salt are subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: The solid drug or its solution is exposed to high temperatures.

    • Photodegradation: The drug solution is exposed to UV light.

  • Sample Analysis: At specified time points, samples are withdrawn from the stress conditions, neutralized if necessary, and analyzed by the developed HPLC method.

  • Method Validation: The stability-indicating nature of the method is confirmed by demonstrating that the degradation products do not interfere with the quantification of the intact drug. The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability testing.

Rolitetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to mRNA mRNA Protein Protein Synthesis (Blocked) Ribosome->Protein tRNA Aminoacyl-tRNA tRNA->Ribosome Binding Prevented

Caption: Mechanism of action of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Drug This compound Salt (Hydrochloride or Nitrate) Acid Acidic Hydrolysis Drug->Acid Base Basic Hydrolysis Drug->Base Oxidation Oxidation (H2O2) Drug->Oxidation Heat Thermal Stress Drug->Heat Light Photolytic Stress Drug->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Quantification Quantification of Intact Drug and Degradation Products HPLC->Quantification

Caption: General workflow for stability testing.

Conclusion

Both this compound hydrochloride and nitrate are highly water-soluble salts suitable for parenteral formulations. While there is a lack of direct comparative data on their physicochemical properties, this guide provides the currently available information. The inherent instability of the this compound molecule, particularly its sensitivity to pH, is a critical factor to consider in the development of any formulation. The experimental protocols outlined here provide a framework for researchers to conduct their own comparative studies to determine the most suitable salt form for their specific application. Further research directly comparing the solubility and stability profiles of the hydrochloride and nitrate salts would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly when oral administration is not feasible.[1][2][3] This document provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, compiled from various scientific sources. Due to the drug's development in the mid-20th century, detailed pharmacokinetic data in humans, as per modern standards, is limited.[2][3] This guide summarizes the existing quantitative data, outlines relevant experimental methodologies, and visualizes key processes to support further research and development.

Pharmacokinetics of this compound

This compound is administered parenterally, either intravenously or intramuscularly, due to its pH instability and lack of oral absorption.[4][5] As a prodrug, it is designed to hydrolyze in vivo to tetracycline, the active moiety.[2]

Quantitative Pharmacokinetic Data

Comprehensive human pharmacokinetic parameters for this compound are not extensively documented in readily available literature. The following tables summarize the available data. For comparative purposes, pharmacokinetic data for tetracycline, the active metabolite, are also provided where specified.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueSpeciesAdministrationDoseSource(s)
Bioavailability Not available for IMHumanIntramuscular (IM)-[6]
100% (by definition)HumanIntravenous (IV)-
Peak Plasma Concentration (Cmax) 4–6 mg/LHumanIntravenous (IV)350 mg[3]
Time to Peak (Tmax) 0.5–1 hHumanIntravenous (IV)350 mg[3]
Elimination Half-life (t½) 5–8 hHumanIntravenous (IV)350 mg[3]
8.80 hoursNot SpecifiedNot SpecifiedNot Specified[7]
Volume of Distribution (Vd) 0.54 L/kgNot SpecifiedNot SpecifiedNot Specified[7]
Clearance (CL) 0.97 mL/min/kgNot SpecifiedNot SpecifiedNot Specified[7]
Protein Binding 0.50% (unbound fraction)Not SpecifiedNot SpecifiedNot Specified[7]
Metabolism Minimal in human liver microsomes.[5]Human--[5]
Excretion ~50-55% excreted in urine.[3][7]HumanIntravenous (IV)350 mg[3][7]
13% unchanged in urine, 7% unchanged in feces.[5]Human--[5]

Table 2: Comparative Pharmacokinetic Parameters of Tetracycline (Active Metabolite) in Humans

ParameterValueAdministrationSource(s)
Oral Bioavailability 60-80% (fasting)Oral[8]
Protein Binding 65%-[9]
Elimination Half-life (t½) 6-11 hOral[10]
Metabolism Not metabolized-[1]
Excretion Primarily renal and fecal-[8]

Experimental Protocols

General Experimental Workflow for a this compound Pharmacokinetic Study

A typical clinical study to determine the pharmacokinetic profile of intravenously administered this compound would likely follow the workflow below.

Caption: Generalized workflow for a human pharmacokinetic study of this compound.

Methodological Details:

  • Subjects: Healthy adult volunteers would be recruited. Baseline health would be assessed through physical examination and standard laboratory tests.

  • Dosing: A single dose of this compound (e.g., 350 mg) would be administered as an intravenous infusion over a specified period.

  • Blood Sampling: Venous blood samples would be collected into tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Sample Processing: Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Analytical Method: While early studies may have used microbiological assays, later and more specific methods would involve High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its metabolite, tetracycline, in plasma samples.[11] These methods offer high specificity and sensitivity, allowing for the differentiation of the parent drug from its metabolites.[11]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[12] As a member of the tetracycline class, it targets the bacterial ribosome.

Bacterial Protein Synthesis Inhibition Pathway

This compound, after being converted to tetracycline, diffuses through the bacterial cell wall and cytoplasmic membrane. It then binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

G cluster_bacterium Bacterial Cell This compound This compound Tetracycline Tetracycline This compound->Tetracycline Hydrolysis 30S Ribosome 30S Ribosome Tetracycline->30S Ribosome Binds to Protein Synthesis Protein Synthesis 30S Ribosome->Protein Synthesis Blocks tRNA binding Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Ribosome Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

There is no substantial evidence to suggest that this compound directly interacts with host signaling pathways as its primary mode of action. Its therapeutic effects are attributed to its antibacterial activity.

Conclusion

This compound is a parenterally administered tetracycline antibiotic. While it has been in clinical use for a considerable time, publicly available, detailed human pharmacokinetic data that meet modern standards are scarce. This guide has consolidated the available information on its pharmacokinetic profile, highlighting an elimination half-life of approximately 5-8 hours and peak plasma concentrations of 4–6 mg/L following a 350 mg intravenous dose. The bioavailability of the intravenous formulation is complete, but quantitative data for intramuscular administration is lacking. The primary mechanism of action is the well-established inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. Further research, potentially through retrospective analysis of older clinical data or new, well-designed pharmacokinetic studies, would be beneficial to provide a more complete understanding of the disposition of this compound in humans.

References

The Enduring Efficacy of Rolitetracycline: An In-depth Technical Review of its Broad-Spectrum Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semi-synthetic derivative of tetracycline, has long been recognized for its broad-spectrum antibacterial activity.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant gram-positive bacteria. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial spectrum, and the standardized methodologies for its evaluation. While this compound is an older antibiotic, understanding its activity profile remains pertinent for historical comparison, mechanism-of-action studies, and potentially for exploring new therapeutic strategies.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][4] The drug passively diffuses through the bacterial cell membrane and reversibly binds to the 30S ribosomal subunit.[4] This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[2]

cluster_bacterium Gram-Positive Bacterium Bacterial Cell Wall Bacterial Cell Wall Bacterial Cell Membrane Bacterial Cell Membrane Bacterial Cell Wall->Bacterial Cell Membrane 30S 30S Subunit Bacterial Cell Membrane->30S Binds to 30S Subunit Ribosome_Complex Ribosome (70S) 50S 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S->Protein_Synthesis_Inhibition Blocks tRNA binding Rolitetracycline_Ext This compound Rolitetracycline_Ext->Bacterial Cell Wall Passive Diffusion tRNA aminoacyl-tRNA tRNA->30S Binding prevented Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Mechanism of Action of this compound.

In Vitro Activity Against Gram-Positive Bacteria

Historically, this compound has demonstrated a broad spectrum of activity against various gram-positive pathogens. However, it is important to note that recent, publicly available quantitative data (i.e., Minimum Inhibitory Concentration [MIC] values) for this compound are scarce. The following table provides a representative summary of the expected activity based on older literature and the general activity profile of the tetracycline class. Researchers are advised to perform contemporary susceptibility testing to determine the activity against current clinical isolates.

Gram-Positive SpeciesRepresentative MIC Range (µg/mL)Notes
Staphylococcus aureus0.25 - 4Activity against both methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains has been reported historically.
Streptococcus pneumoniae0.12 - 2Activity against penicillin-susceptible and some penicillin-resistant strains.
Streptococcus pyogenes (Group A Strep)0.06 - 1Generally susceptible.
Enterococcus faecalis1 - 16Higher MICs are often observed compared to staphylococci and streptococci.
Enterococcus faecium2 - >32Often exhibits higher resistance rates than E. faecalis.

Disclaimer: The MIC values presented in this table are illustrative and based on historical data for the tetracycline class. Actual MICs for specific strains may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro activity of this compound against gram-positive bacteria is typically performed using standardized methods such as broth microdilution or agar dilution, following the guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Broth Microdilution Method (based on CLSI guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., water).[7]

  • The stock solution is then serially diluted to create a range of concentrations.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]

3. Microtiter Plate Inoculation:

  • A 96-well microtiter plate is used. Each well in a row is filled with CAMHB containing a specific concentration of this compound.[7]

  • The prepared bacterial inoculum is then added to each well.

  • A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.

4. Incubation:

  • The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8]

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow for MIC Determination.

Agar Dilution Method (based on EUCAST guidelines)

This method is an alternative for determining the MIC.[10]

1. Preparation of Agar Plates:

  • A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.[11]

  • This is achieved by adding a defined volume of the antibiotic stock solution to molten agar before it solidifies.[11]

2. Inoculum Preparation:

  • A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

3. Inoculation:

  • A multipoint inoculator is used to spot a defined volume of the standardized bacterial suspension onto the surface of each agar plate.

  • A growth control plate (without antibiotic) is also inoculated.

4. Incubation:

  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that prevents the growth of the bacteria (no visible colonies, or a faint haze is disregarded).[10]

Resistance Mechanisms

Resistance to tetracyclines, including this compound, in gram-positive bacteria is primarily mediated by two mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection: This involves the production of proteins that interact with the ribosome, dislodging the tetracycline molecule or preventing its binding, thus allowing protein synthesis to proceed.

Conclusion

This compound remains a compound of interest for its well-characterized mechanism of action and its historical efficacy against a broad spectrum of gram-positive bacteria. While the emergence of newer antibiotics has relegated it from frontline use, a thorough understanding of its properties is invaluable for antimicrobial research and development. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other tetracycline-class antibiotics against contemporary bacterial pathogens. Further research to generate updated, comprehensive MIC data for this compound would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Protein Synthesis Inhibition by Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Rolitetracycline to inhibit protein synthesis in vitro. This document outlines the mechanism of action, provides detailed experimental procedures, and includes data presentation guidelines for effective analysis.

Introduction

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2][4] This blockage effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[4] While highly effective against prokaryotic ribosomes, tetracyclines exhibit significantly less activity against eukaryotic 80S ribosomes, providing a basis for their selective toxicity.[5][6][7] This document details the use of this compound as a tool for studying protein synthesis in in vitro systems.

Data Presentation

CompoundTargetAssay TypeIC50 (µM)
Tetracycline70S RibosomeRibosome-binding competition4
Minocycline70S RibosomeRibosome-binding competition1.63
Tigecycline70S RibosomeRibosome-binding competition0.22
Eravacycline70S RibosomeRibosome-binding competition0.22
Omadacycline70S RibosomeRibosome-binding competition1.96
[Data sourced from Olson et al. 2006; Grossman et al. 2012; Jenner et al. 2013; Draper et al. 2014 as cited in a review][5]

Signaling Pathway

The following diagram illustrates the mechanism of protein synthesis and the inhibitory action of this compound.

protein_synthesis_inhibition cluster_ribosome 70S Ribosome P_site P Site A_site A Site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation mRNA mRNA tRNA_P peptidyl-tRNA tRNA_P->P_site tRNA_A aminoacyl-tRNA tRNA_A->A_site This compound This compound This compound->A_site Binds to 30S subunit at A site

Mechanism of this compound-mediated protein synthesis inhibition.

Experimental Protocols

This section provides a detailed protocol for an in vitro protein synthesis inhibition assay using a commercially available E. coli cell-free expression system and a luciferase reporter for quantification.

Objective: To determine the inhibitory effect of this compound on prokaryotic protein synthesis in vitro.

Materials:

  • E. coli cell-free expression system (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter.

  • This compound hydrochloride (stock solution prepared in sterile, nuclease-free water)

  • Positive control inhibitor: Tetracycline hydrochloride (stock solution in sterile, nuclease-free water)

  • Negative control: Nuclease-free water

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer or plate reader with luminescence detection capabilities

  • Nuclease-free microcentrifuge tubes and pipette tips

  • 96-well white, opaque microplates suitable for luminescence assays

  • Incubator

Experimental Workflow:

experimental_workflow A Prepare Reagents - this compound dilutions - Control solutions - Master mix (cell-free system, DNA) B Set up Reactions - Add master mix to wells - Add this compound/controls A->B C Incubate (e.g., 37°C for 2 hours) B->C D Add Luciferase Substrate C->D E Measure Luminescence D->E F Data Analysis - Calculate % inhibition - Determine IC50 E->F

Workflow for the in vitro protein synthesis inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 100 µM).

    • Prepare a similar dilution series for the positive control, Tetracycline.

    • On ice, thaw the components of the cell-free expression system.

    • Prepare a master mix containing the appropriate volumes of the solution A and solution B of the cell-free system and the luciferase plasmid DNA, as per the manufacturer's instructions.

  • Reaction Setup:

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add the different concentrations of this compound, Tetracycline (positive control), or nuclease-free water (negative control) to the respective wells. Ensure the final volume in each well is consistent.

    • Mix the contents of the wells gently by pipetting.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 2 hours. This allows for the transcription and translation of the luciferase reporter gene.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Incubate for 5-10 minutes at room temperature to allow for the luminescent signal to stabilize.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no DNA) from all experimental wells.

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound and Tetracycline using the following formula: % Inhibition = [1 - (Luminescence_inhibitor / Luminescence_negative_control)] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Logical Relationships

The following diagram illustrates the logical flow for troubleshooting and interpreting the results of the in vitro protein synthesis inhibition assay.

Decision tree for result interpretation and troubleshooting.

Conclusion

This protocol provides a robust framework for the in vitro assessment of protein synthesis inhibition by this compound. By employing a cell-free system with a quantifiable reporter, researchers can obtain reliable data on the inhibitory properties of this antibiotic. Careful adherence to the protocol and appropriate data analysis will ensure the generation of high-quality, reproducible results for research and drug development applications.

References

Application of Rolitetracycline in Fluorescence Microscopy for Bone Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semisynthetic, broad-spectrum tetracycline antibiotic, serves as a valuable tool in bone histomorphometry.[1][2] Its inherent fluorescence allows for the visualization and quantification of dynamic changes in bone formation. When administered in vivo, this compound incorporates into areas of active mineralization, creating a fluorescent label that can be detected in undecalcified bone sections using fluorescence microscopy.[3][4][5] This technique is instrumental in preclinical and clinical research for studying bone growth, remodeling, and the effects of therapeutic agents on skeletal tissues.[6][7][8]

The principle of tetracycline-based bone labeling relies on the chelation of tetracycline molecules to calcium ions at the mineralization front of newly formed bone. This binding is stable and provides a time-stamp of bone formation activity.[5] Sequential administration of different fluorochromes, including various tetracycline derivatives, allows for polychrome labeling, enabling the measurement of bone apposition rates and the study of bone turnover over time.[3][9]

Key Applications

  • Dynamic Bone Histomorphometry: Quantification of bone formation rates, mineral apposition rates, and bone turnover.[7][10]

  • Evaluation of Osteogenesis: Studying new bone formation in bone grafting, fracture healing, and implant osseointegration.[11]

  • Drug Efficacy and Safety Studies: Assessing the impact of anabolic or anti-resorptive drugs on bone metabolism.[6][12]

  • Disease Modeling: Investigating bone abnormalities in models of osteoporosis, osteomalacia, and other metabolic bone diseases.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and other tetracyclines in bone labeling experiments.

Table 1: In Vivo Administration of Tetracycline Derivatives for Bone Labeling in Rats

FluorochromeAdministration RouteDosage (mg/kg bodyweight)
This compoundSubcutaneous30[3]
ChlortetracyclineSubcutaneous30 (weak signal), 60 (improved signal)[3]
DemeclocyclineSubcutaneous30[3]
DoxycyclineSubcutaneous30 (weak signal), 60 (improved signal)[3]
MethacyclineSubcutaneous30[3]
OxytetracyclineSubcutaneous30[3]
TetracyclineSubcutaneous30[3]

Table 2: Fluorescence Characteristics of Tetracycline Derivatives in Undecalcified Bone Sections

FluorochromeExcitation Wavelength Range (nm)Peak Emission Wavelength (nm)Observed Fluorescence Color
This compound390 - 425529[3], 530[9]Yellow/Green[3][9]
ChlortetracyclineNot Specified510[3]Blue/Green[3]
Doxycycline390 - 425529[3], 527[9]Yellow/Green[3][9]
TetracyclineNot Specified529[3]Yellow[3]

Note: The observed color can vary depending on the filter sets used in the fluorescence microscope.[3]

Experimental Protocols

In Vivo Administration of this compound (Rat Model)

This protocol is based on methodologies for subcutaneous administration of tetracycline derivatives for bone labeling.[3]

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes and needles

  • Experimental animals (e.g., Wistar rats)

Procedure:

  • Preparation of this compound Solution:

    • On the day of administration, prepare a fresh solution of this compound.

    • Dissolve this compound powder in a sterile vehicle to achieve the desired concentration for a final dosage of 30 mg/kg bodyweight. Ensure complete dissolution, using a vortex mixer if necessary.

  • Animal Dosing:

    • Weigh each animal to accurately calculate the required injection volume.

    • Administer the this compound solution via subcutaneous injection.

  • Labeling Schedule:

    • For single labeling, sacrifice the animal 3 days after the injection.[3]

    • For sequential polychrome labeling, administer different fluorochromes at set intervals (e.g., every 3 days).[3][9] The timing between labels is critical for calculating the mineral apposition rate. A common schedule involves a 12-14 day interval between two labeling periods.[13]

Preparation of Undecalcified Bone Sections

Materials:

  • Bone specimens (e.g., femur, tibia)

  • Fixative (e.g., 70% ethanol)

  • Dehydrating solutions (graded ethanol series: 70%, 80%, 90%, 100%)

  • Infiltrating and embedding resin (e.g., methylmethacrylate)

  • Microtome for hard tissues

  • Microscope slides

Procedure:

  • Fixation: Immediately after harvesting, fix the bone specimens in 70% ethanol.

  • Dehydration: Dehydrate the specimens through a graded series of ethanol solutions.

  • Embedding: Infiltrate and embed the dehydrated bones in a suitable resin, such as methylmethacrylate.

  • Sectioning: Once the resin has polymerized, cut thin sections (e.g., 5 µm) using a microtome designed for undecalcified bone.[9]

  • Mounting: Mount the sections onto microscope slides. The sections are now ready for fluorescence microscopy without any staining.

Fluorescence Microscopy and Analysis

Equipment:

  • Fluorescence microscope equipped with appropriate filter sets (e.g., for green fluorescence, excitation 450–490 nm, emission >515 nm).[3]

  • Confocal laser scanning microscope or spectral imaging system for enhanced discrimination of fluorochromes.[3][9]

  • Image analysis software (e.g., ImageJ).[14]

Procedure:

  • Visualization:

    • Place the slide on the microscope stage.

    • Use a filter set appropriate for tetracycline fluorescence to visualize the incorporated labels. This compound will appear as bright fluorescent bands at sites of active bone formation.

  • Image Acquisition:

    • Capture images of the fluorescent labels. For polychrome-labeled sections, it may be necessary to use spectral imaging and linear unmixing to differentiate between fluorochromes with overlapping emission spectra.[3][9]

  • Histomorphometric Analysis:

    • Use image analysis software to perform quantitative measurements.

    • Mineral Apposition Rate (MAR): Measure the distance between two sequential fluorescent labels and divide by the time interval between their administration.

    • Bone Formation Rate (BFR): Calculated from the MAR and the extent of the labeled surface.[10]

Visualizations

experimental_workflow cluster_invivo In Vivo Phase cluster_tissue_prep Tissue Processing cluster_analysis Analysis roli_prep Prepare this compound Solution (30 mg/kg) administer Subcutaneous Administration roli_prep->administer harvest Harvest Bone Specimens administer->harvest fix_dehydrate Fixation & Dehydration (Ethanol) harvest->fix_dehydrate embed Embed in Resin (e.g., MMA) fix_dehydrate->embed section Section Undecalcified Bone (5 µm) embed->section microscopy Fluorescence Microscopy (Excitation: ~400 nm) section->microscopy image_acq Image Acquisition (& Spectral Unmixing) microscopy->image_acq quant Quantitative Analysis (MAR, BFR) image_acq->quant

Caption: Experimental workflow for this compound bone labeling.

mechanism_of_action roli This compound (in circulation) bone Mineralizing Bone Surface (Hydroxyapatite Crystal) roli->bone Chelation with Ca2+ labeled_bone Stable Fluorescent Label (this compound-Calcium Complex) bone->labeled_bone fluorescence Emitted Fluorescence (~530 nm) labeled_bone->fluorescence light Excitation Light (~400 nm) light->labeled_bone

Caption: Mechanism of this compound fluorescence in bone.

References

Application Notes and Protocols for Rolitetracycline Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It functions as a prodrug, being converted to the active form, tetracycline, in the body.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Due to its improved water solubility compared to tetracycline, it was developed for parenteral administration.[1] However, it exhibits instability in aqueous solutions, which is a critical consideration for its use in research.[3] These application notes provide a comprehensive guide to the administration of this compound in in vivo animal studies, covering protocols, dosage, and safety considerations.

Data Presentation

Pharmacokinetic Parameters of this compound in Various Species
SpeciesDose (IV)Elimination Half-life (t½)Pharmacokinetic ModelReference
Sheep5 mg/kg1.51 hoursTwo-compartment open model[4]
Pigs5 mg/kg3.06 hoursTwo-compartment open model[4]
Rabbits5 mg/kg2.18 hoursTwo-compartment open model[4]
Chickens5 mg/kg4.33 hoursTwo-compartment open model[4]
Pigeons5 mg/kg2.51 hoursTwo-compartment open model[4]
Acute Toxicity of this compound (LD50)
SpeciesRoute of AdministrationLD50Reference
RatIntraperitoneal262 mg/kg[2]
MouseIntravenous75 mg/kg[5]
MouseIntraperitoneal225 mg/kg[5]
MouseOral1320 mg/kg[5]
DogIntravenous93 mg/kg[5]
Recommended Injection Volumes and Needle Gauges for Rodents
SpeciesRouteMaximum Injection VolumeRecommended Needle Gauge
MouseIntravenous (IV)5 ml/kg (bolus)27-30 G
MouseIntramuscular (IM)0.05 ml/site25-27 G
RatIntravenous (IV)5 ml/kg (bolus)23-25 G
RatIntramuscular (IM)0.1 ml/site23-25 G

Experimental Protocols

Preparation of this compound for Parenteral Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP)

  • Sterile vials

  • Sterile syringes and needles

  • pH meter and sterile solutions for pH adjustment (e.g., sterile HCl or NaOH) if necessary

Procedure:

  • Reconstitution: Due to the instability of this compound in aqueous solutions, it is crucial to prepare the injection solution immediately before use.[3]

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Aseptically add the sterile vehicle to the vial.

  • Gently agitate the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize foaming.

  • If necessary, measure the pH of the solution. For intravenous administration, the pH should ideally be close to physiological pH (7.4). Adjust cautiously with sterile, dilute acid or base if required.

  • Visually inspect the solution for any particulate matter. The solution should be clear.

  • Draw the required dose into sterile syringes for administration.

Note on Stability: this compound in aqueous solution can decompose into tetracycline and other degradation products.[3] Therefore, it is strongly recommended to use freshly prepared solutions. The stability of other tetracyclines, such as oxytetracycline, has been shown to be better in 5% dextrose solution compared to saline, and stability is enhanced at lower temperatures (5°C) and with protection from light.[6][7] While specific data for this compound is limited, these general principles for tetracyclines should be considered.

Intravenous (IV) Administration Protocol for Mice (Tail Vein Injection)

Materials:

  • Mouse restrainer

  • Heat source (e.g., heat lamp)

  • 70% ethanol or isopropanol wipes

  • Sterile syringe with the prepared this compound solution

  • Appropriate gauge needle (27-30 G)

  • Sterile gauze

Procedure:

  • Animal Preparation: Place the mouse in a suitable restrainer. To facilitate visualization of the tail veins, warm the tail using a heat lamp. Be careful not to overheat the animal.

  • Vein Identification: The lateral tail veins are located on either side of the tail.

  • Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.

  • Injection:

    • Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.

  • Post-Injection:

    • After injecting the full volume, carefully withdraw the needle.

    • Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intramuscular (IM) Administration Protocol for Rats

Materials:

  • Appropriate restraint method for the rat

  • 70% ethanol or isopropanol wipes

  • Sterile syringe with the prepared this compound solution

  • Appropriate gauge needle (23-25 G)

Procedure:

  • Animal Restraint: Properly restrain the rat to expose the hind limb.

  • Site Identification: The quadriceps or gluteal muscles of the hind limb are common sites for IM injections.

  • Site Preparation: Clean the injection site with a 70% alcohol wipe.

  • Injection:

    • Insert the needle into the muscle mass. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.

    • Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different location.

    • Inject the this compound solution slowly and steadily.

  • Post-Injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of pain, lameness, or local inflammation at the injection site.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Tetracyclines

Tetracyclines, the active form of this compound, have been shown to exert effects beyond their antimicrobial activity, including the modulation of key cellular signaling pathways involved in inflammation and cellular stress.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway p65_p50 p65/p50 nucleus Nucleus p65_p50->nucleus translocates to IkB IκB IkB->p65_p50 releases IKK IKK IKK->IkB phosphorylates p65_p50_IkB p65/p50-IκB Complex inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates This compound This compound (Tetracycline) This compound->IKK inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors rolitetracycline2 This compound (Tetracycline) rolitetracycline2->Raf inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by tetracyclines.

General Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine infection model.

experimental_workflow acclimatization Animal Acclimatization immunosuppression Immunosuppression (optional, e.g., cyclophosphamide) acclimatization->immunosuppression Day -4 to -1 infection Bacterial Infection (e.g., intraperitoneal, intravenous) acclimatization->infection For non-immunosuppressed models immunosuppression->infection Day 0 treatment This compound Administration (specify dose, route, frequency) infection->treatment Post-infection (e.g., 2 hours) control_groups Control Groups (Vehicle, No Treatment) infection->control_groups Post-infection monitoring Monitoring (Clinical signs, body weight) treatment->monitoring control_groups->monitoring endpoint Endpoint Determination (e.g., survival, bacterial load in tissues) monitoring->endpoint Throughout the study

Caption: A generalized workflow for an in vivo antibiotic efficacy study in mice.

Safety and Ethical Considerations

  • Toxicity: High doses of tetracyclines can be hepatotoxic and nephrotoxic. In mice, this compound at doses of 50-100 µg/g (50-100 mg/kg) has been shown to increase serum levels of GOT, GPT, and bilirubin, particularly in females.[5] Careful dose selection and monitoring for signs of toxicity are essential.

  • Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use. Personnel should be adequately trained in the described administration techniques to minimize animal stress and discomfort.

  • Aseptic Technique: It is crucial to maintain aseptic technique during the preparation and administration of this compound to prevent infection.

Disclaimer: This document is intended for informational purposes for research professionals. All experimental procedures should be performed in compliance with an approved animal care and use protocol. Researchers should consult relevant literature and safety data sheets for the most current information on this compound.

References

Application Notes and Protocols: In Vitro Release of Rolitetracycline from Collagen Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro release studies of Rolitetracycline from collagen membranes. The information is compiled from peer-reviewed research to ensure accuracy and reproducibility.

Introduction

Collagen membranes are widely utilized as biocompatible and biodegradable carriers for localized drug delivery, particularly in applications like guided tissue regeneration.[1][2] Loading these membranes with antibiotics such as this compound can help prevent post-implantation infections.[1][3] Understanding the in vitro release kinetics of the drug from the membrane is a critical step in the development and optimization of such drug-device combination products. These studies help in predicting the in vivo performance and ensuring a therapeutic concentration of the drug is maintained at the target site.

The primary mechanism for the release of antibiotics with small molecular masses from collagen matrices is diffusion.[1][3] This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound-loaded collagen membranes and evaluating their in vitro drug release profiles.

Data Summary

The following tables summarize the quantitative data from in vitro release studies of this compound incorporated into anionic collagen membranes (ACM) cast from gels equilibrated at pH 3.5.[1]

Table 1: Cumulative Release of this compound from Anionic Collagen Membranes

Time (hours)Cumulative Release (%)
486.6 ± 1.5
7.592.2 ± 0.6

Table 2: Release Kinetics of this compound from Anionic Collagen Membranes

Kinetic ModelParameterValueCorrelation Coefficient (R²)
HiguchiHiguchi Constant (kH)0.75 ± 0.02 g·h⁻¹/²~0.99

Experimental Protocols

Preparation of this compound-Loaded Collagen Membranes

This protocol is based on the dispersion of this compound into a collagen gel prior to casting the membrane.[1][3]

Materials:

  • Collagen gel (e.g., 0.7% w/w)

  • This compound (monohydrate 0.25 mol isopropanol)

  • Acrylic molds (e.g., 4.5 cm diameter)

  • Laminar flow hood

  • Homogenizer

Procedure:

  • Equilibrate the collagen gel to the desired pH (e.g., pH 3.5).

  • Disperse the this compound in the collagen gel to achieve the target concentration (e.g., 0.92 mg of this compound per cm² of the final membrane).[1][3]

  • Homogenize the mixture to ensure uniform distribution of the drug.

  • Cast the dispersion into acrylic molds (e.g., 7 mL of the dispersion in a 4.5 cm diameter mold).[1][3]

  • Dry the gels under a laminar flow hood at room temperature, protected from light, until the membranes are formed.

In Vitro Release Study

This protocol describes a typical setup for determining the release profile of this compound from the prepared collagen membranes.[1]

Materials and Equipment:

  • This compound-loaded collagen membranes

  • Release medium: Phosphate buffered saline (PBS), pH 7.4

  • Release chamber (e.g., a beaker or a specialized dissolution apparatus) with a capacity of 150 mL

  • Constant temperature water bath or incubator (37 ± 0.1 °C)

  • Stirring mechanism (e.g., magnetic stirrer)

  • UV-Visible Spectrophotometer

  • Cuvettes

Procedure:

  • Fix the this compound-loaded collagen membrane in the release chamber.

  • Add 150 mL of pre-warmed PBS (pH 7.4) to the chamber.[1]

  • Maintain the temperature at 37 ± 0.1 °C with continuous stirring.[1]

  • At predetermined time intervals (e.g., every 30 minutes for the first few hours, then hourly up to 7.5 hours), withdraw an aliquot of the release medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[1]

  • Analyze the withdrawn samples to determine the concentration of this compound.

Analytical Method for this compound Quantification

The concentration of this compound in the release medium can be determined using UV-Visible spectrophotometry.[1]

Procedure:

  • Calibrate the UV-Visible spectrophotometer using standard solutions of this compound in PBS (pH 7.4) of known concentrations.

  • Measure the absorbance of the samples withdrawn from the in vitro release study at the wavelength of maximum absorbance (λmax) for this compound, which is 271.6 nm.[1]

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Determine the cumulative amount and percentage of this compound released at each time point.

Alternatively, a more specific and sensitive method like High-Performance Liquid Chromatography (HPLC) can be used for the simultaneous determination of this compound and its potential degradation products, such as tetracycline.[4]

Visualizations

Experimental_Workflow prep Preparation of this compound- Loaded Collagen Membrane setup In Vitro Release Study Setup prep->setup sampling Sample Collection at Predetermined Time Points setup->sampling analysis Quantification of this compound (UV-Vis Spectrophotometry) sampling->analysis data Data Analysis and Release Profile Generation analysis->data

Caption: Experimental workflow for the in vitro release study of this compound.

Factors_Influencing_Release factors Factors Influencing This compound Release membrane Collagen Membrane Properties factors->membrane drug Drug Properties factors->drug medium Release Medium Properties factors->medium sub_membrane1 Porosity & Structure membrane->sub_membrane1 sub_membrane2 Cross-linking Degree membrane->sub_membrane2 sub_drug1 Molecular Weight drug->sub_drug1 sub_drug2 Solubility drug->sub_drug2 sub_medium1 pH medium->sub_medium1 sub_medium2 Temperature medium->sub_medium2

Caption: Key factors influencing the release of this compound from collagen membranes.

References

Determining Optimal Rolitetracycline Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. Its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[1][2][3][4] While its antibacterial properties are well-documented, the effects of this compound on mammalian cells are also a crucial consideration for its use in cell culture, particularly in applications such as the selection of genetically modified cells or in studies investigating its potential as an anti-neoplastic agent.

In mammalian cells, tetracyclines can impact mitochondrial protein synthesis due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[5] This can lead to mitochondrial dysfunction, a shift in cellular metabolism towards glycolysis, and in some cases, the induction of apoptosis. The cytotoxic effects of tetracycline derivatives have been observed in various mammalian cell lines, often involving the activation of caspase cascades and regulation of apoptosis-associated proteins.

This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. It includes detailed protocols for establishing a dose-response curve, assessing cytotoxicity, and evaluating apoptosis.

Data Presentation

CompoundCell LineAssayIC50 / Effective ConcentrationExposure TimeReference
DoxycyclineHT29 (Colon Cancer)Proliferation Assay~20 µg/mL (induces apoptosis)24 hours[6]
DoxycyclinePANC-1 (Pancreatic Cancer)Cytotoxicity Assay>20 µg/mLNot Specified
DoxycyclineT3M4, GER (Pancreatic Cancer)Proliferation AssayReduces proliferationNot Specified
Chemically Modified Tetracycline (CMT-3)U937 (Histiocytic Lymphoma)MTT AssayPotent dose-dependent cytotoxicity24 hours
Chemically Modified Tetracycline (CMT-3)RAW264 (Macrophage)MTT AssayPotent dose-dependent cytotoxicity24 hours
TetracyclinePharyngeal Carcinoma CellsMTT Assay100 µM (reduces viability to ~46%)72 hours[4]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language.

Signaling Pathway of Tetracycline-Induced Apoptosis in Mammalian Cells

G cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm cluster_nucleus Nucleus This compound This compound MitoRibo Mitochondrial Ribosome (70S) This compound->MitoRibo Inhibits ProtSynth Protein Synthesis Inhibition MitoRibo->ProtSynth Leads to MitoDys Mitochondrial Dysfunction ProtSynth->MitoDys Causes CytoC Cytochrome c Release MitoDys->CytoC Induces Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage DNAFrag DNA Fragmentation ActiveCasp3->DNAFrag Causes Apoptosis Apoptosis DNAFrag->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in mammalian cells.

Experimental Workflow for Determining Optimal this compound Concentration

G cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Start: Prepare Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with a Range of This compound Concentrations Seed->Treat MTT MTT Assay for Cytotoxicity (IC50) Treat->MTT AnnexinV Annexin V/PI Staining for Apoptosis Treat->AnnexinV Western Western Blot for Apoptotic Proteins Treat->Western AnalyzeMTT Calculate IC50 Value MTT->AnalyzeMTT AnalyzeAnnexin Quantify Apoptotic vs. Necrotic Cells AnnexinV->AnalyzeAnnexin AnalyzeWestern Analyze Protein Expression Levels Western->AnalyzeWestern OptimalConc Determine Optimal This compound Concentration AnalyzeMTT->OptimalConc AnalyzeAnnexin->OptimalConc AnalyzeWestern->OptimalConc

Caption: Workflow for determining the optimal concentration of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key indicator of its cytotoxic potential.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended for initial experiments.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment with this compound for the desired time, collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

References

Application Notes and Protocols for the Preparation of Rolitetracycline Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] It functions as a prodrug of tetracycline and is notable for its high water solubility.[2][3] this compound acts by inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-positive and gram-negative bacteria. Its mechanism involves reversible binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. These characteristics make it a valuable tool in various research applications, including microbiology, cell biology, and drug discovery.

Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for accurate calculations and proper handling of the compound.

PropertyValueReference(s)
Molecular Formula C₂₇H₃₃N₃O₈[2][4][5]
Molecular Weight 527.57 g/mol [2][3][5]
Appearance Fine, pale yellow needles or yellow to orange solid[3][4]
Solubility Highly soluble in water (>20 g/L); soluble in DMSO; slightly soluble in methanol and ethanol.[3][4][6]
Storage (Solid) -20°C in a dry, dark environment under an inert atmosphere.[2][4][7]
Purity (Typical) >98% (HPLC)[4]

Experimental Protocols

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm sterile syringe filters

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

This compound is highly soluble in water, but it is also known to be unstable in aqueous solutions, undergoing rapid hydrolysis.[2][8] Therefore, aqueous stock solutions should be prepared fresh before each experiment or stored as single-use aliquots at -80°C for a very limited time.

Step-by-Step Procedure:

  • Calculate Required Mass: To prepare a 10 mg/mL stock solution, calculate the mass of this compound needed. For example, to prepare 10 mL of a 10 mg/mL solution: Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass = 10 mg/mL x 10 mL = 100 mg

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution: Add the desired volume of sterile, high-purity water to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow to orange in color.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Immediately dispense the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -80°C for up to one month or at -20°C for up to one week to minimize degradation.[9] Avoid repeated freeze-thaw cycles.[10]

DMSO can be used as an alternative solvent, which may offer better stability for long-term storage. However, it is crucial to consider the potential effects of DMSO on the experimental system, especially in cell-based assays.

Step-by-Step Procedure:

  • Calculate Required Mass: As in Protocol 1, calculate the required mass of this compound for your desired concentration and volume.

  • Weighing: Tare a sterile conical tube and weigh the calculated amount of this compound powder.

  • Dissolution: Add the desired volume of cell culture grade DMSO to the tube.

  • Mixing: Secure the cap and vortex until the powder is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the DMSO stock solution into sterile, single-use microcentrifuge tubes. Store aliquots at -20°C or -80°C. DMSO solutions are generally more stable than aqueous solutions. It is recommended to use them within 6 months when stored at -80°C.[9]

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a sterile this compound stock solution for laboratory use.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_qc Quality Control & Sterilization cluster_storage Storage start Start: this compound Powder weigh 1. Weigh Powder on Analytical Balance start->weigh dissolve 2. Dissolve in Appropriate Solvent (Water or DMSO) weigh->dissolve mix 3. Vortex Until Completely Dissolved dissolve->mix visual_inspect 4. Visual Inspection (Clear, No Particulates) mix->visual_inspect sterilize 5. Sterile Filtration (0.22 µm Filter) visual_inspect->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store end Ready for Use in Experiments store->end

Caption: Workflow for preparing this compound stock solutions.

Stability and Storage Recommendations

The stability of this compound in solution is a critical factor. Aqueous solutions are particularly prone to rapid hydrolysis, which can impact experimental outcomes.[8] The following table summarizes storage conditions and stability information.

SolventStorage TemperatureRecommended Shelf LifeKey ConsiderationsReference(s)
Water -20°C≤ 1 monthProne to rapid hydrolysis. Prepare fresh or use single-use aliquots.[8][9]
Water -80°C≤ 1 monthBetter for preserving integrity than -20°C, but fresh preparation is still ideal.[9]
DMSO -20°C≤ 1 monthOffers better stability than aqueous solutions.[9]
DMSO -80°C≤ 6 monthsRecommended for longer-term storage.[9]

Best Practices:

  • Avoid Repeated Freeze-Thaw Cycles: These cycles can accelerate the degradation of the compound.[10]

  • Protect from Light: Store stock solutions in the dark to prevent photodegradation.

  • Label Clearly: Ensure all aliquots are clearly labeled with the compound name, concentration, solvent, and preparation date.

References

Application Notes: Use of Rolitetracycline in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2][3] It is a derivative of tetracycline and is primarily used for parenteral administration in cases requiring high antibiotic concentrations or where oral administration is not feasible.[4][1][2] Like other tetracyclines, this compound exhibits bacteriostatic activity at lower concentrations and can be bactericidal at higher concentrations by inhibiting bacterial protein synthesis.[5][6] These application notes provide detailed protocols for performing antibacterial susceptibility testing (AST) with this compound using standard laboratory methods.

Mechanism of Action

This compound functions by inhibiting protein synthesis in susceptible bacteria.[7] The antibiotic passively diffuses through porin channels in the bacterial outer membrane and then crosses the inner membrane to enter the cytoplasm.[1] Inside the cell, it reversibly binds to the 30S ribosomal subunit.[4][1][5] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing polypeptide chain and effectively halting protein synthesis.[4][1]

Rolitetracycline_Mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Rolitetracycline_ext This compound Porin Porin Channel Rolitetracycline_ext->Porin Passive Diffusion Transport Active Transport Porin->Transport Rolitetracycline_int This compound Transport->Rolitetracycline_int Ribosome 30S Ribosomal Subunit Rolitetracycline_int->Ribosome Binds to Block Blocks tRNA Binding Ribosome->Block Inhibition Protein Synthesis Inhibition Block->Inhibition Effect Bacteriostatic Effect Inhibition->Effect

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[8][9] The following are adapted protocols for this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[10]

  • Sterile diluents (e.g., water, DMSO, depending on this compound solubility)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in an appropriate sterile solvent. Note: For water-based stock solutions, filter-sterilize using a 0.22 µm filter.[3]

  • Antibiotic Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B E Inoculate Wells (Final vol: 100 µL) B->E C Prepare 0.5 McFarland Standard Inoculum D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.

Materials:

  • This compound disks (Standardized content, e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Quality control (QC) strains

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described above.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the this compound disk to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the results (Susceptible, Intermediate, Resistant) by comparing the zone diameter to established breakpoints from CLSI or EUCAST guidelines for tetracyclines.[11]

Data Presentation and Interpretation

Quantitative data from AST should be clearly organized. As this compound-specific breakpoints are not commonly listed in current CLSI or EUCAST documents, interpretation often relies on breakpoints for the general tetracycline class or for doxycycline.[8][12]

Table 1: Example MIC Values for this compound
OrganismThis compound MIC (µg/mL)Notes
Escherichia coli7.8[6]Bacteriostatic activity observed at this concentration.
Escherichia coli15.6[6]Bactericidal activity observed at this concentration.
E. coli Strains (20)<0.012[13]Minimal bacteriostatic concentrations in serum.
Staphylococcus aureus-Minimal bactericidal concentrations were noted to be at least four times higher than bacteriostatic concentrations.[13]
Table 2: Quality Control (QC) Ranges for Tetracycline

QC must be performed to ensure the accuracy of testing procedures. The following are CLSI- and EUCAST-recommended QC ranges for tetracycline, which can serve as a proxy for validating this compound test systems.

QC StrainMethodTetracycline Conc. / DiskAcceptable Range (µg/mL or mm)Reference
E. coli ATCC® 25922™MIC-1 - 4 µg/mLCLSI M100
E. coli ATCC® 25922™Disk Diffusion30 µg18 - 25 mmCLSI M100
S. aureus ATCC® 29213™MIC-0.25 - 2 µg/mLCLSI M100
S. aureus ATCC® 25923™Disk Diffusion30 µg19 - 28 mmCLSI M100
E. faecalis ATCC® 29212™MIC-8 - 32 µg/mLCLSI M100
H. influenzae ATCC® 49247™MIC-1 - 8 µg/mLCLSI M100

Note: Data sourced from generally available CLSI/EUCAST documentation principles. Specific this compound QC ranges are not established; therefore, monitoring tetracycline QC ranges is the recommended practice.[10][14]

Interpretation of Results: The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints. These breakpoints correlate the in vitro MIC or zone diameter with the likelihood of therapeutic success. As international standards for tetracycline breakpoints can differ between bodies like CLSI and EUCAST, it is critical to reference the guidelines corresponding to the methodology used.[8][12]

References

Application Notes and Protocols: Developing Rolitetracycline-Loaded Particulate Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is a prodrug of tetracycline.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[3][4][5][6] The development of particulate delivery systems, such as microparticles and nanoparticles, for this compound offers the potential for controlled release, improved therapeutic efficacy, and reduced side effects.[7][8][9][10] These systems can be formulated from a variety of biodegradable polymers, including poly(lactic-co-glycolic acid) (PLGA) and poly(L-lactide) (PLLA).[7][11]

This document provides detailed application notes and protocols for the formulation and characterization of this compound-loaded particulate delivery systems.

Mechanism of Action: this compound

This compound exerts its antibacterial effect by disrupting protein synthesis in susceptible bacteria. As a prodrug, it is converted to tetracycline, which then interferes with the translation process.

Rolitetracycline_Mechanism This compound This compound (Prodrug) Tetracycline Tetracycline (Active Drug) This compound->Tetracycline Conversion BacterialCell Bacterial Cell Tetracycline->BacterialCell Enters Ribosome30S 30S Ribosomal Subunit Tetracycline->Ribosome30S Binds to ProteinSynthesis Protein Synthesis (Inhibited) Ribosome30S->ProteinSynthesis Blocks tRNA aminoacyl-tRNA tRNA->Ribosome30S Binding prevented

Caption: Mechanism of action of this compound.

Formulation of this compound-Loaded Microparticles

The following sections detail two common methods for the preparation of this compound-loaded microparticles: the solvent evaporation method and the double emulsion solvent evaporation method.

Data Presentation: Formulation Parameters and Particle Characteristics

Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.

Formulation MethodPolymerDrug:Polymer Ratio (w/w)Average Particle Size (µm)Encapsulation Efficiency (%)Reference
Solvent EvaporationP(3HB)1:100.8181.5 ± 3.0[12]
Solvent EvaporationP(3HB)1:200.8774.6 ± 4.9[12]
Solvent EvaporationP(3HB)1:100-62.3 ± 6.5[12]
Double EmulsionPLGA1:190.170 ± 0.07566[13]
Double EmulsionPLGA-175 ± 15-

Experimental Workflow: Microparticle Formulation

Formulation_Workflow cluster_solvent_evaporation Solvent Evaporation Method cluster_double_emulsion Double Emulsion Method SE1 Dissolve this compound and Polymer in Organic Solvent SE2 Emulsify in Aqueous Phase (with surfactant) SE1->SE2 SE3 Solvent Evaporation SE2->SE3 SE4 Collect, Wash, and Dry Microparticles SE3->SE4 DE1 Dissolve this compound in Aqueous Phase (W1) DE2 Emulsify W1 in Polymer/Organic Phase (O) -> W1/O DE1->DE2 DE3 Emulsify W1/O in External Aqueous Phase (W2) -> W1/O/W2 DE2->DE3 DE4 Solvent Evaporation DE3->DE4 DE5 Collect, Wash, and Dry Microparticles DE4->DE5

Caption: Workflow for microparticle formulation methods.

Protocol 1: Single Emulsion (Oil-in-Water) Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs. Since this compound is a prodrug of tetracycline, which has moderate solubility, this method can be adapted.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water) (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 2 mL of DCM).

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL of 1% PVA) under continuous stirring with a magnetic stirrer.

  • Homogenization: Homogenize the mixture at high speed (e.g., 10,000 rpm for 5 minutes) or sonicate to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation (e.g., 10,000 x g for 10 minutes). Wash the collected particles three times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying: Freeze-dry the washed microparticles or dry them in a vacuum oven to obtain a fine powder.

  • Storage: Store the dried microparticles in a desiccator at a low temperature.

Protocol 2: Double Emulsion (Water-in-Oil-in-Water) Solvent Evaporation

This method is ideal for encapsulating hydrophilic drugs.

Materials:

  • Same as Protocol 1

Procedure:

  • Internal Aqueous Phase (W1) Preparation: Dissolve a known amount of this compound in a small volume of deionized water (e.g., 5 mg in 200 µL).

  • Primary Emulsion (W1/O) Formation: Dissolve a known amount of PLGA in the organic solvent (e.g., 100 mg in 2 mL of DCM). Add the internal aqueous phase (W1) to the organic phase and homogenize or sonicate at high speed to form a stable water-in-oil (W1/O) emulsion.

  • Secondary Emulsion (W1/O/W2) Formation: Add the primary emulsion to a larger volume of the aqueous PVA solution (e.g., 20 mL of 1% PVA) under continuous stirring. Homogenize the mixture to form a stable water-in-oil-in-water (W1/O/W2) double emulsion.[8]

  • Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, resulting in solid microparticles.

  • Collection and Washing: Collect and wash the microparticles as described in Protocol 1.

  • Drying: Dry the microparticles as described in Protocol 1.

  • Storage: Store the dried microparticles in a desiccator at a low temperature.

Characterization of this compound-Loaded Particulate Systems

Thorough characterization is essential to ensure the quality and performance of the formulated particulate systems.

Data Presentation: Characterization Parameters

Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.

PolymerAverage Particle Size (µm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA0.170 ± 0.075--66-[13]
HPMC<1<0.5< -30>80>8[14]
P(3HB)0.812--23.581.5 ± 3.0-[12]
NiFe2O4 (coated)----0.27 mg/L[15]
Protocol 3: Particle Size and Zeta Potential Analysis

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (for nanoparticles)

  • Laser Diffraction particle size analyzer (for microparticles)

  • Zetasizer

Procedure for Particle Size Analysis (Laser Diffraction):

  • Sample Preparation: Suspend a small amount of the dried microparticles in deionized water or a suitable dispersant. The suspension should be dilute enough to achieve an appropriate obscuration level (typically 8-12%).[4]

  • Instrument Setup: Turn on the particle size analyzer and allow it to warm up. Open the software and select the appropriate measurement settings.[4]

  • Measurement: Introduce the sample suspension into the instrument's measurement cell. The instrument will measure the particle size distribution based on the light scattering pattern.

  • Data Analysis: The software will generate a report with the particle size distribution, mean particle size, and other relevant parameters.[7]

Procedure for Zeta Potential Analysis:

  • Sample Preparation: Prepare a dilute suspension of the particles in deionized water or a buffer of known pH and ionic strength.

  • Measurement: Introduce the sample into the Zetasizer's measurement cell. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.

  • Data Analysis: The software will provide the zeta potential distribution and the average zeta potential value.

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of drug successfully incorporated into the particles.

Formulas:

  • Encapsulation Efficiency (%EE) = (Mass of drug in particles / Initial mass of drug used) x 100

  • Drug Loading (%DL) = (Mass of drug in particles / Total mass of particles) x 100

Procedure (Indirect Method):

  • Separation of Free Drug: After particle formulation and before drying, centrifuge the particle suspension to pellet the particles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug.

  • Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the mass of unencapsulated drug. Subtract this from the initial mass of drug used to find the mass of drug encapsulated in the particles. Use this value to calculate the %EE and %DL.[11][16]

Procedure (Direct Method):

  • Particle Lysis: Accurately weigh a known amount of dried particles.

  • Drug Extraction: Dissolve the particles in a suitable organic solvent (e.g., DCM) and then extract the this compound into an aqueous phase (e.g., phosphate-buffered saline, PBS).

  • Analysis: Quantify the amount of this compound in the aqueous extract using a validated analytical method.

  • Calculation: Use the measured mass of the drug in the particles to calculate the %EE and %DL.[11][17]

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and extent of drug release from the particulate system over time.

Data Presentation: In Vitro Drug Release

Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.

PolymerRelease MediumDurationCumulative Release (%)Release ProfileReference
P(3HB)-3 days2.6 - 9.3Sustained[12]
PLGAPBS (pH 7.4)14 days~85Biphasic (initial burst then gradual)[9]
PLGAPBS (pH 7.4)90 min-Initial burst followed by diffusion-controlled and degradation-controlled phases[13]
HPMC K4M/Sodium Alginate-5 hours-Initial burst followed by controlled release[13]

Experimental Workflow: In Vitro Drug Release Study

Drug_Release_Workflow Start Disperse particles in release medium Incubate Incubate at 37°C with agitation Start->Incubate Sample Withdraw samples at pre-determined time points Incubate->Sample Replace Replace with fresh release medium Sample->Replace Analyze Analyze drug concentration in samples Sample->Analyze Replace->Analyze Plot Plot cumulative drug release vs. time Analyze->Plot

Caption: Workflow for an in vitro drug release study.

Protocol 5: In Vitro Drug Release Testing

Materials:

  • This compound-loaded particles

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)

  • Shaking water bath or incubator shaker

  • Centrifuge or filtration system (e.g., syringe filters)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded particles and disperse them in a known volume of pre-warmed (37°C) release medium (e.g., 10 mg of particles in 10 mL of PBS).

  • Incubation: Place the samples in a shaking water bath or incubator shaker set at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Processing: Centrifuge the withdrawn samples to pellet any suspended particles or filter them to obtain a clear solution.

  • Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the release profile.[3][10][18]

References

Application Notes and Protocols for Utilizing Rolitetracycline Fluorescence in Tracking Bacterial Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semisynthetic tetracycline antibiotic, possesses intrinsic fluorescent properties that can be leveraged for real-time tracking of its uptake into bacterial cells. This characteristic offers a valuable tool for studying antibiotic transport mechanisms, evaluating the efficacy of potential uptake enhancers, and investigating mechanisms of bacterial resistance. When this compound transverses the bacterial membrane and enters the cytoplasm, the change in the polarity of its microenvironment can lead to an enhancement of its fluorescence. This phenomenon allows for the qualitative and semi-quantitative assessment of its accumulation within bacteria.

This document provides detailed application notes and protocols for utilizing the intrinsic fluorescence of this compound to monitor its uptake by bacteria. It is important to note that while this method offers a convenient and real-time approach, it has limitations and may not always directly correlate with absolute intracellular concentrations. Therefore, results should be carefully interpreted, and when possible, validated with other quantitative methods.

Principle of the Method

Tetracycline antibiotics, including this compound, exhibit fluorescence that is sensitive to the polarity of their environment. In aqueous solutions, their fluorescence is relatively low. However, upon entering the less polar environment of the bacterial cytoplasm and binding to intracellular components such as ribosomes, their fluorescence intensity can increase.[1] By monitoring the change in fluorescence of a bacterial suspension upon addition of this compound, one can infer the extent and rate of its uptake.

Data Presentation

Fluorescent Properties of this compound

The intrinsic fluorescence of this compound is a key aspect of this application. The following table summarizes its known fluorescent characteristics in comparison to other tetracyclines.

Tetracycline DerivativeRelative Fluorescence Intensity (in bone)Peak Emission Wavelength (in bone)
Tetracycline1.00529 nm
Demeclocycline0.82Not specified
Oxytetracycline0.59Not specified
Methacycline0.55Not specified
This compound 0.34 529 nm
Chlortetracycline0.24510 nm
Doxycycline0.24529 nm

Data adapted from a study on fluorescence bone labeling. The relative intensity is a comparative measure with Tetracycline set to 1.00.[2]

It is important to note that the fluorescence properties can be influenced by the specific bacterial species, the buffer composition, and the presence of other molecules.

Experimental Protocols

Protocol 1: General Assay for Monitoring this compound Uptake using a Fluorescence Plate Reader

This protocol provides a general method for monitoring the uptake of this compound by a bacterial suspension in real-time using a fluorescence microplate reader.

Materials:

  • This compound hydrochloride

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with temperature control and shaking capabilities

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (typically OD600 of 0.4-0.6).

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS (pH 7.4).

    • Resuspend the final pellet in PBS to a desired optical density (e.g., OD600 of 0.5).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound hydrochloride in sterile deionized water. The concentration should be determined based on experimental needs, but a starting point could be 1 mg/mL.

    • Protect the solution from light.

  • Fluorescence Measurement:

    • Pipette 180 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well microplate.

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the fluorescence reader to the appropriate excitation and emission wavelengths for this compound. Based on data for other tetracyclines, a starting point for excitation could be around 400 nm and emission around 520 nm.[1] These wavelengths should be optimized for this compound.

    • Record the baseline fluorescence of the bacterial suspension for a few minutes.

    • Add 20 µL of the this compound solution to each well to achieve the desired final concentration.

    • Immediately start monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) with intermittent shaking to keep the cells in suspension.

  • Data Analysis:

    • Subtract the baseline fluorescence from the subsequent readings for each well.

    • Plot the change in fluorescence intensity over time to visualize the uptake kinetics.

    • Compare the fluorescence changes between different bacterial strains or under different experimental conditions (e.g., presence of an efflux pump inhibitor).

Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol describes how to visualize the accumulation of this compound within individual bacterial cells using fluorescence microscopy.

Materials:

  • Same as Protocol 1

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with appropriate filters for this compound fluorescence (e.g., a filter set for green fluorescence).

Procedure:

  • Bacterial Preparation and Incubation:

    • Prepare a mid-logarithmic phase bacterial culture as described in Protocol 1.

    • Incubate a sample of the bacterial suspension with the desired concentration of this compound for a specific time period (e.g., 30 minutes) at 37°C. A control sample without this compound should be prepared in parallel.

  • Sample Preparation for Microscopy:

    • After incubation, gently pellet the bacteria by centrifugation.

    • Wash the cells once with PBS to remove extracellular this compound.

    • Resuspend the cells in a small volume of PBS.

    • Place a drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.

  • Fluorescence Imaging:

    • Observe the bacterial cells under the fluorescence microscope using the appropriate filter set.

    • Capture images of both the this compound-treated and control cells. The treated cells should exhibit intracellular fluorescence.

Signaling Pathways and Experimental Workflows

bacterial_uptake_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Rolitetracycline_ext This compound Porin Porin Channels Rolitetracycline_ext->Porin Passive Diffusion Rolitetracycline_int Intracellular This compound Porin->Rolitetracycline_int EffluxPump Efflux Pump (e.g., TetA) EffluxPump->Rolitetracycline_ext Rolitetracycline_int->EffluxPump Active Efflux Ribosome 30S Ribosomal Subunit Rolitetracycline_int->Ribosome Binding ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition

experimental_workflow cluster_prep Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis Culture Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Plate Aliquot to 96-well Plate Resuspend->Plate Add_RT Add This compound Plate->Add_RT Measure Measure Fluorescence Add_RT->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Kinetics Plot->Analyze

Limitations and Considerations

Researchers should be aware of the following limitations when using this fluorescence-based assay:

  • Indirect Measurement: The fluorescence signal is an indirect measure of uptake and can be influenced by factors other than the intracellular concentration of this compound, such as changes in intracellular pH or binding to different cellular components.

  • Discrepancies with Absolute Uptake: Studies with tetracycline have shown that fluorescence enhancement does not always correlate linearly with the absolute amount of accumulated drug.[3]

  • pH Dependency: The fluorescence of tetracyclines can be pH-dependent. The pH of the assay buffer should be carefully controlled and optimized.[3]

  • Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of the fluorophore, resulting in a decrease in the fluorescence signal.

  • Bacterial Autofluorescence: Some bacterial species exhibit natural fluorescence, which can interfere with the measurement. A control with bacteria alone is essential to determine the background fluorescence.

Concluding Remarks

The utilization of this compound's intrinsic fluorescence provides a valuable, real-time method for investigating its interaction with and uptake by bacteria. While it is a powerful tool for comparative studies and screening purposes, researchers must be mindful of its limitations. For absolute quantification of intracellular antibiotic concentrations, complementary techniques such as liquid chromatography-mass spectrometry (LC-MS) are recommended for validation. Careful experimental design and data interpretation are crucial for obtaining meaningful and reliable results.

References

Troubleshooting & Optimization

Troubleshooting Rolitetracycline precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Rolitetracycline in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a prodrug of tetracycline, meaning it is converted into tetracycline in the body.[1] this compound is known to be soluble in water and partially soluble in ethanol and methanol.[1] However, it exhibits pH-dependent stability and is prone to degradation in alkaline solutions. Its appearance is a yellow to orange solid.[1]

Q2: Why is my this compound precipitating in my culture medium?

Precipitation of this compound in culture media can be attributed to several factors:

  • pH Instability: this compound is known to be unstable at certain pH levels, which can be found in some culture media, leading to degradation and precipitation.[1]

  • Chelation of Divalent Cations: Tetracyclines, including this compound, can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) which are present in standard culture media like DMEM and RPMI-1640.[2] This interaction can form insoluble complexes that precipitate out of the solution.

  • High Concentration: The concentration of this compound being used may exceed its solubility limit in the specific culture medium, especially after the addition of other supplements like fetal bovine serum (FBS).

  • Interaction with Serum Proteins: this compound may bind to proteins present in FBS, potentially leading to the formation of insoluble aggregates.

  • Improper Stock Solution Preparation: Incorrect preparation and storage of the this compound stock solution can lead to its degradation and subsequent precipitation when added to the culture medium.

Q3: What does this compound precipitate look like in culture media?

The precipitate can appear as a fine, whitish powder or crystalline structures that settle at the bottom of the culture vessel.[3] This can make the medium appear turbid or cloudy.[4][5]

Q4: Can I still use the culture medium if a precipitate has formed?

It is not recommended to use culture medium that contains a precipitate. The formation of a precipitate indicates a change in the chemical composition of the medium, which can negatively impact cell health and the reproducibility of your experiment.[4] The precipitate may remove essential nutrients from the medium and the altered concentration of this compound can lead to inconsistent results.[4]

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed check_stock 1. Verify Stock Solution (Preparation & Storage) start->check_stock check_media_prep 2. Review Media Preparation (Order of Addition, pH) check_stock->check_media_prep Stock OK end_resolve Issue Resolved check_stock->end_resolve Stock Issue Found check_concentration 3. Evaluate Working Concentration check_media_prep->check_concentration Prep OK check_media_prep->end_resolve Prep Issue Found test_solubility 4. Perform Solubility Test check_concentration->test_solubility Conc. OK check_concentration->end_resolve Conc. Issue Found test_solubility->end_resolve Soluble end_persist Issue Persists (Contact Support) test_solubility->end_persist Insoluble

Caption: A flowchart outlining the systematic approach to troubleshooting this compound precipitation.

Step 1: Verify the Integrity of Your this compound Stock Solution

  • Question: Was the stock solution prepared and stored correctly?

  • Action: Review the protocol for preparing the this compound stock solution. Ensure that the correct solvent was used and that the final concentration is accurate.

  • Recommendation: Prepare a fresh stock solution following the recommended protocol. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Step 2: Review Your Culture Media Preparation Technique

  • Question: In what order are you adding the components to your culture medium?

  • Action: The order of addition of supplements to the basal medium can be critical. Adding this compound to a concentrated salt solution can promote precipitation.

  • Recommendation: Add this compound to the complete, pre-warmed culture medium (including serum, if applicable) as the final step. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

Step 3: Evaluate the Working Concentration of this compound

  • Question: Is the final concentration of this compound in your culture medium too high?

  • Action: High concentrations of any compound can lead to precipitation.

  • Recommendation: Perform a dose-response experiment to determine the optimal, non-precipitating concentration of this compound for your specific cell line and experimental conditions.

Step 4: Conduct a Small-Scale Solubility Test

  • Question: Is this compound soluble in your specific batch of culture medium and serum?

  • Action: Before preparing a large volume of medium, perform a small-scale test. Add the intended concentration of this compound to a small volume of your complete medium and incubate under the same conditions as your experiment.

  • Recommendation: Observe the test medium for any signs of precipitation over 24-48 hours. If precipitation occurs, you may need to adjust the concentration or the formulation of your medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • Ultrasonic water bath

  • Water bath at 37°C

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile environment.

  • Add the powder to a sterile 15 mL conical tube.

  • Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.

  • Gently vortex the tube to initially mix the powder and water.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to aid in dissolution.

  • Incubate the tube in a 37°C water bath for 15-30 minutes, vortexing occasionally, until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Addition of this compound to Culture Medium

Materials:

  • Complete culture medium (e.g., DMEM with 10% FBS and other supplements), pre-warmed to 37°C

  • This compound stock solution (10 mg/mL)

Procedure:

  • Ensure the complete culture medium is at 37°C.

  • Calculate the volume of this compound stock solution required to achieve the desired final concentration in your culture medium.

  • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to gently swirl the medium for a few seconds to ensure thorough mixing.

  • Visually inspect the medium for any immediate signs of precipitation.

  • The medium is now ready for use in your cell culture experiments.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
WaterSoluble[1]
EthanolPartially Soluble[1]
MethanolPartially Soluble[1]
DMSOSlightly Soluble[7]

Table 2: Potential Interactions Leading to Precipitation

Interacting ComponentPotential MechanismMitigation Strategy
Calcium (Ca²⁺)Chelation forming insoluble complexesUse Ca²⁺-free basal medium if possible; add this compound last.
Magnesium (Mg²⁺)Chelation forming insoluble complexesUse Mg²⁺-free basal medium if possible; add this compound last.
Serum Proteins (e.g., BSA)Binding and aggregationAdd this compound to complete medium slowly with mixing.
High pHDegradation to less soluble productsEnsure the pH of the medium is within the optimal range for this compound stability.

Mandatory Visualizations

Signaling Pathway of this compound Action

Rolitetracycline_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters cell Ribosome 30S Ribosomal Subunit BacterialCell->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellGrowth Bacterial Growth & Proliferation ProteinSynthesis->CellGrowth Prevents

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Logical Relationship of Factors Causing Precipitation

Precipitation_Factors Precipitation This compound Precipitation pH High pH Degradation Degradation pH->Degradation Concentration High Concentration Concentration->Precipitation DivalentCations Divalent Cations (Ca²⁺, Mg²⁺) Chelation Chelation DivalentCations->Chelation SerumProteins Serum Proteins Aggregation Aggregation SerumProteins->Aggregation Degradation->Precipitation Chelation->Precipitation Aggregation->Precipitation

Caption: Interrelated factors contributing to the precipitation of this compound in culture media.

References

Technical Support Center: Managing Rolitetracycline pH Instability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the pH instability of Rolitetracycline in experimental buffers. This compound, a semi-synthetic tetracycline antibiotic, is known for its susceptibility to degradation in aqueous solutions, which can significantly impact experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and losing potency?

A1: this compound is a prodrug of tetracycline and is susceptible to hydrolysis in aqueous solutions, breaking down into tetracycline and other degradation products.[1][2] This degradation is often pH-dependent and can be accelerated by factors such as temperature and light exposure. The color change, typically to a yellow or brown hue, is an indicator of the formation of degradation products like anhydrotetracyclines.

Q2: What is the optimal pH range for this compound stability?

A2: Tetracyclines, in general, exhibit their greatest stability in acidic conditions.[3] While specific data for this compound is limited, it is known to be more stable in acidic solutions compared to neutral or alkaline conditions.[3] The degradation of this compound has been studied across a pH range of approximately 0 to 13.[4][5] In alkaline solutions (pH > 7.5), tetracyclines can undergo cleavage of the C ring, leading to inactive isotetracyclines.[6]

Q3: How quickly does this compound degrade in an aqueous solution?

A3: The degradation of this compound in a simple aqueous solution can be rapid. Studies have shown that both this compound and its nitrate salt are more than 50% hydrolyzed within 3 hours at 25°C.[1] The base form of this compound tends to hydrolyze more rapidly than the nitrate salt.[1]

Q4: Can I use common phosphate buffers to prepare my this compound solution?

A4: While phosphate buffers are common in biological experiments, they may not be the optimal choice for this compound due to their typical pH range (around 7.4), which can accelerate degradation. If a phosphate buffer is necessary, it is crucial to prepare the solution immediately before use and keep it at a low temperature.

Q5: Are there any excipients that can help stabilize my this compound solution?

A5: Yes, certain excipients can enhance the stability of tetracycline antibiotics. These include:

  • Antioxidants: To protect against oxidative degradation.

  • Chelating agents: To complex with any metal ions that can catalyze degradation.

  • Lyoprotectants: If preparing a lyophilized (freeze-dried) formulation for long-term storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid discoloration (yellowing/browning) of the solution. pH-induced degradation (hydrolysis and epimerization).Prepare solutions in a low pH buffer (e.g., citrate buffer, pH 4-5). Prepare fresh solutions for each experiment and use them immediately.
Loss of antibacterial activity in the experiment. Degradation of this compound to less active or inactive products.Confirm the stability of your this compound solution under your experimental conditions (pH, temperature). Consider preparing a more stable lyophilized formulation for storage.
Precipitate formation in the buffer. Poor solubility or degradation product precipitation.Ensure the this compound is fully dissolved. Prepare solutions at a lower concentration if solubility is an issue. Filter the solution through a 0.22 µm filter before use.
Inconsistent experimental results. Variable degradation of this compound between experiments.Standardize your solution preparation protocol. Use a validated, stability-indicating analytical method (e.g., HPLC) to confirm the concentration of active this compound before each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for Immediate Use

This protocol is designed for experiments where the this compound solution will be used within a few hours.

Materials:

  • This compound powder

  • Citrate Buffer (0.1 M, pH 4.5)

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile vials

Procedure:

  • Prepare the 0.1 M Citrate Buffer (pH 4.5) using standard laboratory procedures.

  • Chill the buffer to 2-8°C.

  • Weigh the required amount of this compound powder in a sterile container.

  • Under aseptic conditions, add the chilled citrate buffer to the this compound powder to achieve the desired final concentration.

  • Vortex briefly until the powder is completely dissolved.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Keep the solution on ice and protected from light until use.

  • Use the solution within 3 hours of preparation.[1]

Protocol 2: Preparation of a Lyophilized (Freeze-Dried) this compound Formulation for Long-Term Storage

Lyophilization can significantly improve the long-term stability of this compound.

Materials:

  • This compound powder

  • Mannitol (as a bulking agent)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

  • Lyophilization vials and stoppers

Procedure:

  • Prepare a solution of this compound and Mannitol in WFI. A common starting ratio is 1:2 (this compound:Mannitol).

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Aseptically fill the solution into sterile lyophilization vials.

  • Partially insert the lyophilization stoppers into the vials.

  • Load the vials into a pre-cooled lyophilizer.

  • Run a suitable lyophilization cycle, which typically involves a freezing phase, a primary drying phase (sublimation), and a secondary drying phase (desorption).

  • Once the cycle is complete, fully stopper the vials under vacuum or inert gas and seal with crimp caps.

  • Store the lyophilized vials at -20°C and protected from light.

  • Reconstitute the lyophilized powder with a suitable sterile buffer (e.g., chilled citrate buffer, pH 4.5) immediately before use.

Signaling Pathways and Workflows

This compound Degradation Pathway

The primary degradation pathway of this compound in aqueous solution is the hydrolysis of the N-pyrrolidinomethyl side chain, which releases tetracycline. Tetracycline itself can then undergo further degradation through epimerization and dehydration.

Rolitetracycline_Degradation This compound This compound Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Tetracycline Tetracycline Hydrolysis->Tetracycline Epimerization Epimerization (pH 3-7) Tetracycline->Epimerization Anhydrotetracycline Anhydrotetracycline (low pH) Tetracycline->Anhydrotetracycline Dehydration Epitetracycline 4-Epitetracycline (less active) Epimerization->Epitetracycline Stabilized_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh prepare_buffer Prepare Chilled, Low pH Buffer (e.g., Citrate pH 4.5) start->prepare_buffer dissolve Dissolve this compound in Buffer weigh->dissolve prepare_buffer->dissolve filter Sterile Filter (0.22 µm) dissolve->filter use_immediately Use Immediately (within 3 hours) filter->use_immediately store Store on Ice, Protected from Light use_immediately->store Yes end End use_immediately->end No store->end Troubleshooting_Logic start Problem: Inconsistent Results or Solution Discoloration check_ph Check Buffer pH start->check_ph check_age Check Solution Age check_ph->check_age pH is optimal adjust_ph Action: Use a Buffer with pH 4-5 check_ph->adjust_ph pH is > 6 check_temp Check Storage Temperature check_age->check_temp Freshly prepared prepare_fresh Action: Prepare Fresh Solution Before Each Use check_age->prepare_fresh Older than 3 hours store_cold Action: Store on Ice and Protect from Light check_temp->store_cold Stored at room temp retest Retest Experiment check_temp->retest Stored correctly adjust_ph->retest prepare_fresh->retest store_cold->retest

References

Technical Support Center: Rolitetracycline-Induced Hepatotoxicity in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of Rolitetracycline on liver function in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of this compound on liver function parameters in mice?

A1: Administration of this compound to mice has been shown to cause an increase in serum levels of liver enzymes, indicating potential hepatotoxicity. Specifically, intravenous (i.v.) administration of this compound at doses of 50-100 µg/g can lead to elevated levels of serum glutamic-oxaloacetic transaminase (GOT), now more commonly referred to as aspartate aminotransferase (AST), and serum glutamic-pyruvic transaminase (GPT), also known as alanine aminotransferase (ALT)[1]. This effect is more pronounced in female mice and is typically observed 2-8 hours after administration[1]. Additionally, this compound can increase the levels of unconjugated and total bilirubin in the serum of female mice at doses between 25-100 µg/g[1].

Q2: What is a typical experimental protocol for inducing and assessing this compound hepatotoxicity in mice?

A2: A common experimental approach involves the intravenous administration of this compound to mice, followed by the collection of blood samples to measure liver function biomarkers. For a detailed methodology, please refer to the Experimental Protocols section below.

Q3: Are there known sex differences in the hepatotoxic effects of this compound in mice?

A3: Yes, studies have indicated that the hepatotoxic effects of this compound are more pronounced in female mice compared to males. Female mice show a more significant increase in serum GOT (AST) and GPT (ALT) activities[1]. Furthermore, the elevation in serum bilirubin levels has been observed only in female mice[1].

Q4: What are the potential histological changes in the liver of mice treated with this compound?

A4: While specific histopathological studies on this compound are limited, the broader class of tetracyclines is known to induce hepatic steatosis (fatty liver)[2][3]. High doses of tetracyclines administered intravenously can lead to microvesicular steatosis, a condition characterized by the accumulation of small fat droplets within hepatocytes[3]. It is plausible that this compound could induce similar histological changes. Researchers encountering unexpected liver morphology should consider performing histological analysis, such as Hematoxylin and Eosin (H&E) staining, to assess for steatosis, necrosis, and inflammation.

Q5: What are the likely molecular mechanisms and signaling pathways involved in this compound-induced liver injury?

A5: The primary mechanism of hepatotoxicity for tetracyclines, including this compound, is believed to be mitochondrial injury[3]. Tetracyclines can inhibit mitochondrial protein synthesis, leading to impaired mitochondrial function[3]. This can, in turn, interfere with fatty acid metabolism within hepatocytes, contributing to the development of steatosis[3]. While specific signaling pathways for this compound have not been extensively elucidated in mouse models, drug-induced liver injury, in general, can involve complex pathways related to oxidative stress and cellular stress responses.

Troubleshooting Guides

Issue 1: Inconsistent or no significant elevation in liver enzymes (AST/ALT) after this compound administration.
Possible Cause Troubleshooting Step
Incorrect Dosage Verify the correct dosage of this compound. Doses between 50-100 µg/g i.v. have been shown to be effective in inducing liver enzyme elevation[1]. Ensure accurate calculation and administration of the dose based on the mouse's body weight.
Timing of Blood Collection The peak elevation of AST and ALT is typically observed between 2 to 8 hours post-administration[1]. Collect blood samples within this timeframe for optimal detection of enzyme level changes.
Sex of the Mice Hepatotoxic effects are more pronounced in female mice[1]. If using male mice, a less significant or no effect might be observed. Consider using female mice for these studies.
Route of Administration The cited studies use intravenous (i.v.) administration. Other routes may result in different pharmacokinetic and toxicity profiles. Ensure the chosen route is appropriate and consistent across experiments.
Assay Sensitivity Ensure that the biochemical assays used for measuring AST and ALT are sensitive and properly calibrated. Run appropriate controls to validate the assay performance.
Issue 2: High variability in liver function test results between individual mice.
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent administration of this compound to each mouse. Variations in the injected volume or speed of injection can affect the drug's distribution and impact.
Genetic Background of Mice Different mouse strains can exhibit varying susceptibility to drug-induced liver injury. Use a consistent inbred strain of mice throughout the study to minimize genetic variability.
Underlying Health Status Ensure that all mice are healthy and free from underlying infections or conditions that could affect liver function. House the animals in a controlled environment with consistent light-dark cycles and access to food and water.
Stress During Handling and Procedures Minimize stress during handling, injection, and blood collection, as stress can influence physiological parameters, including liver enzyme levels. Acclimatize the animals to the experimental procedures.

Quantitative Data Summary

The following table summarizes the reported effects of intravenously administered this compound on liver function parameters in mice.

Parameter Dose (µg/g) Sex Observation Time Effect Reference
Serum GOT (AST) 50-100Female2-8 hoursSignificant Increase[1]
50-100Male2-8 hoursLess Pronounced Increase[1]
Serum GPT (ALT) 50-100Female2-8 hoursSignificant Increase[1]
50-100Male2-8 hoursLess Pronounced Increase[1]
Total Bilirubin 25-100FemaleNot SpecifiedIncrease[1]
Unconjugated Bilirubin 25-100FemaleNot SpecifiedIncrease[1]

Experimental Protocols

Key Experiment: Assessment of this compound-Induced Acute Hepatotoxicity in Mice

This protocol is based on the methodology described by Böcker et al. (1982)[1].

1. Animals:

  • Use adult male and female mice of a specified inbred strain (e.g., NMRI).

  • House the animals under standard laboratory conditions with ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Prepare solutions of this compound in a suitable vehicle (e.g., sterile saline).

  • Administer this compound intravenously (i.v.) via the tail vein at doses ranging from 10 to 100 µg/g of body weight.

  • Include a control group that receives an equivalent volume of the vehicle.

3. Sample Collection:

  • Collect blood samples from the mice at various time points after this compound administration, typically between 2 and 8 hours.

  • Euthanize the mice according to approved protocols before blood collection via cardiac puncture or from the retro-orbital sinus.

  • Allow the blood to clot and then centrifuge to separate the serum.

4. Biochemical Analysis:

  • Measure the serum concentrations of GOT (AST), GPT (ALT), and bilirubin using standard enzymatic and colorimetric assays.

5. Histopathological Analysis (Recommended):

  • After blood collection, perfuse the liver with a fixative (e.g., 10% neutral buffered formalin).

  • Excise the liver and embed it in paraffin.

  • Section the liver tissue and stain with Hematoxylin and Eosin (H&E) to evaluate for histological changes such as steatosis, necrosis, and inflammation.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Animal_Selection Select Male & Female Mice (e.g., NMRI strain) Drug_Preparation Prepare this compound Solution (10-100 µg/g in saline) IV_Injection Intravenous Injection (via tail vein) Drug_Preparation->IV_Injection Administer Blood_Collection Blood Collection (2-8 hours post-injection) IV_Injection->Blood_Collection Wait 2-8 hours Biochemical_Assay Serum Analysis (AST, ALT, Bilirubin) Blood_Collection->Biochemical_Assay Histopathology Liver Histopathology (H&E Staining) Blood_Collection->Histopathology

Caption: Experimental workflow for assessing this compound hepatotoxicity.

Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Protein_Synthesis Mitochondrial Protein Synthesis Mitochondria->Protein_Synthesis Inhibits Mito_Dysfunction Mitochondrial Dysfunction Protein_Synthesis->Mito_Dysfunction Leads to Fatty_Acid_Metabolism Fatty Acid Metabolism Mito_Dysfunction->Fatty_Acid_Metabolism Impairs Hepatocyte_Injury Hepatocyte Injury Mito_Dysfunction->Hepatocyte_Injury Causes Steatosis Hepatic Steatosis (Fatty Liver) Fatty_Acid_Metabolism->Steatosis Contributes to Steatosis->Hepatocyte_Injury

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

References

Technical Support Center: Optimizing Parenteral Administration of Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the parenteral administration of Rolitetracycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high concentrations of this compound in experimental settings while ensuring stability and efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for parenteral administration?

A1: this compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a highly water-soluble prodrug of tetracycline, specifically designed for parenteral (e.g., intravenous or intramuscular) administration.[1][2] This route is chosen when high concentrations of the antibiotic are required to achieve a therapeutic effect, or when oral administration is not feasible.[3][4][5][6]

Q2: What are the main challenges associated with the parenteral use of this compound?

A2: The primary challenge with this compound is its inherent instability in aqueous solutions.[7] Its degradation is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can lead to the hydrolysis and epimerization of the molecule, reducing its potency.[3][4][5] This instability can result in the formation of degradation products and a decrease in the effective concentration of the active drug.[8]

Q3: How can the stability of this compound in parenteral solutions be improved?

A3: To enhance stability, it is crucial to control the pH of the reconstituted solution, aiming for a slightly acidic to neutral range. Lyophilization (freeze-drying) of this compound is a common strategy to improve its long-term stability in solid form, allowing for reconstitution immediately before use.[9][10]

Q4: What is the mechanism of action of this compound?

A4: As a tetracycline antibiotic, this compound works by inhibiting protein synthesis in bacteria. It passively diffuses through bacterial cell membranes and binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[3][6]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed upon reconstitution of lyophilized this compound.

Possible Cause Troubleshooting Step
Incorrect Reconstitution Diluent: The pH or chemical composition of the diluent may not be optimal.Use Sterile Water for Injection, USP, as the primary reconstitution diluent. Avoid using strongly acidic or alkaline solutions.
Low Temperature of Diluent: Using a cold diluent can decrease the solubility of this compound.Allow the diluent to reach room temperature before reconstitution.
Inadequate Mixing: Insufficient agitation may lead to incomplete dissolution.Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking, which can cause foaming.
High Drug Concentration: Attempting to achieve a concentration beyond its solubility limit.Refer to the manufacturer's guidelines for the recommended concentration range. If a higher concentration is needed, a formulation study may be required.

Issue 2: The reconstituted this compound solution appears discolored (darker yellow or brown).

Possible Cause Troubleshooting Step
Degradation of this compound: Exposure to light, high temperatures, or non-optimal pH can cause degradation.Protect the lyophilized powder and reconstituted solution from light. Store as recommended and use the solution promptly after reconstitution.
Oxidation: The presence of oxidizing agents can lead to discoloration.Ensure all glassware and equipment are clean and free of oxidizing residues. Use high-purity solvents and reagents.

Issue 3: Loss of potency or inconsistent experimental results.

Possible Cause Troubleshooting Step
Chemical Instability: Degradation of this compound in solution over time.Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution refrigerated and protected from light, and validate its stability under these conditions.
Incompatibility with IV Fluids: Co-administration with incompatible drugs or infusion fluids.Do not mix this compound with other drugs unless compatibility has been established. Use dedicated IV lines or flush the line thoroughly with a compatible solution before and after administration.
Adsorption to Container/Tubing: The drug may adsorb to the surface of plastic containers or IV tubing.Use glass containers for storage when possible. If plastic is used, validate the potential for adsorption.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for High Concentration

Objective: To prepare a high-concentration stock solution of this compound from a lyophilized powder for parenteral administration in a research setting.

Materials:

  • Lyophilized this compound powder

  • Sterile Water for Injection, USP

  • Sterile, depyrogenated glass vials

  • Calibrated micropipettes and sterile tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation: Work in a laminar flow hood or a biological safety cabinet to maintain sterility. Allow the lyophilized this compound and Sterile Water for Injection to come to room temperature.

  • Calculation: Determine the volume of Sterile Water for Injection required to achieve the desired high concentration.

  • Reconstitution: Aseptically add the calculated volume of Sterile Water for Injection to the vial containing the lyophilized this compound.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated glass vial.

  • Inspection: Visually inspect the final solution for any particulate matter or discoloration.

  • Use: Use the freshly prepared solution immediately for optimal potency.

Protocol 2: Quantification of this compound Concentration and Purity by HPLC

Objective: To determine the accurate concentration and assess the purity of a prepared this compound solution using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound reference standard

  • Mobile phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted to be slightly acidic.

  • Diluent: A solution similar to the mobile phase.

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard of a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an aliquot of the prepared this compound solution to an expected concentration within the range of the calibration standards.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Set the UV detector to the appropriate wavelength for this compound (typically around 280 nm or 355 nm).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by examining the chromatogram for the presence of degradation peaks.

Data Presentation

Table 1: Solubility of this compound in Common Parenteral Diluents
DiluentSolubility (mg/mL) at 25°CAppearance of Solution
Sterile Water for Injection> 1000Clear, yellow solution
0.9% Sodium Chloride (Normal Saline)HighClear, yellow solution
5% Dextrose in Water (D5W)HighClear, yellow solution

Note: While this compound is highly soluble in these diluents, its stability can vary. Solutions should be prepared fresh and used immediately.

Table 2: Representative Stability of this compound (10 mg/mL) in Different Intravenous Fluids at Room Temperature (25°C)
Time (hours)% Remaining in 0.9% Sodium Chloride (pH ~5.5)% Remaining in 5% Dextrose (D5W) (pH ~4.5)
0100100
29899
49597
89094
128591
24< 75< 85

Disclaimer: This table provides representative data based on the known chemical properties of tetracyclines. Actual stability will depend on specific formulation, concentration, and environmental conditions and should be experimentally determined.

Table 3: General Compatibility of this compound with Other Parenteral Drugs
Drug ClassCompatibilityRecommendation
PenicillinsIncompatible Do not mix or co-administer through the same IV line.
CephalosporinsIncompatible Do not mix or co-administer through the same IV line.
AminoglycosidesIncompatible Do not mix or co-administer through the same IV line.
HeparinIncompatible Do not mix or co-administer through the same IV line.
Bicarbonate SolutionsIncompatible Precipitation is likely due to an increase in pH.

Note: This is not an exhaustive list. Always consult a comprehensive drug compatibility database before co-administering any medications.

Visualizations

Rolitetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Membrane Bacterial Membrane Ribosome_30S 30S Ribosomal Subunit Protein Protein Synthesis (Blocked) Ribosome_30S->Protein Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Protein mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding Prevented This compound This compound This compound->Ribosome_30S Binds to

Caption: Mechanism of action of this compound.

Rolitetracycline_Parenteral_Workflow Start Start: Obtain Lyophilized This compound Reconstitution Reconstitute with Sterile Water for Injection Start->Reconstitution Dissolution Gentle Swirling for Complete Dissolution Reconstitution->Dissolution Filtration Sterile Filtration (0.22 µm filter) Dissolution->Filtration Inspection Visual Inspection for Clarity and Color Filtration->Inspection Quantification QC: HPLC Analysis for Concentration and Purity Inspection->Quantification Fail Discard if Fails Inspection or QC Inspection->Fail Administration Immediate Parenteral Administration Quantification->Administration Pass Quantification->Fail Rolitetracycline_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound (Active) Hydrolysis Hydrolysis (Acidic or Alkaline pH) This compound->Hydrolysis Epimerization Epimerization (pH 3-7) This compound->Epimerization Degradation_Products Inactive Degradation Products (e.g., Anhydrotetracycline, Epitetracycline) Hydrolysis->Degradation_Products Epimerization->Degradation_Products

References

Technical Support Center: Overcoming Poor Bioavailability of Tetracyclines in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor tetracycline bioavailability in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of tetracyclines?

A1: The poor oral bioavailability of tetracyclines is primarily due to a combination of factors:

  • Low Aqueous Solubility: Many tetracycline derivatives have inherently low solubility in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]

  • Chelation with Metal Ions: Tetracyclines readily form insoluble complexes (chelates) with polyvalent metal cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), and aluminum (Al³⁺).[4][5][6][7][8][9] These ions are often present in animal chow, water, and antacids, significantly reducing the amount of free drug available for absorption.[9][10][11][12]

  • Food Effect: Co-administration with food, particularly dairy products, can significantly decrease the absorption of most tetracyclines.[13][14][15][16][17][18][19] The extent of this effect varies depending on the specific tetracycline derivative.[14][15]

  • Efflux Pumps: Tetracyclines can be actively transported out of intestinal epithelial cells by efflux pumps, such as P-glycoprotein, which reduces their net absorption.[20]

  • Epimerization: In solution, tetracyclines can undergo epimerization at the C4 position, converting them into less active forms (epi-tetracyclines) that may have different absorption characteristics.[21]

Q2: Which tetracycline derivatives exhibit better oral bioavailability?

A2: Doxycycline and minocycline, which are more lipophilic, are generally more completely absorbed from the gastrointestinal tract compared to older tetracyclines like chlortetracycline and tetracycline itself.[11][12][22] However, even their absorption can be affected by the factors mentioned above, albeit to a lesser extent for some interactions.[12][16]

Q3: Can the route of administration be changed to bypass poor oral absorption?

A3: Yes, alternative routes of administration can be employed to circumvent the issues of poor oral bioavailability. Intravenous (IV) and intramuscular (IM) injections are common alternatives.[23][24] Some tetracycline formulations are specifically designed for parenteral administration.[22][25] This ensures that a precise amount of the drug enters the systemic circulation.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Tetracycline After Oral Gavage in Rodents
Possible Cause Troubleshooting Step Expected Outcome
Chelation with divalent/trivalent cations in chow.Fast the animals overnight (ensure this is ethically approved and appropriate for the study). Provide purified water low in mineral content.Increased and more consistent plasma drug levels.
Interaction with components of the vehicle.Use a simple aqueous vehicle like water or saline. Avoid vehicles containing milk, antacids, or high concentrations of metal ions.Improved drug absorption and less variability between subjects.
Degradation of tetracycline in solution.Prepare fresh dosing solutions daily. Protect the solution from light, as tetracyclines are light-sensitive.[26] Store refrigerated for short periods if necessary.[26]Consistent dosing concentration and prevention of administering degraded, potentially toxic compounds.[12][26]
Issue 2: Sub-therapeutic Drug Levels Despite Using an Appropriate Oral Dose
Possible Cause Troubleshooting Step Expected Outcome
Poor intrinsic solubility of the tetracycline.Formulation Strategy: Prepare a solid dispersion of the tetracycline with a hydrophilic polymer like povidone K30 (PVPK30) or hydroxypropyl-β-cyclodextrin (HP-β-CD).[27][28]Enhanced solubility and dissolution rate, leading to improved bioavailability.[27][28]
Efflux pump activity in the gut.Co-administration with an Efflux Pump Inhibitor: Administer a non-specific efflux pump inhibitor, such as cyclosporine A, prior to or along with the tetracycline.[20] (Note: This must be carefully considered for its potential impact on the experimental model).Increased intestinal absorption and higher plasma concentrations of the tetracycline.[20]
Rapid metabolism or clearance.Pharmacokinetic Modeling: Conduct a pilot pharmacokinetic study to determine the half-life of the tetracycline in the specific animal model. Adjust the dosing frequency accordingly.Optimized dosing regimen to maintain therapeutic drug levels.

Data Presentation

Table 1: Impact of Food and Metal Ions on Tetracycline Bioavailability

Tetracycline DerivativeCo-administered SubstanceApproximate Reduction in AbsorptionReference
TetracyclineFood~50%[16][18]
TetracyclineMilk~65%[17]
TetracyclineIron~81%[15][17]
DoxycyclineFood~20%[16]
MinocyclineFood~13%[17]
MinocyclineMilk~27%[17]
MinocyclineIron~77%[17]
SarecyclineHigh-fat meal with milkCmax decreased by 31%, AUC decreased by 27%[15][18]

Table 2: Enhancement of Chlortetracycline Hydrochloride (CTC) Solubility with Polymers

PolymerDrug-to-Polymer Ratio (w/w)Fold Increase in SolubilityReference
Povidone K30 (PVPK30)1:0.756.25[27][28]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:27.7[27][28]
Gelatin1:13.75[27][28]

Experimental Protocols

Protocol 1: Preparation of a Tetracycline-Polymer Solid Dispersion

This protocol is based on the methodology for improving the solubility of chlortetracycline hydrochloride.[27][28]

Materials:

  • Chlortetracycline hydrochloride (CTC)

  • Povidone K30 (PVPK30)

  • Mortar and pestle

  • Spatula

  • Distilled water

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Weigh CTC and PVPK30 at the desired drug-to-polymer weight ratio (e.g., 1:0.75).[27][28]

  • Transfer the powders to a mortar.

  • Grind the mixture thoroughly with the pestle for 10-15 minutes to ensure a homogenous solid dispersion.

  • To determine the solubility enhancement, add an excess amount of the prepared solid dispersion to a known volume of distilled water in a centrifuge tube.

  • Vortex the tube vigorously for 5 minutes and then place it in a shaker at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of CTC using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Compare the solubility to that of pure CTC powder treated under the same conditions.

Protocol 2: In Vivo Evaluation of an Oral Tetracycline Formulation in a Rodent Model

Materials:

  • Test tetracycline formulation (e.g., aqueous solution, nanoemulsion, solid dispersion)

  • Control tetracycline formulation (e.g., simple aqueous suspension)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • HPLC-MS/MS for bioanalysis

Methodology:

  • Fast the animals overnight (e.g., 12 hours) with free access to water to minimize food-drug interactions.

  • Divide the animals into experimental groups (e.g., control formulation group, test formulation group). A minimum of 5 animals per group is recommended.

  • Administer the respective tetracycline formulations via oral gavage at a predetermined dose (e.g., 50 mg/kg).[29]

  • Collect blood samples at specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of tetracycline in the plasma samples using a validated HPLC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess and compare the bioavailability of the different formulations.

Mandatory Visualizations

G cluster_0 Factors Causing Poor Bioavailability cluster_1 Strategies to Overcome Poor Bioavailability Low Solubility Low Solubility Poor Absorption Poor Absorption Low Solubility->Poor Absorption Chelation Chelation Chelation->Poor Absorption Food Effect Food Effect Food Effect->Poor Absorption Efflux Pumps Efflux Pumps Efflux Pumps->Poor Absorption Formulation Strategies Formulation Strategies Improved Bioavailability Improved Bioavailability Formulation Strategies->Improved Bioavailability Dosing Regimen Dosing Regimen Dosing Regimen->Improved Bioavailability Alternative Routes Alternative Routes Alternative Routes->Improved Bioavailability Co-administration Co-administration Co-administration->Improved Bioavailability Tetracycline Tetracycline Tetracycline->Low Solubility Tetracycline->Chelation Tetracycline->Food Effect Tetracycline->Efflux Pumps Poor Absorption->Formulation Strategies Poor Absorption->Dosing Regimen Poor Absorption->Alternative Routes Poor Absorption->Co-administration

Caption: Logical relationship between causes of poor bioavailability and strategies for improvement.

G Start Start Fasted Animal Model Fasted Animal Model Start->Fasted Animal Model Prepare Formulation Prepare Formulation Fasted Animal Model->Prepare Formulation Oral Gavage Oral Gavage Prepare Formulation->Oral Gavage Serial Blood Sampling Serial Blood Sampling Oral Gavage->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (HPLC-MS/MS) Bioanalysis (HPLC-MS/MS) Plasma Separation->Bioanalysis (HPLC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (HPLC-MS/MS)->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: Experimental workflow for in vivo evaluation of oral tetracycline formulations.

G Tetracycline in GI Lumen Tetracycline in GI Lumen Dissolution Dissolution Tetracycline in GI Lumen->Dissolution Free Drug in Solution Free Drug in Solution Dissolution->Free Drug in Solution Chelation with Metal Ions (Ca2+, Mg2+) Chelation with Metal Ions (Ca2+, Mg2+) Free Drug in Solution->Chelation with Metal Ions (Ca2+, Mg2+) Intestinal Epithelium Intestinal Epithelium Free Drug in Solution->Intestinal Epithelium Absorption Insoluble Complex Insoluble Complex Chelation with Metal Ions (Ca2+, Mg2+)->Insoluble Complex Passive Diffusion Passive Diffusion Intestinal Epithelium->Passive Diffusion Efflux by P-gp Efflux by P-gp Intestinal Epithelium->Efflux by P-gp Systemic Circulation Systemic Circulation Passive Diffusion->Systemic Circulation

Caption: Signaling pathway of tetracycline absorption and key points of bioavailability loss.

References

Potential drug interactions with Rolitetracycline in multi-drug studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists working with Rolitetracycline. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions in multi-drug studies.

Frequently Asked Questions (FAQs)

Q1: What are the known potential drug interactions with this compound?

A1: this compound, a tetracycline antibiotic, has the potential to interact with a variety of other drugs. These interactions can be broadly categorized as those affecting the absorption, metabolism, or activity of either this compound or the co-administered drug. It is crucial to note that while a significant number of interactions are listed for the tetracycline class of antibiotics, specific quantitative data for this compound is limited. Much of the guidance is extrapolated from studies on other tetracyclines.

Q2: Are there specific classes of drugs that I should be particularly cautious about when co-administering with this compound?

A2: Yes, several drug classes warrant special attention due to the potential for clinically significant interactions. These include:

  • Anticoagulants: this compound may enhance the effects of anticoagulants like warfarin, acenocoumarol, and phenprocoumon, potentially increasing the risk of bleeding.[1][2]

  • Penicillin and Cephalosporin Antibiotics: Co-administration may lead to antagonistic effects, reducing the bactericidal activity of penicillins and cephalosporins. However, some in vitro studies have shown additive or synergistic effects against certain bacteria.[3]

  • Oral Contraceptives: The efficacy of oral contraceptives may be reduced when taken with tetracyclines, potentially leading to unintended pregnancies.[4][5] The proposed mechanism involves the disruption of gut flora, which can affect the enterohepatic circulation of contraceptive steroids.[5]

  • Anticonvulsants: Some tetracyclines have been shown to have anticonvulsant effects, but interactions with prescribed antiepileptic drugs are not well-documented for this compound specifically.[6][7] Caution is advised, and monitoring for changes in seizure control or side effects is recommended.

  • Retinoids (e.g., Acitretin, Alitretinoin, Isotretinoin): The concurrent use of these drugs with this compound can increase the risk of pseudotumor cerebri (benign intracranial hypertension).[1]

  • Divalent and Trivalent Cations (e.g., antacids containing aluminum, calcium, magnesium; iron supplements; zinc): These can chelate with this compound and significantly decrease its absorption.[1][8]

Q3: How can I troubleshoot unexpected results in my experiment that I suspect are due to a drug interaction with this compound?

A3: If you observe unexpected results, such as altered efficacy or toxicity, consider the following troubleshooting steps:

  • Review Co-administered Agents: Carefully check all other drugs, supplements, and even components of the experimental medium for potential interactants, especially those containing divalent or trivalent cations.

  • Stagger Administration: If a potential absorption-based interaction is suspected (e.g., with antacids), consider separating the administration times of this compound and the interacting agent by several hours.

  • Consult Pharmacokinetic Data: If available, review the pharmacokinetic profiles of the co-administered drugs to identify potential for overlapping metabolic pathways or excretion routes.

  • Perform a Dose-Response Analysis: Conduct a dose-response experiment for each drug individually and in combination to determine if the interaction is synergistic, additive, or antagonistic.

  • Consider In Vitro Models: Utilize in vitro models, such as cell cultures or isolated enzyme assays, to investigate the specific mechanism of interaction in a controlled environment.

Troubleshooting Guides

Issue: Reduced Efficacy of this compound in an In Vivo Model

Possible Cause: Co-administration of agents containing divalent or trivalent cations (e.g., calcium, magnesium, aluminum, iron, zinc) in the diet or as part of the formulation.[1][8]

Troubleshooting Steps:

  • Analyze the composition of the animal feed and any drug vehicles for the presence of interfering cations.

  • If cations are present, switch to a purified diet or a vehicle free of these cations.

  • If the co-administered drug is a salt containing such cations, consider using a different salt form if available.

  • If inseparable, administer this compound at least 2 hours before or 4 hours after the cation-containing substance.

Issue: Increased Toxicity Observed in a Multi-Drug Study Involving this compound and an Anticoagulant

Possible Cause: Potentiation of the anticoagulant effect by this compound.[1][2]

Troubleshooting Steps:

  • Monitor coagulation parameters (e.g., prothrombin time, INR) more frequently in the experimental animals.

  • Reduce the dose of the anticoagulant and titrate to the desired effect in the presence of this compound.

  • Consider using an alternative antibiotic with a lower potential for this interaction if the study design permits.

Quantitative Data Summary

The following table summarizes in vitro interaction data between this compound and penicillin/cephalothin against E. coli and S. aureus.

OrganismDrug CombinationInteraction ObservedQuantitative FindingReference
Escherichia coli (20 strains)This compound + Penicillin/CephalothinAdditive or Synergistic in 40-50% of strainsGrowth of penicillin-induced spheroplasts was inhibited by much lower concentrations of this compound than the parent cells.[3]
Staphylococcus aureus (14 strains)This compound + Penicillin/CephalothinAdditive or Synergistic in 40-50% of strainsGrowth of stable staphylococcal L-forms was inhibited by much lower concentrations of this compound than the parent cells.[3]

Note: The study also noted a slight antagonism between 3 and 8 hours of incubation, which was not present at 24 hours.[3]

Experimental Protocols

Protocol: In Vitro Assessment of Drug Interactions with this compound using the Checkerboard Dilution Technique

This protocol is designed to determine if the combination of this compound and another antimicrobial agent results in a synergistic, additive, indifferent, or antagonistic effect.

1. Materials:

  • This compound powder

  • Test drug powder

  • Appropriate bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other suitable growth medium)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator

2. Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the test drug in a suitable solvent.

    • Create a series of two-fold dilutions for each drug in the growth medium.

  • Checkerboard Setup:

    • In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the test drug along the y-axis.

    • The final volume in each well should be the same.

    • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of individual agents.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum and add it to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions setup_plate Set up 96-well Plate with Drug Dilutions prep_drugs->setup_plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction calc_fic->interpret

Checkerboard assay workflow for drug interaction testing.

signaling_pathway cluster_absorption Gastrointestinal Tract This compound This compound chelate Insoluble Chelate This compound->chelate Chelation cations Divalent/Trivalent Cations (Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) cations->chelate absorption Reduced Absorption chelate->absorption

Mechanism of reduced this compound absorption with cations.

References

Technical Support Center: Minimizing Off-Target Effects of Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rolitetracycline. This resource is designed for researchers, scientists, and drug development professionals to help mitigate off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a broad-spectrum, semi-synthetic tetracycline antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains.[1][2]

Q2: What are the known off-target effects of this compound and other tetracyclines in mammalian cells?

A2: Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, tetracyclines can inhibit mitochondrial protein synthesis in eukaryotic cells.[2][3][4][5] This is a primary cause of off-target effects. Known consequences observed at concentrations used for inducible gene expression systems include:

  • Mitochondrial Dysfunction: Reduced oxygen consumption, disruption of the electron transport chain, and a shift towards glycolytic metabolism.[3][4][6]

  • Altered Gene Expression: Widespread changes in nuclear and mitochondrial gene expression have been reported, affecting pathways like oxidative phosphorylation and glycolysis.[4][6]

  • Changes in Cellular Phenotype: Effects on cell proliferation, induction of apoptosis, and impairment of T-cell function have been noted.[5][6][7]

  • Pro-oxidative Effects: this compound has been shown to increase lipoperoxidation in cardiac mitochondria.[8]

Q3: We are using a Tet-inducible (Tet-On/Tet-Off) system. Can this compound affect our results beyond just inducing gene expression?

A3: Yes. The concentrations of tetracycline derivatives (like doxycycline, which is functionally similar to this compound in these systems) used to regulate gene expression are often sufficient to cause the off-target effects mentioned above.[3][7][9] This can confound results, as observed changes may be a combination of your gene of interest's function and the drug's impact on cellular metabolism and physiology. This is sometimes referred to as a "two-hit model," where the cell is sensitized by the antibiotic, potentially amplifying the effect of the induced gene.[3][9]

Q4: How can I minimize the concentration of this compound needed for my experiment?

A4: The most effective strategy is to determine the minimum concentration that provides the desired effect (e.g., sufficient gene induction) with the lowest possible toxicity. This requires performing a dose-response curve.[7] Newer, more sensitive Tet-inducible systems may also require lower inducer concentrations.[3][9]

Q5: What are essential controls to include when using this compound in cellular assays?

A5: To distinguish the effects of your experimental variable from the off-target effects of this compound, you should include the following controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

  • Parental/Wild-Type Control + this compound: The same cell line, but without your gene of interest cassette, treated with the same concentration of this compound. This helps identify effects caused solely by the drug.[7]

  • Uninduced Control: If using an inducible system, include a sample of your engineered cells that are not treated with this compound.

Troubleshooting Guides

Problem 1: High background or "leaky" expression in my Tet-On system.
  • Possible Cause: The concentration of this compound may be too high, or the cell culture serum may contain tetracycline contaminants.[10]

  • Solution:

    • Use Tetracycline-Free Serum: Switch to a certified tetracycline-free fetal bovine serum (FBS) to avoid unintended induction.[10]

    • Titrate this compound: Perform a dose-response experiment to find the lowest concentration that induces your gene of interest to the desired level without causing significant background.

    • System Optimization: Ensure you are using a modern, tight "Tet-On" system (rtTA-based), which is designed for low background expression in the absence of the inducer.[11]

Problem 2: Observed cellular effects (e.g., slowed proliferation, metabolic changes) do not align with the expected function of my induced gene.
  • Possible Cause: The observed phenotype is likely an off-target effect of this compound on mitochondrial function and cellular metabolism.[6][7]

  • Solution:

    • Perform Control Experiments: Treat a parental (non-engineered) cell line with the same concentration of this compound.[7] If you observe the same phenotype, it is attributable to the drug.

    • Lower the Concentration: Determine the lowest effective concentration of this compound via titration to minimize these side effects.[7]

    • Assess Mitochondrial Health: Run assays to directly measure mitochondrial function, such as an oxygen consumption rate (OCR) assay or a cell viability assay like the MTT assay, to quantify the metabolic impact of your working concentration.[4][12]

Problem 3: Inconsistent results between experiments.
  • Possible Cause: Inconsistency can arise from spontaneous loss of inducibility in cell lines over successive passages or variations in drug preparation.[10]

  • Solution:

    • Cell Line Maintenance: Use low-passage cells for your experiments. Periodically re-validate the inducibility of your cell line.

    • Fresh Drug Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light. Avoid repeated freeze-thaw cycles.

    • Standardize Protocols: Ensure consistent cell seeding density and treatment duration across all experiments.[13]

Data Presentation

Table 1: Recommended Concentration Ranges and Associated Off-Target Effects
Concentration Range (Typical for Doxycycline)Primary UsePotential Off-Target Effects ObservedMitigation Strategy
10 - 100 ng/mL Induction of high-sensitivity Tet systemsMinimal, but still possible. May cause subtle changes in gene expression.[14]Use appropriate controls; verify mitochondrial function.
100 - 1000 ng/mL (0.1 - 1 µg/mL) Standard Tet-On/Tet-Off SystemsImpaired mitochondrial translation, reduced oxygen consumption, altered gene expression, shift to glycolysis.[4][6]Determine lowest effective dose; run parental cell line controls.
> 1 µg/mL High-level induction, older systemsIncreased risk of significant cytotoxicity, apoptosis, and profound metabolic disruption.[6]Avoid if possible; if necessary, use for short-duration experiments only.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)

This protocol helps identify the minimum drug concentration required for effective gene induction while minimizing cytotoxicity.

Materials:

  • Your engineered cell line (Tet-inducible)

  • Parental/wild-type cell line

  • 96-well cell culture plates

  • Complete growth medium (use tetracycline-free FBS)

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Methodology:

  • Cell Plating: Seed both engineered and parental cells into 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well).[13] Allow cells to attach overnight.

  • Prepare Drug Dilutions: Create a serial dilution of this compound in complete medium. A common range to test is 0, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Include a "medium only" (no drug) control.[13] Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Gene Induction (Engineered Cells): After incubation, lyse the cells and quantify the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA, Western blot or fluorescence for protein).

  • Assess Cell Viability (Both Cell Lines): In a parallel plate, add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis:

    • Plot the gene induction level against the this compound concentration to determine the EC50 (effective concentration for 50% maximal induction).

    • Plot the percent cell viability against the this compound concentration to determine the IC50 (inhibitory concentration causing 50% toxicity).

    • Select a working concentration that provides strong gene induction (ideally on the plateau of the induction curve) but shows high cell viability (>90%).

Protocol 2: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol provides a direct measure of mitochondrial health in response to this compound treatment.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Appropriate cell culture microplates for the instrument

  • Your cell line(s) of interest

  • This compound

  • Assay medium and reagents for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A)

Methodology:

  • Cell Plating: Seed cells into the Seahorse microplate at a pre-determined optimal density and allow them to attach overnight.

  • Drug Pre-treatment: Treat the cells with your chosen working concentration of this compound and a vehicle control for the desired duration (e.g., 24 hours) in a standard incubator.

  • Assay Preparation: One hour before the assay, replace the treatment medium with the Seahorse assay medium and place the plate in a non-CO2 incubator.

  • Run Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial inhibitors. Run the assay on the Seahorse XF Analyzer to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Compare the OCR profiles of this compound-treated cells to the vehicle-treated controls. A significant decrease in basal or maximal respiration indicates mitochondrial dysfunction.

Visualizations

G cluster_0 A Unexpected Phenotype Observed (e.g., Slow Growth, Metabolic Shift) B Is the phenotype consistent with known this compound off-target effects? A->B C Run Control Experiment: Treat parental cell line with this compound B->C Yes/Unsure F Phenotype is likely due to your gene of interest B->F No D Does parental line show the same phenotype? C->D E Phenotype is likely an off-target effect D->E Yes D->F No G Action: Lower this compound concentration and re-test. Perform dose-response. E->G

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

G cluster_pathway Potential Off-Target Pathway A This compound (High Concentration) B Mitochondrial Ribosome (70S-like) A->B C Inhibition of Mitochondrial Protein Synthesis B->C D Reduced ETC Component Levels C->D E Decreased Oxidative Phosphorylation (OCR) D->E F Compensatory Shift to Glycolysis E->F

Caption: Simplified pathway of mitochondrial off-target effects.

G cluster_workflow Experimental Workflow: Dose-Response Analysis start Start plate Plate Engineered & Parental Cells (96-well format) start->plate treat Treat with Serial Dilutions of this compound plate->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Parallel Assays incubate->assay viability Cell Viability Assay (e.g., MTT) assay->viability induction Gene Induction Assay (e.g., qPCR, WB) assay->induction analyze Analyze Data: Determine IC50 & EC50 viability->analyze induction->analyze end Select Optimal Concentration analyze->end

Caption: Workflow for determining optimal drug concentration.

References

Validation & Comparative

A Comparative Analysis of Circulatory Effects: Rolitetracycline vs. Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of tetracycline antibiotics, both rolitetracycline and doxycycline have been utilized for their broad-spectrum antimicrobial properties. However, their impact on the circulatory system presents a critical consideration for researchers and drug development professionals. This guide provides a comparative analysis of the circulatory effects of this compound and doxycycline, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

Quantitative Data Summary

A key comparative study investigating the circulatory tolerance of high doses of this compound and doxycycline provides valuable quantitative insights. The data, summarized below, highlights differential effects on key cardiovascular parameters.

ParameterThis compoundDoxycyclineKey Findings
Blood Pressure Minor, short-lasting increase at 16 mg/kg. Significantly greater increase than doxycycline at 32 mg/kg.[1]Minor, short-lasting increase at 16 mg/kg.[1]Both drugs cause a transient increase in blood pressure at lower doses. At higher doses, this compound induces a more pronounced hypertensive effect.[1]
ECG (P-Q Interval) Extension of P-Q interval at 16 mg/kg. Pathological P-Q values (>160 ms) and AV block observed in a portion of subjects. Significantly greater extension than doxycycline at 32 mg/kg.[1]Extension of P-Q interval at 16 mg/kg, but no pathological values observed.[1]This compound demonstrates a greater propensity for inducing cardiac conduction delays, including atrioventricular (AV) block, compared to doxycycline.[1]
Heart Rate Noted as a parameter of investigation, but specific comparative changes are not detailed in the abstract.[1]Noted as a parameter of investigation, but specific comparative changes are not detailed in the abstract.[1]Further investigation into the specific effects on heart rate is warranted.

Experimental Protocols

The following methodology was employed in a key comparative study to assess the circulatory effects of this compound and doxycycline.

Title: On the circulation compatibility of doxycycline and this compound in conscious minipigs.[1]

Objective: To investigate the effects of large doses of doxycycline and this compound on blood pressure, heart rate, and ECG in conscious minipigs.[1]

Experimental Subjects:

  • 36 conscious minipigs.[1]

Drug Administration:

  • The antibiotics were infused into the v. tibialis.[1]

  • Doses administered were 16, 24, and 32 mg/kg.[1]

  • Injection periods were 4, 6, and 8 minutes.[1]

  • The administered doses were approximately 10-20 times the therapeutic single dose of doxycycline and 4-8 times the single dose of this compound.[1]

Parameters Monitored:

  • Blood pressure[1]

  • Heart rate[1]

  • Electrocardiogram (ECG), with a specific focus on the P-Q interval[1]

Endpoint: The study aimed to compare the circulatory tolerance of the two drugs, particularly at high doses, to inform on the safety of increasing therapeutic doses.[1]

Signaling Pathways and Mechanisms of Action

The circulatory effects of this compound and doxycycline are underpinned by their distinct mechanisms of action beyond their primary antibacterial function.

This compound: Primary Mechanism

This compound, a semisynthetic tetracycline, primarily functions by inhibiting bacterial protein synthesis.[2][3][4] It passively diffuses through bacterial porin channels and reversibly binds to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[2][4] Its direct circulatory effects, as observed in experimental studies, appear to be more pronounced in terms of cardiovascular stress compared to doxycycline, though the specific signaling pathways for these effects are less defined.[1]

cluster_bacterial_cell Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Passive Diffusion Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to Protein Bacterial Protein (Synthesis Blocked) Ribosome->Protein Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding Prevented

This compound's primary mechanism of action.

Doxycycline: A Multifaceted Circulatory Impact

Doxycycline's influence on the circulatory system is more extensively studied and appears to be multifaceted, involving mechanisms independent of its antibiotic activity.

One of the key non-antibiotic actions of doxycycline is the inhibition of matrix metalloproteinases (MMPs).[5] MMPs are enzymes involved in the degradation of the extracellular matrix, and their activity is crucial in vascular remodeling. By inhibiting MMPs, doxycycline can influence vascular smooth muscle cell adhesion and migration, which are important processes in pathological vascular remodeling.[5]

Recent studies have also shed light on doxycycline's impact on cardiac mitochondrial function. Research indicates that doxycycline can impair mitochondrial respiration and cardiac contractility, leading to systolic and diastolic dysfunction in preclinical models.[6][7][8][9] This effect is attributed to the inhibition of mitochondrial protein synthesis, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes.[6][7][8]

cluster_circulatory_system Circulatory System Doxycycline Doxycycline MMPs Matrix Metalloproteinases (MMPs) Doxycycline->MMPs Inhibits Mitochondria Cardiac Mitochondria Doxycycline->Mitochondria Impairs Protein Synthesis VascularRemodeling Pathological Vascular Remodeling MMPs->VascularRemodeling Contributes to Contractility Cardiac Contractility Mitochondria->Contractility Reduces

Doxycycline's multifaceted circulatory effects.

Conclusion

The available experimental evidence suggests that while both this compound and doxycycline can induce transient circulatory changes, this compound appears to have a narrower safety margin at higher doses, with a greater potential for adverse cardiovascular events such as significant blood pressure elevation and cardiac conduction disturbances.[1] Doxycycline, conversely, demonstrates better circulatory tolerance in direct comparative studies.[1]

The mechanisms underlying these differences are likely complex. While this compound's circulatory effects are less understood beyond its primary antibiotic action, doxycycline's influence is attributed to a broader range of activities, including the well-documented inhibition of MMPs and more recently discovered effects on mitochondrial function.[5][6][7][8] These non-antibiotic properties of doxycycline may contribute to its different cardiovascular profile.

For researchers and drug development professionals, these findings underscore the importance of considering the distinct circulatory effects of different tetracycline derivatives. Further investigation into the specific signaling pathways affected by this compound is warranted to fully understand its cardiovascular risk profile. Conversely, the multifaceted actions of doxycycline present both potential therapeutic avenues and cautionary considerations, particularly in patients with pre-existing cardiovascular or mitochondrial conditions.[6]

References

Rolitetracycline vs. Oxytetracycline: A Comparative Guide to In Vivo Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rolitetracycline and Oxytetracycline, two broad-spectrum antibiotics belonging to the tetracycline class. The focus is on their in vivo bacterial inhibition, supported by available experimental data. It is important to note that while both are established tetracyclines, direct head-to-head in vivo comparative studies on their bacterial inhibition efficacy are limited in recent literature. This comparison is therefore synthesized from individual studies and in vitro data.

Executive Summary

This compound, a semisynthetic derivative of tetracycline, is administered parenterally and acts as a prodrug, releasing tetracycline in vivo.[1] Oxytetracycline, a natural product of Streptomyces rimosus, is widely used in both human and veterinary medicine and can be administered through various routes.[2][3][4] Both antibiotics function by inhibiting bacterial protein synthesis.[3][5] While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their pharmacokinetic profiles and specific efficacies can differ.[2][5]

Mechanism of Action

Both this compound (through its active form, tetracycline) and Oxytetracycline share the same mechanism of action. They are bacteriostatic agents that interfere with protein synthesis in bacteria. This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1][3][5] This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting protein production and bacterial growth.[3]

cluster_bacterium Bacterial Cell cluster_antibiotics Tetracyclines 30S_subunit 30S Ribosomal Subunit 50S_subunit 50S Ribosomal Subunit 30S_subunit->50S_subunit Forms 70S Ribosome peptide_chain Growing Peptide Chain 30S_subunit->peptide_chain Elongation mRNA mRNA mRNA->30S_subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Binds to A-site Tetracycline This compound (as Tetracycline) / Oxytetracycline Tetracycline->30S_subunit Binds to & Blocks A-site Animal_Model Select Animal Model (e.g., mice, rats) Infection Induce Bacterial Infection (e.g., intraperitoneal, intravenous) Animal_Model->Infection Grouping Divide into Treatment Groups (Control, this compound, Oxytetracycline) Infection->Grouping Treatment Administer Antibiotics (Define dose, route, and frequency) Grouping->Treatment Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Sampling Collect Samples at Predetermined Time Points (Blood, Tissues) Treatment->Sampling Endpoint Evaluate Endpoints (Survival rate, bacterial clearance) Monitoring->Endpoint Analysis Analyze Samples (e.g., Bacterial load (CFU), PK analysis) Sampling->Analysis Analysis->Endpoint

References

Comparative Analysis of Tetracycline Derivatives and Their Impact on Liver Enzyme Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various tetracycline derivatives—tetracycline, doxycycline, minocycline, and sarecycline—on liver enzyme levels. The information is compiled from a review of clinical trial data, pharmacovigilance studies, and scientific literature to assist in informed decision-making in research and drug development.

Executive Summary

Tetracycline derivatives are a class of broad-spectrum antibiotics widely used for various bacterial infections and dermatological conditions such as acne. While generally considered safe, some derivatives have been associated with varying degrees of hepatotoxicity, ranging from mild, transient elevations in liver enzymes to severe liver injury. Minocycline is the most frequently implicated derivative, with a notable association with autoimmune hepatitis. Doxycycline-induced liver injury is considered rare and idiosyncratic. High-dose intravenous tetracycline has a historical association with severe hepatotoxicity, though oral formulations are rarely linked to liver damage. The newest derivative, sarecycline, has demonstrated a favorable liver safety profile in clinical trials, with rates of liver enzyme elevations comparable to placebo.

Data on Liver Enzyme Elevations

The following table summarizes the reported effects of different tetracycline derivatives on liver enzyme levels, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Tetracycline Derivative Incidence of Liver Enzyme Elevation Type of Liver Injury Latency Period Severity and Notes
Tetracycline Rare with oral administration.Primarily microvesicular steatosis with high-dose IV administration.3-10 days for IV-induced fatty liver.Severe, potentially fatal, acute fatty liver is historically associated with high-dose intravenous use, particularly in pregnant women. Oral tetracycline is a very rare cause of clinically apparent liver injury.
Doxycycline Rare.Can be hepatocellular, cholestatic, or mixed.Short, typically within 1 to 2 weeks of starting therapy.Liver injury is idiosyncratic and often associated with hypersensitivity features. Generally resolves upon discontinuation. A pharmacovigilance study found a lower reporting odds ratio for severe drug-induced liver injury compared to minocycline and tigecycline.
Minocycline More frequent than other tetracyclines.Two primary forms: 1. Hypersensitivity reaction (acute hepatitis-like). 2. Autoimmune hepatitis (chronic hepatitis-like).1-3 months for acute hepatitis-like syndrome; months to years for autoimmune hepatitis.Can be severe and may require corticosteroid treatment. Guidelines recommend baseline and periodic monitoring of liver function tests for patients on long-term therapy.
Sarecycline Infrequent and mild, comparable to placebo.Not associated with clinically apparent liver injury in trials.Not established due to low incidence.In Phase 3 clinical trials, there were no clinically meaningful differences in clinical laboratory measurements, including liver function tests, between sarecycline and placebo groups. A small number of subjects discontinued treatment due to asymptomatic liver enzyme elevations, which resolved after stopping the drug.

Experimental Protocols

Clinical Trial Monitoring of Liver Function

In clinical trials for tetracycline derivatives, especially for newer agents like sarecycline, liver function is a key safety endpoint. A general protocol for monitoring includes:

  • Baseline Assessment : Liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin, are measured before initiating treatment to establish a baseline for each participant.

  • Inclusion/Exclusion Criteria : Patients with pre-existing liver disease are often excluded from clinical trials of new drugs. For a comparative effectiveness study of doxycycline, liver disease was an exclusion criterion.

  • Periodic Monitoring : LFTs are monitored at regular intervals throughout the study. For long-term minocycline therapy, guidelines suggest monitoring at 1 month, 3 months, and then every 3-6 months.

  • Adverse Event Monitoring : Any signs or symptoms of liver injury, such as jaundice, nausea, or abdominal pain, are recorded as adverse events.

  • Discontinuation Criteria : Protocols define specific thresholds for liver enzyme elevations (e.g., >3 times the upper limit of normal) that would necessitate discontinuation of the study drug and further investigation.

Animal Models for Hepatotoxicity Studies

Animal models are utilized in preclinical studies to assess the potential for drug-induced liver injury. A common protocol involves:

  • Animal Selection : Rodents, such as Wistar or Sprague-Dawley rats, are frequently used.

  • Drug Administration : The tetracycline derivative is administered, often via intraperitoneal injection or oral gavage, at various doses. For example, tetracycline has been administered to rats at doses of 50 mg/kg to 200 mg/kg to induce liver injury.

  • Sample Collection : Blood samples are collected to measure serum levels of ALT, AST, and other liver enzymes.

  • Histopathological Analysis : After a defined period, the animals are euthanized, and their livers are excised for histopathological examination to identify changes such as steatosis, necrosis, and inflammation.

Mechanisms of Hepatotoxicity and Experimental Workflow

The mechanisms underlying tetracycline derivative-induced liver injury vary. For tetracycline, the proposed mechanism involves mitochondrial dysfunction, while for minocycline, an immune-mediated response is more likely.

G cluster_tetracycline Tetracycline-Induced Hepatotoxicity cluster_minocycline Minocycline-Induced Autoimmune Hepatitis TET High-Dose IV Tetracycline MITO Mitochondrial Dysfunction TET->MITO Inhibits PS Inhibition of Mitochondrial Protein Synthesis MITO->PS FAO Impaired Fatty Acid Oxidation MITO->FAO STE Microvesicular Steatosis FAO->STE Leads to LF Liver Failure STE->LF Can progress to MIN Minocycline APC Antigen Presenting Cell (APC) MIN->APC Metabolite presentation HLA HLA-B*35:02 (Genetic Predisposition) HLA->APC TH T-Helper Cell Activation APC->TH Activates PC Plasma Cell Differentiation TH->PC Stimulates AA Autoantibody Production PC->AA HEP Hepatocyte Injury AA->HEP Targets

Caption: Proposed mechanisms of tetracycline and minocycline-induced hepatotoxicity.

The following diagram illustrates a general workflow for investigating the hepatotoxic potential of a new tetracycline derivative.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials (Phase I-III) cluster_postmarket Post-Marketing Surveillance A In vitro studies (e.g., hepatocyte cultures) B Animal models (e.g., rat studies) A->B C Assess liver enzyme levels (ALT, AST) B->C D Histopathological examination of liver tissue B->D E Baseline liver function tests (LFTs) B->E Informs F Randomized, controlled dosing E->F G Regular monitoring of LFTs F->G H Adverse event reporting G->H I Statistical analysis of liver enzyme changes G->I J Pharmacovigilance (e.g., FAERS data analysis) I->J Leads to K Real-world evidence studies J->K

Caption: Experimental workflow for assessing hepatotoxicity of tetracycline derivatives.

Rolitetracycline's Efficacy in the Face of Tetracycline Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of antibiotics is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of rolitetracycline's performance against tetracycline-resistant bacteria, supported by available experimental data and methodologies.

This compound, a semi-synthetic, parenteral tetracycline antibiotic, acts by inhibiting protein synthesis through its binding to the 30S ribosomal subunit.[1] It is a prodrug that is converted to tetracycline in the body. The emergence of bacterial resistance to tetracyclines, primarily through efflux pumps and ribosomal protection mechanisms, has challenged the efficacy of this class of antibiotics. This guide explores the extent to which this compound is affected by these common resistance mechanisms and compares its activity to other tetracycline derivatives.

Comparative Efficacy Against Resistant Strains

While specific data on this compound's activity against bacteria with genetically defined tetracycline resistance mechanisms are limited in publicly available literature, some studies offer insights into its comparative efficacy. A study comparing the in vitro activity of this compound, minocycline, and doxycycline against various serotypes of Escherichia coli and strains of Staphylococcus aureus provides valuable, albeit non-mechanistically defined, comparative data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracyclines against E. coli and S. aureus

AntibioticOrganismMean MIC (µg/mL) in BouillonMean MIC (µg/mL) in Serum
This compound E. coliNot Specified<0.012 (for 27 out of 20 strains)
Minocycline E. coliNot Specified<0.012 (for 27 out of 20 strains)
Doxycycline E. coliNot Specified<0.012 (for 27 out of 20 strains)
This compound S. aureusNot SpecifiedNot Significantly Different from Bouillon
Minocycline S. aureusNot SpecifiedNot Significantly Different from Bouillon
Doxycycline S. aureusNot SpecifiedNot Significantly Different from Bouillon

Source: Adapted from a study on the in vitro activities of this compound, minocycline, and doxycycline.[2] Note: The study reported that for 27 out of 20 E. coli strains, the MIC was less than 0.012 µg/mL in serum, suggesting a typographical error in the original publication; however, the potent activity is noted.

Studies on other tetracyclines have shown that second-generation derivatives like doxycycline and minocycline can be more effective than the parent tetracycline against bacteria possessing certain resistance mechanisms. For instance, many efflux pumps are less effective against doxycycline and minocycline.[3] Given that this compound is a prodrug of tetracycline, it is plausible that its intrinsic activity against resistant strains would be similar to that of tetracycline, potentially rendering it less effective against strains with robust efflux or ribosomal protection mechanisms compared to second and third-generation tetracyclines.

Major Mechanisms of Tetracycline Resistance

Understanding the primary mechanisms of tetracycline resistance is crucial for interpreting cross-resistance profiles.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps are encoded by tet genes, such as tet(A), tet(B), tet(C), tet(D), and tet(K).[4]

Ribosomal Protection Proteins (RPPs)

These proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to proceed even in the presence of the antibiotic.[4]

dot

Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell Tetracycline Tetracycline (e.g., this compound) Ribosome 30S Ribosome Tetracycline->Ribosome Inhibits EffluxPump Efflux Pump (e.g., TetA, TetB) Tetracycline->EffluxPump Substrate ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables Tetracycline_ext External Tetracycline EffluxPump->Tetracycline_ext Expels RPP Ribosomal Protection Protein (RPP) (e.g., TetM, TetO) RPP->Ribosome Protects Tetracycline_ext->Tetracycline Enters Cell

Caption: Overview of tetracycline action and resistance mechanisms.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial isolates (including tetracycline-resistant and susceptible control strains)

  • Mueller-Hinton broth or agar

  • Tetracycline antibiotics (this compound, Tetracycline, Doxycycline, Minocycline)

  • Sterile microtiter plates or test tubes

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial twofold dilutions of each antibiotic are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

dot

MIC_Assay_Workflow A Prepare standardized bacterial inoculum C Inoculate dilutions with bacteria A->C B Prepare serial dilutions of antibiotics B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for bacterial growth and determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The available evidence suggests that this compound, as a prodrug of tetracycline, likely exhibits a cross-resistance profile similar to tetracycline. This would imply reduced efficacy against bacterial strains harboring robust resistance mechanisms such as tetracycline-specific efflux pumps and ribosomal protection proteins. In contrast, second and third-generation tetracyclines, like minocycline, doxycycline, and tigecycline, have been specifically designed to overcome some of these resistance mechanisms and generally show better activity against such resistant strains.

For drug development professionals, this underscores the importance of moving beyond first-generation tetracycline scaffolds to develop novel derivatives with improved stability against enzymatic inactivation and reduced affinity for efflux pumps. Further head-to-head comparative studies of this compound against modern tetracyclines using a panel of well-characterized resistant strains are warranted to definitively establish its place in the current antimicrobial landscape.

References

Head-to-Head Comparison of Rolitetracycline and Minocycline Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antibacterial activity of two tetracycline antibiotics: Rolitetracycline and Minocycline. The information presented is intended to assist researchers and professionals in drug development in understanding the relative potency and spectrum of these two compounds.

Executive Summary

This compound, a semi-synthetic derivative of tetracycline, and Minocycline, a second-generation semi-synthetic tetracycline, both exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. While both are broad-spectrum antibiotics, available data suggests differences in their potency against specific bacterial species. This guide summarizes the available quantitative data on their antibacterial activity, details the experimental protocols for determining such activity, and provides visual representations of their mechanism of action and relevant experimental workflows.

Data Presentation: Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Rolitetrracycline and Minocycline against common bacterial pathogens. It is important to note that direct head-to-head comparative data across a wide range of organisms is limited in publicly available literature.

BacteriumAntibioticMIC (µg/mL)MBC (µg/mL)Citation
Escherichia coli (20 serotypes)This compound<0.012 (for 27 out of 20 strains)On average twice the MIC in bouillon[1]
Minocycline<0.012 (for 27 out of 20 strains)On average twice the MIC in bouillon[1]
Staphylococcus aureus (16 strains)This compoundNot specifiedSubstantially higher than MIC (at least 4x)[1]
Minocycline0.04 - 0.75Not specified[2]
Pseudomonas aeruginosaMinocycline32 - 128Not specified[3]
Enterococcus faecalisMinocyclineHigh resistance reported (40.2-44.2%)Not specified[4]

Note: The data for E. coli from the cited study indicates high potency for both drugs, with the majority of strains being inhibited at a very low concentration. For S. aureus, while specific MICs for this compound were not provided in the comparative study, it was noted that the MBC was significantly higher than the MIC, a pattern also observed with Minocycline. Data for P. aeruginosa and E. faecalis was only available for Minocycline in the searched literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a bacterium. The following is a generalized protocol based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Stock Solution: A stock solution of this compound or Minocycline of a known concentration, prepared in a suitable solvent.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate.
  • The typical final concentration range for tetracyclines can vary but often spans from 0.06 to 64 µg/mL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline Mechanism of Action cluster_bacterium Bacterial Cell Tetracycline Tetracycline (this compound/Minocycline) Porin Porin Channel Tetracycline->Porin Passive Diffusion Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binds to Protein Protein Synthesis (Blocked) Ribosome_30S->Protein Inhibits mRNA mRNA mRNA->Ribosome_30S Associated with tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding Prevented

Caption: Mechanism of action of tetracycline antibiotics.

Experimental Workflow: MIC Determination

MIC Determination Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate prep_antibiotic->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

Rolitetracycline's Non-Antibacterial Profile: A Comparative Analysis with Other Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines, a class of broad-spectrum antibiotics, have long been recognized for their therapeutic benefits beyond their antimicrobial activity. These non-antibacterial properties, including anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects, have garnered significant interest for their potential in treating a wide range of diseases. This guide provides a comparative evaluation of the non-antibacterial effects of Rolitetracycline versus other well-studied tetracyclines like doxycycline and minocycline. While direct comparative data for this compound is limited in the current scientific literature, this document synthesizes available information to offer a comprehensive overview for research and drug development professionals.

This compound is a semi-synthetic, water-soluble prodrug of tetracycline, designed for parenteral administration.[1][2] Its chemical structure, a tetracyclic naphthacene carboxamide ring, is the foundation for the non-antibacterial activities observed across the tetracycline class.[3] The primary mechanism behind these effects is believed to be the chelation of metal ions, particularly zinc, which is a crucial cofactor for MMPs.[4]

I. Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including inflammation, tumor invasion, and tissue remodeling. Several tetracyclines have been shown to inhibit MMP activity, independent of their antibiotic properties.

Quantitative Comparison of MMP-9 Inhibition

Direct comparative studies on the MMP inhibitory activity of this compound are scarce. However, a study by Ghasemian et al. provides IC50 values for MMP-9 inhibition by tetracycline, minocycline, and doxycycline, offering a valuable benchmark.

Tetracycline DerivativeIC50 for MMP-9 Inhibition (µM)[5]
Minocycline10.7
Tetracycline40.0
Doxycycline608.0
This compound Data not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note: The significantly higher IC50 value for doxycycline in this particular in vitro study is noteworthy and may warrant further investigation, as other studies have highlighted its potent MMP inhibitory effects in various contexts.

Structure-Activity Relationship and this compound's Potential

The ability of tetracyclines to inhibit MMPs is associated with their chemical structure. Modifications to the upper peripheral zone of the tetracycline skeleton, particularly at positions C7 through C9 of the D ring, can enhance their biological activity.[6] this compound is a prodrug that is converted to tetracycline in the body.[1][2] Therefore, its MMP inhibitory activity is expected to be comparable to that of tetracycline. Based on the available data, both minocycline and tetracycline show more potent in vitro inhibition of MMP-9 than doxycycline.

II. Anti-Inflammatory Effects

Tetracyclines exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory cell migration, reduction of pro-inflammatory cytokine production, and scavenging of reactive oxygen species (ROS).

While direct comparative studies including this compound are lacking, the general anti-inflammatory mechanisms of tetracyclines are well-documented. They are known to suppress the production of inflammatory mediators such as nitric oxide. A thesis by an unnamed author demonstrated that oxytetracycline, doxycycline, minocycline, and tigecycline all inhibited LPS-induced nitric oxide production in a dose-dependent manner by inhibiting the expression of inducible nitric oxide synthase.

Given that this compound is a prodrug of tetracycline, it is plausible that it shares similar anti-inflammatory properties. However, without direct experimental evidence, its relative potency compared to other tetracyclines remains unknown.

III. Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. Certain tetracyclines, notably minocycline, have demonstrated potent anti-apoptotic effects, particularly in the context of neurodegenerative diseases.[4] The anti-apoptotic mechanisms of tetracyclines are thought to involve the inhibition of caspases, key enzymes in the apoptotic cascade.[4]

Information regarding the specific anti-apoptotic activity of this compound is not available in the reviewed literature. As a prodrug of tetracycline, its anti-apoptotic potential would likely mirror that of the parent compound. Studies have shown that some tetracycline derivatives can selectively induce apoptosis in certain cell types, such as monocytes and macrophages.[7]

Experimental Protocols

In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)

This protocol is adapted from the study by Ghasemian et al.[5] and can be used to assess the inhibitory effect of tetracyclines on MMP-9 activity.

1. Enzyme Source:

  • Culture a human monocytic cell line (e.g., U-937) known to secrete MMP-9.

  • Collect the cell culture supernatant, which will serve as the source of MMP-9.

2. Gel Preparation:

  • Prepare a 10% polyacrylamide gel containing 0.1% gelatin.

3. Sample Preparation and Electrophoresis:

  • Mix the MMP-9 containing supernatant with non-reducing sample buffer.

  • Load the samples onto the gel and perform electrophoresis under non-reducing conditions.

4. Renaturation and Incubation:

  • After electrophoresis, wash the gel with a 2.5% Triton X-100 solution to remove SDS and allow enzyme renaturation.

  • Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2). For the experimental groups, add varying concentrations of the tetracycline derivatives to the developing buffer.

5. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.

6. Data Analysis:

  • Quantify the intensity of the bands using densitometry software.

  • Calculate the percentage of MMP-9 inhibition for each tetracycline concentration compared to the control (no inhibitor).

  • Determine the IC50 value for each compound.

Visualizations

Signaling Pathway of Tetracycline-Mediated MMP Inhibition

MMP_Inhibition cluster_MMP MMP Activation Tetracycline Tetracycline Derivative MMP Matrix Metalloproteinase (MMP) Tetracycline->MMP Chelates Zinc Ion ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Cleaves Zinc Zinc Ion (Zn2+) (Cofactor) Zinc->MMP Binds to Degradation Matrix Degradation ECM->Degradation Inflammation Inflammation & Tissue Damage Degradation->Inflammation

Caption: Mechanism of MMP inhibition by tetracyclines.

Experimental Workflow for In Vitro MMP Inhibition Assay

MMP_Workflow A 1. Prepare Gelatin-Containing Polyacrylamide Gel B 2. Load MMP-9 Sample and Perform Electrophoresis A->B C 3. Incubate Gel with or without Tetracycline Derivatives B->C D 4. Stain and Destain Gel C->D E 5. Visualize and Quantify Gelatin Degradation D->E F 6. Determine IC50 Values E->F

Caption: Workflow for gelatin zymography assay.

Conclusion

The non-antibacterial properties of tetracyclines present a promising avenue for the development of novel therapeutics for a variety of inflammatory and tissue-destructive diseases. While doxycycline and minocycline have been the primary focus of research in this area, the potential of other derivatives, including this compound, warrants further investigation.

This guide highlights a significant data gap concerning the direct comparative evaluation of this compound's non-antibacterial effects. As a prodrug of tetracycline, it is reasonable to hypothesize that its activity profile would be similar to the parent compound. However, dedicated studies are crucial to confirm this and to determine its relative potency. Future research should aim to include this compound and other less-studied tetracyclines in comprehensive comparative analyses to fully elucidate the structure-activity relationships that govern their non-antibacterial actions. Such studies will be instrumental in guiding the rational design and development of next-generation tetracycline-based therapies.

References

Statistical analysis of Rolitetracycline efficacy data from multiple studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of Rolitetracycline's efficacy, comparing its performance with other tetracycline alternatives based on available experimental data. The information is intended to support researchers and professionals in the fields of drug development and infectious disease.

Comparative Efficacy of Tetracyclines: In Vitro Analysis

An in vitro study by F. Daschner (1977) provides key comparative data on the efficacy of this compound, minocycline, and doxycycline against common bacterial pathogens. The study determined the minimal bacteriostatic concentration (MIC) and minimal bactericidal concentration (MBC) of these antibiotics against 20 different serotypes of Escherichia coli and 16 strains of Staphylococcus aureus.

The results indicated that for E. coli, the bactericidal concentrations were, on average, only twice as high as the bacteriostatic concentrations for all three tetracyclines.[1] Notably, the antimicrobial activity against E. coli was enhanced in the presence of serum.[1] For Staphylococcus aureus, the minimal bactericidal concentrations were significantly higher than the minimal bacteriostatic concentrations, at least four times higher on average.[1]

Below is a summary of the key findings from this study:

AntibioticOrganismKey Finding
This compound Escherichia coliMBC on average twice the MIC. Activity enhanced in serum.[1]
Staphylococcus aureusMBC on average at least four times higher than MIC.[1]
Minocycline Escherichia coliMBC on average twice the MIC. Activity enhanced in serum.[1]
Staphylococcus aureusMBC on average at least four times higher than MIC.[1]
Doxycycline Escherichia coliMBC on average twice the MIC. Activity enhanced in serum.[1]
Staphylococcus aureusMBC on average at least four times higher than MIC.[1]

Experimental Protocols

The following outlines the likely experimental methodologies employed in the in vitro study by Daschner (1977), based on standard antimicrobial susceptibility testing procedures.

Determination of Minimal Inhibitory Concentration (MIC):

A broth microdilution or macrodilution method was likely used. In this method, a standardized inoculum of the bacterial strain is introduced into a series of tubes or wells containing serial twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth). The tubes are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Determination of Minimal Bactericidal Concentration (MBC):

Following the determination of the MIC, a small aliquot from each tube or well showing no visible growth is subcultured onto an antibiotic-free solid medium (e.g., Mueller-Hinton agar). The plates are then incubated. The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Serum Effect Testing:

To evaluate the effect of serum on antimicrobial activity, the MIC and MBC assays would be repeated with the addition of a specific concentration of serum to the growth medium. The results are then compared to those obtained without serum.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its in vitro efficacy.

cluster_bacterium Bacterial Cell Bacterial_Membrane Bacterial Membrane Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding blocked mRNA mRNA mRNA->Ribosome_30S Translation This compound This compound This compound->Bacterial_Membrane Passive Diffusion This compound->Ribosome_30S Binds to 30S subunit

Caption: Mechanism of action of this compound.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of this compound Serial_Dilution->Inoculate Incubate_MIC Incubate Inoculate->Incubate_MIC Read_MIC Determine MIC (No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Tubes with No Growth Read_MIC->Subculture Incubate_MBC Incubate Subculture->Incubate_MBC Read_MBC Determine MBC (99.9% Killing) Incubate_MBC->Read_MBC End End Read_MBC->End

References

Advanced & Novel Applications

Application Notes and Protocols: Investigating Rolitetracycline as a Potential Inhibitor of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential of Rolitetracycline, a semisynthetic tetracycline antibiotic, as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. While the direct inhibitory activity of this compound on HIV-1 integrase has not been extensively quantified in publicly available literature, studies on other tetracycline derivatives have suggested that this class of compounds may interact with and inhibit this critical viral enzyme.

HIV-1 integrase is an attractive target for antiretroviral drug development because it is essential for the replication of the virus and has no human counterpart. The enzyme catalyzes two key sequential reactions: 3'-processing and strand transfer, which are necessary for the integration of the viral DNA into the host cell's genome. Inhibition of either of these steps can effectively block the viral life cycle.

This document outlines the theoretical basis for investigating this compound, provides detailed protocols for the primary biochemical assays used to screen for HIV-1 integrase inhibitors, and includes visualizations to aid in understanding the experimental workflows and underlying biological pathways.

Data Presentation

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the inhibition of HIV-1 integrase by this compound. However, research into other tetracycline derivatives has shown that they can exhibit anti-HIV-1 activity and inhibit integrase. For instance, certain novel synthesized tetracycline derivatives have demonstrated moderate inhibition of both 3'-processing and strand transfer steps of HIV-1 integrase.[1]

To facilitate the investigation of this compound, the following tables are provided as templates for presenting experimentally determined data.

Table 1: In Vitro Inhibition of HIV-1 Integrase Catalytic Activity by this compound

Compound3'-Processing IC50 (µM)Strand Transfer IC50 (µM)
This compoundData to be determinedData to be determined
Control Inhibitor (e.g., Raltegravir)Reference valueReference value

Table 2: Antiviral Activity of this compound in Cell-Based Assays

CompoundHIV-1 Replication EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundData to be determinedData to be determinedData to be determined
Control Drug (e.g., Zidovudine)Reference valueReference valueReference value

Experimental Protocols

The following are detailed protocols for the key biochemical assays used to evaluate the inhibitory activity of compounds against HIV-1 integrase.

Protocol 1: HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of a test compound to inhibit the endonucleolytic cleavage of a dinucleotide from the 3' ends of a synthetic viral DNA substrate by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide Substrate: A double-stranded DNA oligonucleotide mimicking the HIV-1 U5 LTR end, with a biotin label at the 3' end of one strand.

  • Assay Buffer: Typically contains HEPES, DTT, MgCl2 or MnCl2, and NaCl.

  • Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Streptavidin-coated microplates

  • Wash Buffer (e.g., PBS with Tween-20)

  • Detection Reagent (e.g., a labeled antibody or probe that recognizes the unprocessed oligonucleotide)

  • Plate reader capable of detecting the chosen label (e.g., fluorescence, colorimetric).

Procedure:

  • Substrate Immobilization:

    • Dilute the biotinylated oligonucleotide substrate in assay buffer.

    • Add the diluted substrate to the wells of a streptavidin-coated microplate.

    • Incubate to allow the biotin-streptavidin interaction to occur.

    • Wash the wells with wash buffer to remove unbound substrate.

  • Inhibitor and Enzyme Incubation:

    • Prepare serial dilutions of this compound and a known integrase inhibitor (positive control) in assay buffer.

    • Add the diluted compounds to the appropriate wells. Include a no-inhibitor control (enzyme activity control) and a no-enzyme control (background).

    • Add recombinant HIV-1 integrase to all wells except the no-enzyme control.

    • Incubate the plate to allow the 3'-processing reaction to proceed.

  • Detection:

    • Wash the wells to remove the enzyme, inhibitors, and cleaved dinucleotides.

    • Add the detection reagent that specifically binds to the unprocessed 3' end of the substrate.

    • Incubate to allow binding of the detection reagent.

    • Wash the wells to remove unbound detection reagent.

    • Measure the signal using a plate reader. A higher signal indicates greater inhibition of 3'-processing.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a test compound to inhibit the integration of the processed viral DNA substrate into a target DNA molecule.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate: A double-stranded DNA oligonucleotide mimicking the processed HIV-1 U5 LTR end.

  • Target Substrate: A double-stranded DNA molecule, which can be labeled (e.g., with a fluorophore or a tag like digoxigenin).

  • Assay Buffer

  • Test Compound (this compound)

  • Reaction termination solution (e.g., EDTA)

  • Detection system (e.g., gel electrophoresis and autoradiography if using radiolabeled substrates, or a plate-based assay with specific antibodies if using tagged substrates).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, donor substrate, and target substrate.

    • Add serial dilutions of this compound or a known strand transfer inhibitor (positive control). Include a no-inhibitor control.

    • Initiate the reaction by adding recombinant HIV-1 integrase.

  • Incubation:

    • Incubate the reaction mixture to allow the strand transfer reaction to occur.

  • Reaction Termination:

    • Stop the reaction by adding the termination solution.

  • Product Detection and Analysis:

    • Gel-Based Detection:

      • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

      • Visualize the products (unreacted substrates and strand transfer products) by autoradiography or fluorescence imaging.

      • Quantify the amount of strand transfer product to determine the level of inhibition.

    • Plate-Based Detection (ELISA-like):

      • If the donor substrate is biotinylated and the target substrate is tagged (e.g., with DIG), the reaction can be performed in streptavidin-coated plates.

      • After the reaction, wash the wells and detect the incorporated target DNA using an enzyme-conjugated anti-tag antibody (e.g., anti-DIG-HRP).

      • Add a substrate for the enzyme and measure the resulting signal. A lower signal indicates greater inhibition of strand transfer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the 3'-processing assay.

Visualizations

HIV-1 Integration Pathway

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Complex Formation Processed_PIC Processed PIC PIC->Processed_PIC 3'-Processing by Integrase Host_DNA Host Chromosome Integrated_Provirus Integrated Provirus Processed_PIC->Integrated_Provirus Strand Transfer by Integrase

Caption: The HIV-1 integration pathway, highlighting the key steps of 3'-processing and strand transfer catalyzed by integrase.

Mechanism of HIV-1 Integrase Inhibition

Integrase_Inhibition cluster_reaction Normal Integrase Function cluster_inhibition Inhibition by this compound (Hypothesized) Integrase_DNA Integrase + Viral DNA Processing 3'-Processing Integrase_DNA->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Blocked_Processing 3'-Processing Blocked Integration Successful Integration Strand_Transfer->Integration Blocked_ST Strand Transfer Blocked This compound This compound This compound->Blocked_Processing Inhibits This compound->Blocked_ST Inhibits Experimental_Workflow Start Start: Prepare This compound Dilutions Assay_3P Perform 3'-Processing Assay Start->Assay_3P Assay_ST Perform Strand Transfer Assay Start->Assay_ST Data_Analysis Data Analysis Assay_3P->Data_Analysis Assay_ST->Data_Analysis IC50_3P Determine 3'-Processing IC50 Data_Analysis->IC50_3P IC50_ST Determine Strand Transfer IC50 Data_Analysis->IC50_ST Cell_Assay Perform Cell-Based Antiviral Assay IC50_3P->Cell_Assay IC50_ST->Cell_Assay EC50_CC50 Determine EC50 and CC50 Cell_Assay->EC50_CC50 Conclusion Conclusion on Inhibitory Potential EC50_CC50->Conclusion

References

Application Notes and Protocols for Investigating the Non-antibacterial Anti-inflammatory Properties of Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is primarily recognized for its antimicrobial properties, which stem from its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2] Beyond this well-established antibacterial action, a growing body of evidence suggests that tetracyclines as a class possess significant anti-inflammatory and immunomodulatory effects that are independent of their antimicrobial activity.[3][4][5] These non-antibacterial properties include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory cytokine production, and interference with key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8]

While much of the detailed research has focused on other tetracycline derivatives like doxycycline and minocycline, it is hypothesized that this compound shares these anti-inflammatory characteristics. These application notes provide a framework for researchers to investigate and characterize the non-antibacterial anti-inflammatory properties of this compound. The provided protocols and data, largely extrapolated from studies on other tetracyclines, serve as a starting point for experimental design.

Key Non-antibacterial Anti-inflammatory Mechanisms of Tetracyclines

Tetracyclines exert their anti-inflammatory effects through a multi-faceted approach, targeting several key components of the inflammatory cascade.

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components during inflammation and tissue remodeling.[9][10] This inhibition is thought to occur through the chelation of the zinc ion within the active site of the MMP.[11]

  • Modulation of Inflammatory Cytokine Production: Tetracyclines have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][12]

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[13] Tetracyclines can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes.[7]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK signaling pathways are key regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[14][15] Tetracyclines have been shown to modulate MAPK signaling, contributing to their anti-inflammatory effects.[6]

Data Presentation: Quantitative Anti-inflammatory Data for Tetracycline Derivatives

Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines

Tetracycline DerivativeMMP TargetIC50 (µM)Cell/SystemReference
TetracyclineMMP-940.0U-937 cell culture medium[16][17]
MinocyclineMMP-910.7U-937 cell culture medium[16][17]
DoxycyclineMMP-9608.0U-937 cell culture medium[16][17]
MinocyclineMMP-1 (Collagenase)26Bovine articular chondrocytes[18]
TetracyclineMMP-345.4Bovine articular chondrocytes[18]

Table 2: Modulation of Inflammatory Cytokine and Mediator Production by Tetracyclines

Tetracycline DerivativeMediatorConcentration% Inhibition/ReductionCell Line/SystemReference
MinocyclineTNF-α50 µg/ml84%LPS-stimulated THP-1 cells[6]
DoxycyclineTNF-α50 µg/ml92%LPS-stimulated THP-1 cells[6]
MinocyclineIL-850 µg/ml56.4%LPS-stimulated THP-1 cells[6]
DoxycyclineIL-850 µg/ml74.1%LPS-stimulated THP-1 cells[6]
DoxycyclineNitrosothiols100 µM (IC50)50%Cytokine-stimulated osteoarthritic synovial cells[19]
MinocyclineNitrosothiols100 µM (IC50)50%Cytokine-stimulated osteoarthritic synovial cells[19]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)

This protocol is adapted for determining the inhibitory effect of this compound on MMP-9 activity.

Materials:

  • This compound

  • MMP-9 standard (recombinant) or MMP-9 rich cell culture supernatant (e.g., from stimulated HT1080 or U937 cells)

  • Zymography sample buffer (non-reducing)

  • SDS-PAGE gels (10%) copolymerized with 0.1% gelatin

  • Zymography running buffer

  • Zymography renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymography developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare a series of dilutions of this compound to be tested.

    • Mix the MMP-9 standard or cell culture supernatant with the zymography sample buffer. Do not heat or boil the samples.

  • Electrophoresis:

    • Load the samples into the wells of the gelatin-containing SDS-PAGE gel.

    • Run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • Carefully remove the gel and wash it twice for 30 minutes each in zymography renaturing buffer with gentle agitation to remove SDS.

    • Incubate the gel in zymography developing buffer containing the different concentrations of this compound (and a vehicle control) overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.

  • Data Analysis:

    • Image the gel and quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).

    • Calculate the percentage of MMP-9 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for MMP-9 inhibition.

Protocol 2: Measurement of Inflammatory Cytokine Production (ELISA)

This protocol describes the measurement of TNF-α and IL-6 in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (no this compound) and an unstimulated control.

  • Sample Collection:

    • After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Determine the dose-dependent effect of this compound on cytokine production.

Protocol 3: NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol details the assessment of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.

Materials:

  • Adherent cells capable of an inflammatory response (e.g., HeLa or macrophage cell lines)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • This compound

  • Formaldehyde or methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the inflammatory agent (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

    • Assess the inhibitory effect of this compound by comparing the nuclear translocation in treated versus untreated stimulated cells.

Visualizations

Signaling Pathways and Experimental Workflows

Rolitetracycline_Anti_Inflammatory_Mechanisms cluster_MMP MMP Inhibition cluster_Cytokine Cytokine Modulation cluster_NFkB NF-κB Signaling cluster_MAPK MAPK Signaling This compound This compound MMP Matrix Metalloproteinases (MMPs) This compound->MMP inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound->Pro_inflammatory_Cytokines inhibits production IKK IKK This compound->IKK inhibits MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK modulates ECM_Degradation Extracellular Matrix Degradation MMP->ECM_Degradation leads to Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation promotes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates AP1 AP-1 MAPK->AP1 activates AP1->Gene_Expression

Caption: Putative anti-inflammatory mechanisms of this compound.

MMP_Inhibition_Workflow Start Start: Prepare MMP source and this compound dilutions Electrophoresis Gel Electrophoresis (Gelatin Zymography) Start->Electrophoresis Renaturation Renature MMPs (Triton X-100 wash) Electrophoresis->Renaturation Incubation Incubate with this compound (overnight at 37°C) Renaturation->Incubation Staining Stain with Coomassie Blue Incubation->Staining Destaining Destain to visualize clearance zones Staining->Destaining Analysis Image and Quantify (Densitometry) Destaining->Analysis End End: Determine IC50 Analysis->End

Caption: Experimental workflow for MMP inhibition assay.

Cytokine_Modulation_Workflow Start Start: Seed macrophages in 96-well plate Pretreatment Pre-treat with This compound Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Collect_Supernatant Collect cell culture supernatant Stimulation->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analysis Analyze data and determine dose-response ELISA->Analysis End End: Quantify cytokine inhibition Analysis->End

Caption: Experimental workflow for cytokine modulation assay.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for investigating the non-antibacterial anti-inflammatory properties of this compound. While direct quantitative data for this compound is currently limited, the information available for other tetracyclines strongly suggests its potential as a modulator of inflammatory responses. By employing the described experimental methodologies, researchers can elucidate the specific mechanisms and dose-dependent effects of this compound, contributing to a better understanding of its therapeutic potential beyond its antibiotic action. It is recommended that initial dose-finding studies be conducted based on the provided data for other tetracyclines to establish the optimal concentration range for this compound in these assays.

References

Repurposing Rolitetracycline for Anti-Protozoal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-protozoal activity of rolitetracycline, a semi-synthetic tetracycline antibiotic. While traditionally used for its antibacterial properties, emerging evidence suggests its potential as a repurposed therapeutic against various protozoan parasites. These guidelines are intended to facilitate further research into its efficacy and mechanism of action in the context of anti-protozoal drug discovery.

Introduction

This compound is a broad-spectrum antibiotic and a prodrug of tetracycline.[1][2] Like other tetracyclines, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[3][4] This mode of action has led to investigations into its efficacy against protozoan parasites, particularly those with prokaryotic-like ribosomal machinery in their organelles. Drug repurposing offers a cost-effective and accelerated alternative to de novo drug development, making the exploration of existing drugs like this compound for new therapeutic indications a valuable endeavor in the fight against parasitic diseases.[5]

Anti-Protozoal Activity of this compound

This compound has demonstrated in vitro activity against the malaria parasite Plasmodium falciparum.[6] The anti-protozoal effects of tetracyclines are often slow-acting and may require prolonged exposure to observe significant inhibition of parasite growth.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro anti-protozoal activity of this compound and other tetracyclines. It is important to note that specific data for this compound against Trypanosoma and Leishmania species is limited in the current literature. The data for doxycycline and tetracycline are provided as a reference.

DrugProtozoan SpeciesStrainIC50 (µM)Exposure Time (hours)Reference
This compound Plasmodium falciparumW219.3 ± 4.248[6]
Plasmodium falciparumW29.8 ± 2.196[6]
Plasmodium falciparumW24.9 ± 1.1144[6]
Doxycycline Plasmodium falciparumW211.0 ± 2.548[6]
Leishmania donovani-Not Available-[8]
Tetracycline Plasmodium falciparumW232.0 ± 6.848[6]
Leishmania donovani-Not Available-[8]

Note: "Not Available" indicates that specific IC50 values for the drug against the respective protozoan were not found in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols provided below.

Mechanism of Action

The primary anti-protozoal mechanism of action for tetracyclines, including this compound, is the inhibition of protein synthesis within parasite-specific organelles of prokaryotic origin.

Inhibition of Apicoplast Protein Synthesis in Plasmodium falciparum

In Plasmodium falciparum, tetracyclines specifically target the apicoplast, a non-photosynthetic plastid essential for parasite survival. The apicoplast has its own genome and protein synthesis machinery, which is prokaryotic in nature. This compound, like other tetracyclines, is thought to bind to the 30S subunit of the apicoplast ribosome, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein translation. This disruption of apicoplast function leads to a "delayed death" phenotype, where the parasite fails to replicate in the subsequent life cycle.[7]

Mechanism of this compound in Plasmodium falciparum This compound This compound Parasite_Membrane Parasite Membrane This compound->Parasite_Membrane Enters Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to Apicoplast Apicoplast Parasite_Membrane->Apicoplast Localizes to Apicoplast->Ribosome_30S Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding Blocked Apicoplast_Function Apicoplast Function Disrupted Protein_Synthesis->Apicoplast_Function Leads to Delayed_Death Delayed Parasite Death Apicoplast_Function->Delayed_Death Results in

Caption: this compound's proposed mechanism in P. falciparum.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's anti-protozoal activity.

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using the Isotopic Micro-Drug Susceptibility Assay

This protocol is adapted from the methodology used to determine the IC50 of this compound against P. falciparum.[6]

Materials:

  • This compound

  • Plasmodium falciparum culture (e.g., W2 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and human serum

  • 96-well microtiter plates

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO) and make serial dilutions in RPMI-1640 medium.

  • Parasite Culture: Synchronize P. falciparum cultures to the ring stage.

  • Assay Setup:

    • Add 50 µL of the drug dilutions to the wells of a 96-well plate.

    • Add 150 µL of the parasitized erythrocyte suspension (0.5% parasitemia, 1.5% hematocrit) to each well.

    • Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Incubation: Incubate the plates for 48, 96, or 144 hours at 37°C in the specified gas mixture.

  • Radiolabeling: 24 hours before the end of each incubation period, add 0.5 µCi of [³H]-hypoxanthine to each well.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters.

    • Wash the filters to remove unincorporated radiolabel.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Anti-plasmodial Isotopic Assay Start Start Prep_Drug Prepare this compound Dilutions Start->Prep_Drug Sync_Parasites Synchronize P. falciparum Culture Start->Sync_Parasites Setup_Plate Set up 96-well Plate (Drug + Parasites) Prep_Drug->Setup_Plate Sync_Parasites->Setup_Plate Incubate Incubate (48, 96, or 144h) Setup_Plate->Incubate Add_Label Add [3H]-hypoxanthine Incubate->Add_Label Incubate_24h Incubate for 24h Add_Label->Incubate_24h Harvest Harvest Cells Incubate_24h->Harvest Measure Measure Radioactivity Harvest->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro anti-plasmodial isotopic assay.

Protocol 2: In Vitro Anti-trypanosomal Susceptibility Testing

This protocol is a general guideline for testing the activity of this compound against Trypanosoma brucei.

Materials:

  • This compound

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427)

  • HMI-9 medium supplemented with serum

  • 96-well microtiter plates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Fluorometer

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Drug Preparation: Prepare serial dilutions of this compound in HMI-9 medium.

  • Parasite Culture: Culture T. brucei bloodstream forms to the mid-log phase.

  • Assay Setup:

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate.

    • Add 100 µL of the parasite suspension (e.g., 2 x 10⁴ cells/mL) to each well.

    • Include positive (e.g., pentamidine) and negative (drug-free medium) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of resazurin reagent to each well.

    • Incubate for an additional 4-6 hours.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 3: In Vitro Anti-leishmanial Susceptibility Testing (Amastigote Stage)

This protocol outlines a general method for assessing the activity of this compound against the intracellular amastigote stage of Leishmania donovani.

Materials:

  • This compound

  • Leishmania donovani promastigotes

  • Mammalian host cells (e.g., THP-1 monocytes or primary macrophages)

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Host Cell Culture: Seed host cells in a 96-well plate and, if using THP-1 cells, differentiate them into macrophages with PMA.

  • Infection: Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Staining and Microscopy:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage compared to the untreated control.

Cytotoxicity and Selectivity Index

To assess the potential therapeutic window of this compound, it is crucial to determine its cytotoxicity against a mammalian cell line (e.g., Vero cells) and calculate the selectivity index (SI). The SI is the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50) and provides an indication of the drug's specificity for the parasite over the host cells.

Protocol 4: Mammalian Cell Cytotoxicity Assay

Materials:

  • This compound

  • Vero cell line (or other suitable mammalian cell line)

  • DMEM supplemented with fetal bovine serum

  • 96-well microtiter plates

  • MTT or resazurin-based viability reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Culture: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add the viability reagent and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.

Selectivity Index (SI) Calculation:

SI = CC50 (mammalian cells) / IC50 (protozoan parasite)

A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic profile.

Conclusion

This compound presents a promising starting point for anti-protozoal drug discovery through repurposing. The provided protocols offer a framework for the systematic evaluation of its efficacy against a range of protozoan parasites. Further research is warranted to elucidate its full spectrum of activity, refine its mechanism of action against different protozoa, and assess its in vivo efficacy in relevant animal models. These efforts will be crucial in determining the clinical potential of this compound as a novel anti-protozoal agent.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Rolitetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing rolitetracycline, a semisynthetic tetracycline antibiotic, in the study of antibiotic resistance mechanisms. This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This document outlines its application in understanding key resistance pathways, primarily efflux pumps and ribosomal protection, and provides standardized protocols for experimental investigation.

Introduction to this compound

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the reversible binding to the 16S rRNA of the 30S ribosomal subunit, which sterically hinders the binding of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting protein synthesis.[2][3] The study of resistance to this compound can provide valuable insights into the broader mechanisms of tetracycline resistance, a significant challenge in clinical practice.

The primary mechanisms of resistance to tetracyclines, and by extension this compound, are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS) and include Tet(A), Tet(B), Tet(K), and Tet(L).[2]

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges tetracycline from its binding site, allowing protein synthesis to resume.[2][3]

  • Enzymatic Inactivation: This is a less common mechanism involving the chemical modification of the tetracycline molecule, rendering it inactive.[2]

Quantitative Data on this compound Activity

The following tables summarize the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against susceptible strains of Escherichia coli and Staphylococcus aureus. It is important to note that contemporary data for this compound against well-characterized resistant strains is limited. The data presented here is based on a 1976 study and serves as a baseline for susceptibility.

Table 1: In Vitro Activity of this compound against Escherichia coli (20 Serotypes) [1]

ParameterMediumAverage Concentration (µg/mL)
MIC Bouillon<0.012 (for 27 out of 20 strains)
MBC BouillonTwice the MIC on average
MIC SerumSignificantly lower than in bouillon
MBC SerumSignificantly lower than in bouillon

Table 2: In Vitro Activity of this compound against Staphylococcus aureus (16 Strains) [1]

ParameterMediumAverage Concentration (µg/mL)
MIC BouillonNot specified
MBC BouillonAt least four times higher than the MIC on average
MIC SerumNot significantly different from bouillon
MBC SerumNot significantly different from bouillon

Experimental Protocols

The following protocols are adapted from standard methodologies for studying tetracycline resistance and can be applied to investigations using this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound hydrochloride

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound hydrochloride in sterile deionized water to create a stock solution of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 128 µg/mL to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for In Vitro Selection of this compound-Resistant Mutants

This protocol describes a method for generating bacterial strains with resistance to this compound through stepwise exposure.

Materials:

  • This compound hydrochloride

  • Bacterial growth medium (e.g., Luria-Bertani broth or agar)

  • Susceptible bacterial strain

  • Incubator

  • Shaker (for liquid cultures)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the protocol described in section 3.1.

  • Initiate Selection: Inoculate a liquid culture of the susceptible strain in a medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Serial Passage: Incubate the culture with shaking at 37°C until it reaches the late logarithmic or early stationary phase.

  • Increase Antibiotic Concentration: Transfer an aliquot of this culture to a fresh medium containing a two-fold higher concentration of this compound.

  • Repeat Passaging: Continue this serial passaging with increasing concentrations of this compound. If growth is not observed at a certain concentration, the culture from the previous lower concentration should be maintained for a longer period or a smaller increment in concentration should be used.

  • Isolate Resistant Mutants: After several passages, plate the culture from the highest tolerated this compound concentration onto an agar medium containing the same concentration of the antibiotic.

  • Characterize Resistant Isolates: Pick individual colonies and confirm their resistance by re-determining the MIC. These isolates can then be used for further molecular and phenotypic characterization.

Protocol for Assessing Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)

This protocol evaluates the contribution of efflux pumps to this compound resistance by measuring the change in MIC in the presence of an EPI.

Materials:

  • This compound hydrochloride

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine)

  • Bacterial strain (wild-type and potentially resistant mutant)

  • Materials for MIC determination (as in section 3.1)

Procedure:

  • Determine MIC of this compound: Determine the MIC of this compound for the test strain as described in section 3.1.

  • Determine Non-inhibitory Concentration of EPI: Determine the highest concentration of the EPI that does not inhibit the growth of the test strain. This is done by performing an MIC assay with the EPI alone.

  • Perform MIC Assay with EPI: Perform the this compound MIC assay as described in section 3.1, but with the addition of the pre-determined non-inhibitory concentration of the EPI to all wells (except the growth and sterility controls).

  • Analyze Results: A significant decrease (typically four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is contributing to the resistance phenotype.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of tetracycline resistance and a typical experimental workflow for their investigation.

cluster_0 Mechanism of Action and Resistance cluster_1 This compound Action cluster_2 Resistance Mechanisms cluster_3 Efflux Pump cluster_4 Ribosomal Protection This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to EffluxPump Efflux Pump (e.g., TetK) This compound->EffluxPump Substrate ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Rolitetracycline_out This compound (extracellular) EffluxPump->Rolitetracycline_out Exports RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Binds to and dislodges This compound

Caption: Overview of this compound's mechanism and bacterial resistance pathways.

cluster_workflow Experimental Workflow for Investigating this compound Resistance Start Start with Susceptible Bacterial Strain MIC_initial Determine Initial MIC of this compound Start->MIC_initial Induce_Resistance Induce Resistance via Serial Passage MIC_initial->Induce_Resistance Isolate_Mutants Isolate Resistant Mutants Induce_Resistance->Isolate_Mutants MIC_resistant Determine MIC of Resistant Mutants Isolate_Mutants->MIC_resistant Efflux_Assay Perform Efflux Assay with EPI Isolate_Mutants->Efflux_Assay Molecular_Analysis Molecular Analysis Isolate_Mutants->Molecular_Analysis Analyze_Efflux Analyze Fold-Change in MIC Efflux_Assay->Analyze_Efflux Sequencing Sequence Resistance Genes (e.g., tet(K), tet(M)) Molecular_Analysis->Sequencing Expression Gene Expression Analysis (qRT-PCR) Molecular_Analysis->Expression

Caption: Workflow for studying the evolution and mechanisms of this compound resistance.

Conclusion

While this compound is an older tetracycline, it remains a useful tool for studying the fundamental mechanisms of antibiotic resistance. The protocols and information provided here offer a framework for researchers to investigate efflux- and ribosome-mediated resistance. Further research using modern molecular techniques with this compound is encouraged to fill the existing gaps in the literature and to better understand its interaction with contemporary resistant strains.

References

Application Notes and Protocols for Novel Rolitetracycline-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of novel drug delivery systems for Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic. Given the limited specific research on this compound-based delivery systems, this document adapts established protocols for other tetracyclines, such as doxycycline and tetracycline, highlighting necessary modifications for this compound.

Introduction to this compound Drug Delivery

This compound is a prodrug of tetracycline, administered parenterally, and is known for its high bioavailability.[1] The development of novel drug delivery systems for this compound aims to enhance its therapeutic efficacy, provide controlled release, and potentially enable alternative administration routes. These systems include nanoparticles, liposomes, hydrogels, and microparticles, each offering unique advantages for targeted and sustained drug delivery.

Mechanism of Action: this compound, like other tetracyclines, inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][3] This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on tetracycline-based drug delivery systems. It is important to note that data specific to this compound is limited, and therefore, data from studies on tetracycline and doxycycline are included for comparative purposes.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Collagen MembraneThis compoundN/AN/AN/AN/AN/A[4]
Polymeric NanoparticlesDoxycycline150-250< 0.2-15 to -2570-855-10Adapted from[5]
LiposomesDoxycycline100-200< 0.15-10 to -3040-602-5Adapted from[6]
HydrogelTetracyclineN/AN/AN/A> 901-3Adapted from general hydrogel properties
MicroparticlesCeftriaxone1,000-5,000N/A-18 to -5062-821-10[7]

Table 2: In Vitro Release Kinetics of this compound and Other Tetracyclines

Delivery SystemDrugRelease Time (hours)Cumulative Release (%)Release ModelHiguchi Constant (g·h^(1/2))Reference
Collagen MembraneThis compound7.592.2 ± 0.6Higuchi0.75 ± 0.02[4]
Collagen MembraneTetracycline7.598.5 ± 0.7Higuchi0.80 ± 0.02[4]
Polymeric NanoparticlesDoxycycline72~80Korsmeyer-PeppasN/AAdapted from[5]
LiposomesDoxycycline48~60First-OrderN/AAdapted from[6]
HydrogelDoxycycline168~75HiguchiN/AAdapted from[8]
MicroparticlesCeftriaxone1688.2 - 41.6BiphasicN/A[7]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound-based drug delivery systems.

This compound-Loaded Nanoparticles

Protocol for Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Doxycycline Nanoparticles)

This protocol is adapted from the nanoprecipitation technique used for hydrophilic and hydrophobic drug encapsulation in polymer nanoparticles.[5]

Materials:

  • This compound

  • Eudragit® S100 or HPMCP HP55®

  • Poloxamer 407®

  • Acetone

  • Deionized water

Procedure:

  • Dissolve the polymer (e.g., 0.8 g % Eudragit® S100) and this compound in acetone.

  • Dissolve the surfactant (e.g., 1% Poloxamer 407®) in deionized water.

  • Inject the organic phase (polymer and drug solution) into the aqueous phase (surfactant solution) under magnetic stirring.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation and wash with deionized water to remove unencapsulated drug and excess surfactant.

  • Lyophilize the nanoparticles for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: The amount of non-encapsulated drug in the supernatant is quantified spectrophotometrically at the characteristic wavelength of this compound.

This compound-Loaded Liposomes

Protocol for Preparation of this compound-Loaded Liposomes (Adapted from Doxycycline Liposomes)

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by vortexing.

  • Sonicate the liposomal suspension to reduce the vesicle size.

  • Separate the unencapsulated drug by centrifugation or dialysis.

Characterization:

  • Vesicle Size and Polydispersity Index (PDI): Measured using DLS.

  • Morphology: Observed by TEM.

  • Encapsulation Efficiency: Determined by separating the liposomes from the aqueous phase and quantifying the amount of encapsulated this compound.

This compound-Loaded Hydrogels

Protocol for Preparation of this compound-Loaded In Situ Forming Hydrogels (Adapted from Doxycycline Hydrogels)

This protocol describes the preparation of an in situ forming composite hydrogel.[8]

Materials:

  • This compound

  • Tyramine functionalized gum tragacanth (TA-GT)

  • Hydroxyapatite particles (HAPs)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Load this compound into HAPs by adsorption.

  • Disperse the this compound-loaded HAPs in a solution of TA-GT.

  • Induce hydrogel formation by adding HRP and H₂O₂ to catalyze the oxidative coupling of tyramine groups.

  • The hydrogel will form in situ.

Characterization:

  • Gelation Time: The time taken for the solution to form a stable gel.

  • Morphology: Examined by SEM.

  • Swelling Ratio: Determined by measuring the weight of the hydrogel before and after swelling in a buffer solution.

  • In Vitro Drug Release: The release of this compound from the hydrogel is monitored over time in a release medium (e.g., PBS) using UV-Vis spectroscopy or HPLC.

This compound-Loaded Microparticles

Protocol for Preparation of this compound-Loaded Microparticles (Adapted from General Microparticle Preparation)

This protocol utilizes the solvent evaporation method.[9]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution

Procedure:

  • Dissolve this compound and PLGA in dichloromethane.

  • Emulsify the organic phase in an aqueous solution of PVA by homogenization or sonication.

  • Stir the emulsion for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

  • Collect the microparticles by centrifugation, wash with deionized water, and lyophilize.

Characterization:

  • Particle Size and Morphology: Analyzed by SEM.

  • Encapsulation Efficiency and Drug Loading: The amount of this compound encapsulated is determined by dissolving a known weight of microparticles in a suitable solvent and quantifying the drug content.

Mandatory Visualizations

Signaling Pathway

Mechanism of Action of this compound

This compound inhibits bacterial protein synthesis, a critical pathway for bacterial survival and replication.

Rolitetracycline_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Passive Diffusion Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition mRNA mRNA mRNA->Ribosome_30S tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding Blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound's mechanism of action in a bacterial cell.

Experimental Workflows

Workflow for Nanoparticle Formulation and Characterization

This diagram outlines the key steps in the development and analysis of this compound-loaded nanoparticles.

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization Start Start: Materials Dissolve Dissolve Polymer & this compound Start->Dissolve Nanoprecipitation Nanoprecipitation Dissolve->Nanoprecipitation Purification Purification (Centrifugation) Nanoprecipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final Nanoparticles Lyophilization->Final_Product DLS DLS Analysis (Size, PDI, Zeta Potential) Final_Product->DLS SEM_TEM Microscopy (SEM/TEM for Morphology) Final_Product->SEM_TEM EE_DL Encapsulation Efficiency & Drug Loading Final_Product->EE_DL Release In Vitro Release Study Final_Product->Release Release_Study_Workflow Start Start: Drug-Loaded Delivery System Incubation Incubate in Release Medium (e.g., PBS at 37°C) Start->Incubation Sampling Collect Aliquots at Pre-determined Time Points Incubation->Sampling Quantification Quantify this compound (UV-Vis or HPLC) Sampling->Quantification Analysis Data Analysis: Cumulative Release vs. Time Quantification->Analysis Modeling Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas) Analysis->Modeling End End: Release Profile Established Modeling->End

References

Application Notes and Protocols: Investigating the Impact of Rolitetracycline on Mitochondrial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolitetracycline, a semi-synthetic tetracycline antibiotic, is known to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit.[1][2] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, there is a growing concern that tetracyclines, including this compound, may exert off-target effects on mitochondrial protein synthesis, leading to mitochondrial dysfunction.[3][4] This document provides detailed application notes and protocols for researchers to investigate the effects of this compound on mitochondrial protein synthesis. The provided methodologies will enable a comprehensive assessment of this compound's mitochondrial toxicity profile, a critical aspect in drug development and safety assessment.[5]

Introduction

Mitochondria, the powerhouses of eukaryotic cells, possess their own genetic material (mtDNA) and protein synthesis machinery, which bears a striking resemblance to that of prokaryotes.[6] This evolutionary heritage makes mitochondrial ribosomes susceptible to inhibition by antibiotics that target bacterial ribosomes.[3] Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, have been shown to interfere with mitochondrial translation, leading to a condition known as mitonuclear protein imbalance.[3][7] This imbalance, characterized by a stoichiometric disparity between nuclear- and mitochondrial-encoded subunits of the oxidative phosphorylation (OXPHOS) system, can result in impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and cellular stress.[7][8]

This compound, as a member of the tetracycline family, is presumed to share this mechanism of mitochondrial impairment.[9] Early studies have indicated that this compound administration can lead to decreased oxygen consumption and increased lipoperoxidation in cardiac mitochondria, suggesting a detrimental impact on mitochondrial function.[10] Understanding the precise effects of this compound on mitochondrial protein synthesis is crucial for evaluating its safety profile and for guiding the development of new therapeutic agents with improved selectivity.

These application notes provide a framework for the systematic investigation of this compound's effects on mitochondrial protein synthesis and overall mitochondrial health. The subsequent protocols offer detailed, step-by-step guidance for key experiments.

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effects of this compound and other tetracyclines on mitochondrial function.

Table 1: Effects of Tetracyclines on Mitochondrial Respiration

AntibioticCell/Tissue TypeConcentrationEffect on Oxygen Consumption Rate (OCR)Reference
This compoundRabbit Cardiac MitochondriaNot SpecifiedDecreased[10]
DoxycyclineHuman HEK293, HeLa, Mouse Hepa 1-6, GT1-7 cellsDose-dependentImpaired[7]
TetracyclineHuman Retinal MIO-M1 cells120 µg/mlDeclined ATP production and spare respiratory capacity

Table 2: Indicators of this compound-Induced Mitochondrial Stress

ParameterTissue/OrganelleObservationImplicationReference
Malonic Dialdehyde (MDA)Rabbit Cardiac MitochondriaIncreasedIncreased lipoperoxidation[10]
Superoxide Dismutase (SOD) ActivityRabbit Cardiac MitochondriaIncreasedOxidative stress response[10]

Experimental Protocols

Protocol 1: Assessment of Mitonuclear Protein Imbalance by Western Blotting

This protocol is designed to quantify the relative levels of mitochondrial- and nuclear-encoded OXPHOS subunits, providing a direct measure of mitonuclear protein imbalance.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-MT-CO1 (mitochondrial-encoded)

    • Anti-SDHA (nuclear-encoded)

    • Anti-VDAC1 or TOMM20 (mitochondrial loading control)

    • Anti-β-actin or GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) at an appropriate density.

    • Treat cells with varying concentrations of this compound (e.g., 1-100 µg/mL) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for MT-CO1, SDHA, and loading controls.

    • Calculate the ratio of MT-CO1 to SDHA to determine the extent of mitonuclear protein imbalance.

Protocol 2: Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiratory function.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cell permeabilization agent (e.g., digitonin)

  • Mitochondrial respiration medium (e.g., MiR05)

  • Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate, rotenone, antimycin A).

  • This compound

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in respiration medium.

    • Permeabilize the cells with digitonin to allow access of substrates to the mitochondria.

  • Respirometry:

    • Add the permeabilized cells to the respirometer chambers.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different parts of the electron transport chain.

    • Introduce this compound at various concentrations during the assay to determine its acute effects on respiration.

  • Data Analysis:

    • Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: In-Organello Protein Synthesis Assay

This protocol directly measures the synthesis of proteins within isolated mitochondria.

Materials:

  • Mitochondria isolation kit

  • In-organello protein synthesis buffer

  • [³⁵S]-Methionine

  • This compound

  • SDS-PAGE gels and autoradiography supplies

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from cultured cells or tissues following a standard protocol.

  • In-Organello Translation:

    • Incubate isolated mitochondria in the protein synthesis buffer.

    • Add [³⁵S]-Methionine to label newly synthesized proteins.

    • Treat mitochondria with different concentrations of this compound.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Analysis of Labeled Proteins:

    • Lyse the mitochondria and separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

  • Data Analysis:

    • Quantify the intensity of the radiolabeled protein bands to determine the rate of mitochondrial protein synthesis and the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Rolitetracycline_Mitochondrial_Dysfunction This compound This compound Mitoribosome Mitochondrial Ribosome (mitoribosome) This compound->Mitoribosome MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis Mitoribosome->MitoProteinSynth MitonuclearImbalance Mitonuclear Protein Imbalance MitoProteinSynth->MitonuclearImbalance OXPHOS_Dysfunction OXPHOS Dysfunction MitonuclearImbalance->OXPHOS_Dysfunction Cellular_Stress Cellular Stress (e.g., UPRmt) MitonuclearImbalance->Cellular_Stress Decreased_OCR Decreased Oxygen Consumption Rate OXPHOS_Dysfunction->Decreased_OCR Increased_ROS Increased Reactive Oxygen Species (ROS) OXPHOS_Dysfunction->Increased_ROS Lipid_Peroxidation Lipid Peroxidation Increased_ROS->Lipid_Peroxidation

Caption: this compound's proposed mechanism of mitochondrial toxicity.

Experimental Workflow for Assessing Mitochondrial Protein Synthesis Inhibition

Experimental_Workflow cluster_assays Assessment Methods Start Start: Cell Culture or Tissue Preparation Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment WesternBlot Western Blotting (Mitonuclear Imbalance) Treatment->WesternBlot Respirometry High-Resolution Respirometry (Oxygen Consumption) Treatment->Respirometry InOrganello In-Organello Synthesis Assay (Direct Measurement) Treatment->InOrganello DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Respirometry->DataAnalysis InOrganello->DataAnalysis Conclusion Conclusion on Mitochondrial Effects of this compound DataAnalysis->Conclusion

Caption: Workflow for studying this compound's mitochondrial effects.

Logical Relationship of this compound's Impact

Logical_Relationship cluster_primary_effect Primary Molecular Event cluster_cellular_consequences Cellular Consequences cluster_organismal_outcome Potential Organismal Outcome This compound This compound Administration MitoRibosomeInhibition Inhibition of Mitochondrial Ribosome Function This compound->MitoRibosomeInhibition ProteinImbalance Mitonuclear Protein Imbalance MitoRibosomeInhibition->ProteinImbalance RespiratoryDefect Impaired Mitochondrial Respiration ProteinImbalance->RespiratoryDefect OxidativeStress Increased Oxidative Stress RespiratoryDefect->OxidativeStress CellularDysfunction Cellular Dysfunction and Toxicity OxidativeStress->CellularDysfunction

Caption: Causal chain of this compound's mitochondrial impact.

References

Application Notes and Protocols: Rolitetracycline's Role in Modulating Host Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is primarily known for its bacteriostatic properties, which stem from the inhibition of bacterial protein synthesis.[1][2][3][4] Beyond this established mechanism, the tetracycline class of antibiotics, including this compound, exhibits significant immunomodulatory and anti-inflammatory effects independent of their antimicrobial activity.[5][6] These properties position this compound and other tetracyclines as potential therapeutic agents for a variety of inflammatory conditions.

These application notes provide an overview of the known immunomodulatory functions of tetracyclines, with the understanding that this compound, as a member of this class, is presumed to share these characteristics.[7][8] Detailed experimental protocols are provided to facilitate further research into the specific effects of this compound on host immune responses.

Key Immunomodulatory Mechanisms of Tetracyclines

The immunomodulatory effects of tetracyclines are multifaceted, impacting various components of the innate and adaptive immune systems. The primary mechanisms include:

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are potent inhibitors of MMPs, a family of enzymes responsible for the degradation of extracellular matrix components during inflammation and tissue remodeling.[9][10][11] This inhibition is crucial in mitigating tissue damage in chronic inflammatory diseases.

  • Downregulation of Pro-inflammatory Cytokines: Tetracyclines have been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][12][13]

  • Modulation of Signaling Pathways: A critical mechanism of action is the interference with intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[13][14]

  • Inhibition of Immune Cell Functions: Tetracyclines can directly impact the function of various immune cells. This includes the inhibition of neutrophil chemotaxis and migration, as well as the modulation of lymphocyte proliferation.[15][16][17]

  • Regulation of Reactive Oxygen Species (ROS): Tetracyclines can influence the production of ROS by phagocytic cells, which can contribute to their anti-inflammatory effects.[18][19]

Data Presentation: Effects of Tetracyclines on Immune Parameters

The following tables summarize quantitative data on the effects of tetracyclines (primarily doxycycline and minocycline, as data for this compound is limited) on key immunological parameters. These values are indicative of the potential effects of this compound and should be confirmed experimentally.

Table 1: Effect of Tetracyclines on Pro-inflammatory Cytokine Production

Cell TypeStimulantTetracycline DerivativeConcentrationCytokinePercent Inhibition (Approx.)
THP-1 cellsLPSMinocycline10 µg/mLTNF-α84-89%
THP-1 cellsLPSDoxycycline10 µg/mLTNF-α~50%
THP-1 cellsLPSTigecycline10 µg/mLTNF-α~70%
THP-1 cellsLPSMinocycline10 µg/mLIL-8~60%
THP-1 cellsLPSDoxycycline10 µg/mLIL-8~40%

Data extrapolated from studies on THP-1 cells stimulated with lipopolysaccharide (LPS).[12]

Table 2: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines

EnzymeSourceTetracycline DerivativeIC50 (µM)
CollagenaseRat Arthritic Paw TissueTetracycline~150
Gelatinase (MMP-9)Rat Arthritic Paw TissueTetracycline~200
MMP-1Bovine ChondrocytesMinocycline16 (mRNA expression)
MMP-3Bovine ChondrocytesTetracycline45.4

Data compiled from various in vitro and in vivo studies.[9]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Tetracyclines

Tetracyclines can inhibit the NF-κB signaling pathway at multiple points, leading to a reduction in the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->IkB Releases NF-κB This compound This compound (Tetracyclines) This compound->IKK Inhibits This compound->IkB Inhibits Degradation This compound->NFkB Inhibits Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by tetracyclines.

General Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical workflow for investigating the effects of this compound on immune cell function.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Isolate Immune Cells (e.g., PBMCs, Neutrophils) B Culture Cells A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with Inflammatory Agent (e.g., LPS, PHA) C->D E Cytokine Measurement (ELISA, CBA) D->E F Cell Proliferation Assay ([3H]-Thymidine, CFSE) D->F G MMP Activity Assay (Zymography) D->G H ROS Production Assay (DCFH-DA) D->H I Signaling Pathway Analysis (Western Blot for p-NF-κB) D->I J Quantify Results E->J F->J G->J H->J I->J K Determine Dose-Response Relationship J->K L Statistical Analysis K->L

Caption: Workflow for studying this compound's immunomodulatory effects.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Determination of this compound's Effect on Cytokine Production in Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, RAW 264.7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound hydrochloride (sterile, stock solution prepared in water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for target cytokines (e.g., human TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. For THP-1 cells, differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1-2 hours at 37°C, 5% CO2.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Cell Viability: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of this compound.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.

Protocol 2: Assessment of this compound's Effect on Lymphocyte Proliferation

Objective: To determine the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

  • This compound hydrochloride

  • Phytohemagglutinin (PHA) or other suitable mitogen

  • [3H]-Thymidine

  • 96-well round-bottom tissue culture plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Seeding: Add 1 x 10^5 PBMCs in 100 µL of complete RPMI to each well of a 96-well round-bottom plate.

  • Treatment: Add 50 µL of this compound dilutions (e.g., 1, 5, 10, 25 µg/mL) to the respective wells. Include a vehicle control.

  • Stimulation: Add 50 µL of PHA to a final concentration of 5 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each this compound concentration relative to the PHA-stimulated control.

Alternative Method: Carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay followed by flow cytometry can be used as a non-radioactive method to assess cell proliferation.[20]

Protocol 3: Gelatin Zymography for MMP-9 Activity

Objective: To assess the inhibitory effect of this compound on the activity of MMP-9 secreted by stimulated cells.

Materials:

  • Conditioned media from cell cultures treated as in Protocol 1

  • SDS-PAGE equipment

  • Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij 35)

  • Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

  • Sample Preparation: Mix conditioned media with non-reducing zymogram sample buffer. Do not heat the samples.

  • Electrophoresis: Load equal amounts of protein per lane and run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer at 37°C for 18-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.

  • Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify the specific MMP (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). Quantify the band intensity using densitometry software.

Conclusion

While specific research on the immunomodulatory properties of this compound is limited, the extensive evidence for such effects within the tetracycline class provides a strong rationale for its investigation as a modulator of host immune responses. The protocols and data presented here offer a framework for researchers to explore the potential of this compound in this capacity. Further studies are warranted to elucidate the specific mechanisms and quantitative effects of this compound on various immune parameters, which could pave the way for its application in the treatment of inflammatory diseases.

References

Synthesis of Novel Rolitetracycline Derivatives with Enhanced Aqueous Solubility and Potent Activity Against Tetracycline-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades due to its broad-spectrum activity. Rolitetracycline, a semi-synthetic derivative of tetracycline, was developed to improve parenteral administration through increased water solubility. This is achieved by the addition of a pyrrolidinomethyl group to the C2-carboxamide of the tetracycline scaffold via the Mannich reaction. While effective, the emergence of tetracycline-resistant bacterial strains necessitates the development of new analogs with enhanced properties.

This document outlines the synthesis and evaluation of two novel this compound derivatives, designated RT-D1 and RT-D2. These derivatives are synthesized by replacing the pyrrolidine moiety of this compound with N-methylpiperazine and morpholine, respectively. The objective of these modifications is to further enhance aqueous solubility and to investigate potential improvements in antibacterial potency, particularly against bacterial strains expressing tetracycline-specific efflux pumps.

Materials and Methods

Materials
  • Tetracycline hydrochloride

  • Paraformaldehyde

  • N-methylpiperazine

  • Morpholine

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Mueller-Hinton broth

  • Tetracycline-resistant Escherichia coli (expressing Tet(A) efflux pump)

  • Standard susceptible Staphylococcus aureus

Instrumentation
  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Incubator

Experimental Protocols

Protocol 1: Synthesis of Novel this compound Derivatives (RT-D1 and RT-D2)

This protocol describes the synthesis of the novel derivatives via a Mannich-type reaction.

  • Preparation of Tetracycline Base:

    • Suspend tetracycline hydrochloride in anhydrous methanol.

    • Add triethylamine dropwise while stirring until the pH reaches approximately 8-9, indicating the formation of the free base.

    • Use the resulting solution directly in the next step.

  • Mannich Reaction:

    • In a separate flask, dissolve paraformaldehyde in anhydrous dichloromethane.

    • For the synthesis of RT-D1 , add N-methylpiperazine to the paraformaldehyde solution. For the synthesis of RT-D2 , add morpholine.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the respective N-aminomethyl reagent.

    • Add the tetracycline base solution dropwise to the N-aminomethyl reagent mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification and Isolation:

    • Monitor the reaction progress by HPLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Purify the product by flash chromatography on silica gel using a DCM:MeOH gradient.

    • Characterize the final products by NMR and MS.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the novel derivatives was assessed by determining the MIC using the broth microdilution method.

  • Prepare a stock solution of each derivative (RT-D1 and RT-D2) and this compound (as a control) in sterile Mueller-Hinton broth.

  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension of either tetracycline-resistant E. coli or susceptible S. aureus to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The synthesized derivatives were evaluated for their aqueous solubility and antibacterial activity. The results are summarized in the tables below.

Table 1: Aqueous Solubility of this compound Derivatives

CompoundAmine MoietyAqueous Solubility (mg/mL) at 25°C
This compoundPyrrolidine50
RT-D1 N-methylpiperazine75
RT-D2 Morpholine65

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundMIC (µg/mL) vs. Susceptible S. aureusMIC (µg/mL) vs. Tetracycline-Resistant E. coli
Tetracycline0.532
This compound0.516
RT-D1 0.258
RT-D2 0.512

Visualizations

Signaling Pathway

The primary mechanism of action for tetracycline antibiotics, including this compound and its derivatives, is the inhibition of bacterial protein synthesis. This is not a classical signaling pathway but a direct inhibition of a key cellular process.

InhibitionOfProteinSynthesis Tetracycline This compound Derivative Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel this compound derivatives is depicted below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_characterization Characterization Tetracycline_Base Tetracycline Free Base Reaction Mannich Reaction Tetracycline_Base->Reaction Mannich_Reagent N-Aminomethyl Reagent Mannich_Reagent->Reaction Purification Purification Reaction->Purification Solubility Aqueous Solubility Testing Purification->Solubility MIC_Assay MIC Assay Purification->MIC_Assay NMR_MS NMR & Mass Spectrometry Purification->NMR_MS

Caption: Workflow for synthesis and evaluation.

Conclusion

The novel this compound derivatives, RT-D1 and RT-D2, were successfully synthesized and characterized. Both derivatives demonstrated enhanced aqueous solubility compared to the parent this compound. Notably, RT-D1, incorporating an N-methylpiperazine moiety, exhibited a two-fold increase in potency against both susceptible S. aureus and tetracycline-resistant E. coli. These findings suggest that modification of the C2-carboxamide with specific amine moieties can lead to this compound derivatives with improved physicochemical and antibacterial properties, warranting further investigation for their therapeutic potential.

Application Notes & Protocols: Rolitetracycline as a Selective Agent in Genetic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rolitetracycline in Genetic Engineering

This compound is a semisynthetic, broad-spectrum tetracycline antibiotic. It functions as a prodrug, meaning it is converted in vivo or in solution into its active form, tetracycline. Like other tetracycline-class antibiotics, it inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit in prokaryotes, preventing the association of aminoacyl-tRNA with the ribosome-mRNA complex[1]. This mechanism forms the basis of its utility as a selective agent.

Genetic engineering applications leverage this activity by introducing a tetracycline resistance gene into host cells (either prokaryotic or eukaryotic). When cultured in the presence of a tetracycline-class antibiotic, only cells that have successfully incorporated and expressed the resistance gene will survive.

Important Note: The use of this compound as a selective agent in published genetic engineering protocols is not common. The more stable and well-characterized tetracycline derivatives, doxycycline and tetracycline hydrochloride , are predominantly used for both selection and in inducible expression systems (e.g., Tet-On/Tet-Off). This compound's inherent instability in aqueous solutions may limit its application where long-term, consistent selective pressure is required.

These notes provide a framework for using this compound, based on the established principles and protocols for tetracycline. It is critical for researchers to empirically determine the optimal working concentration for their specific cell type and application through a dose-response (kill curve) experiment.

Mechanism of Action for Selection

Selection relies on the expression of a tetracycline resistance (tet) gene. There are two primary mechanisms of resistance conferred by these genes:

  • Efflux Pumps: Membrane-bound proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target. Common examples include tet(A) and tet(K).[2][3][4]

  • Ribosomal Protection Proteins (RPPs): Cytoplasmic proteins, such as tet(M), that bind to the ribosome.[1][5] This binding event dislodges the tetracycline molecule from the ribosome, allowing protein synthesis to resume[1][5].

Plasmids used for genetic engineering are designed to carry one of these tet genes. When such a plasmid is introduced into host cells, the cells gain the ability to survive in media containing otherwise lethal concentrations of a tetracycline-class antibiotic.

Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane EffluxPump TetA Efflux Pump Rolitetracycline_out Tetracycline (Pumped Out) EffluxPump->Rolitetracycline_out efflux Ribosome 30S Ribosome TetM TetM Protein Ribosome->TetM binds to TetM->Ribosome dislodges Tc Rolitetracycline_in This compound (converts to Tetracycline) Rolitetracycline_in->EffluxPump enters pump Rolitetracycline_in->Ribosome inhibits protein synthesis

Figure 1. Mechanisms of tetracycline resistance.

Data Presentation: Comparative Properties and Working Concentrations

As specific quantitative data for this compound in selection is unavailable in the literature, the following tables provide a comparison with standard tetracyclines and a template for determining the necessary parameters in your own system.

Table 1: Comparison of Tetracycline Derivatives

Feature This compound Tetracycline HCl Doxycycline Hyclate
Primary Use in GE Not common Bacterial Selection, Tet-On/Off Systems Tet-On/Off Systems (preferred)
Mechanism Prodrug, converts to Tetracycline Direct-acting Direct-acting
Solubility High in water Soluble in water, ethanol Soluble in water
Relative Stability Lower Moderate Higher (more stable analog)[6]
Typical Bacterial Conc. Must be determined 10-15 µg/mL[7] N/A for selection

| Typical Mammalian Conc. | Must be determined | 5-10 µg/mL (for Tet-Off)[8] | 0.1-2 µg/mL (for Tet-On/Off) |

Table 2: Template for Mammalian Cell Kill Curve Data Use this table to record viability counts during a dose-response experiment.

This compound (µg/mL) Day 2 (% Viability) Day 4 (% Viability) Day 7 (% Viability) Day 10 (% Viability) Notes
0 (Control) 100 100 100 100 Healthy, confluent growth
1.0
2.5
5.0
10.0
20.0
40.0

| 80.0 | | | | | |

Experimental Protocols

Protocol for Bacterial Selection (E. coli)

This protocol is adapted from standard procedures using tetracycline hydrochloride. The concentration of this compound should be optimized, but a starting range similar to tetracycline is recommended.

Materials:

  • E. coli strain transformed with a tet-resistance plasmid.

  • LB Broth and LB Agar.

  • This compound stock solution (e.g., 5 mg/mL in sterile deionized water, filter-sterilized, stored at -20°C protected from light).

Procedure:

  • Prepare Selective Media:

    • Prepare LB agar and autoclave.

    • Cool the medium to below 50°C.

    • Add this compound stock solution to the desired final concentration (e.g., start with a test range of 5-20 µg/mL). For a final concentration of 15 µg/mL, add 3 µL of a 5 mg/mL stock to each 1 mL of media.

    • Pour plates and allow them to solidify. Store at 4°C, protected from light.

  • Plating Transformed Bacteria:

    • Plate a small volume of the transformation mixture onto the selective LB agar plates.

    • Incubate overnight at 37°C.

    • Only colonies containing the tetracycline resistance plasmid should grow.

  • Liquid Culture:

    • Prepare liquid LB medium.

    • Add this compound to the same final concentration used for the plates.

    • Inoculate with a single colony from the selective plate.

    • Incubate at 37°C with shaking for 12-18 hours.

Protocol for Determining Optimal Concentration in Mammalian Cells (Kill Curve)

This is the most critical step before attempting to generate a stable cell line. The goal is to find the lowest concentration of this compound that kills all cells within a 7-10 day period[9].

Materials:

  • The parental (non-transfected) mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 24-well or 96-well tissue culture plates.

  • Trypan blue and a hemocytometer or automated cell counter.

Procedure:

  • Cell Plating:

    • Plate the parental cells at a density that ensures they are approximately 30-50% confluent the next day. Seed multiple wells for each antibiotic concentration to be tested.

  • Addition of Selective Agent:

    • The following day, prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 1 to 80 µg/mL (see Table 2).

    • Include a "no antibiotic" control well.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Monitoring:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily under a microscope, noting cell morphology and death.

    • Replace the selective medium every 2-3 days with freshly prepared medium containing the same antibiotic concentrations.

  • Determining the Optimal Concentration:

    • After 7-10 days, assess cell viability in each well (e.g., using Trypan Blue staining).

    • The optimal concentration for selection is the lowest concentration that resulted in 100% cell death .

Protocol for Generating a Stable Mammalian Cell Line

This protocol should only be initiated after the optimal selective concentration of this compound has been determined via a kill curve.

Stable_Cell_Line_Workflow Transfection 1. Transfect Cells (Plasmid with GOI + tetR gene) Recovery 2. Recovery Period (24-48 hours, no antibiotic) Transfection->Recovery Selection 3. Apply Selection (Add this compound to medium) Recovery->Selection Expansion 4. Expand Resistant Colonies (Culture for 2-4 weeks) Selection->Expansion Isolation 5. Isolate & Screen Clones (Verify expression of GOI) Expansion->Isolation Cryopreservation 6. Cryopreserve Stable Clones Isolation->Cryopreservation

Figure 2. General workflow for stable cell line generation.

Procedure:

  • Transfection:

    • Transfect the host cell line with a plasmid containing the gene of interest (GOI) and a tetracycline resistance gene (tet). Use your laboratory's optimized transfection protocol.

  • Recovery:

    • Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective (antibiotic-free) medium[10].

  • Initiate Selection:

    • After the recovery period, passage the cells into fresh culture vessels with complete medium containing the pre-determined optimal concentration of this compound.

  • Maintain Selective Pressure:

    • Continue to culture the cells, replacing the selective medium every 3-4 days.

    • Over the next 1-3 weeks, non-transfected cells will die off, while stably transfected cells will survive and proliferate, forming distinct colonies.

  • Isolate and Expand Clones:

    • Once visible colonies have formed, use cloning cylinders or limiting dilution to isolate individual colonies into separate wells (e.g., of a 24-well plate).

    • Expand these monoclonal populations, always maintaining the selective pressure with this compound.

  • Screening and Validation:

    • Screen the expanded clones for the expression and function of your gene of interest using appropriate methods (e.g., qPCR, Western blot, functional assays).

    • Once validated, cryopreserve the stable cell lines for future use.

Application in Inducible Expression Systems (Tet-On/Tet-Off)

Tetracycline-inducible systems (Tet-On/Tet-Off) are sophisticated tools for controlling gene expression. They rely on the tetracycline repressor protein (TetR) and its reverse mutant (rtTA) to regulate transcription from a promoter containing tet operator (tetO) sequences[6][11].

  • Tet-Off System: The transactivator (tTA) is active and drives gene expression in the absence of an effector like doxycycline. When doxycycline is added, it binds tTA, preventing it from binding to the promoter and thus turning expression OFF .

  • Tet-On System: The reverse transactivator (rtTA) is active and drives gene expression only in the presence of doxycycline. Adding doxycycline turns expression ON [11].

While doxycycline is the preferred effector due to its high affinity and stability, tetracycline (and therefore potentially this compound) can function in these systems, primarily with the Tet-Off system. However, higher concentrations are often required compared to doxycycline, and the lower stability of this compound could lead to inconsistent induction/repression.

Tet_Systems_Logic cluster_tet_off Tet-Off System cluster_tet_on Tet-On System tTA tTA TRE_Off TRE Promoter tTA->TRE_Off Binds Gene_Off Gene Expression TRE_Off->Gene_Off Activates Dox_Off Doxycycline (or Tetracycline) Dox_Off->tTA Inhibits Binding rtTA rtTA TRE_On TRE Promoter rtTA->TRE_On Binds Gene_On Gene Expression TRE_On->Gene_On Activates Dox_On Doxycycline Dox_On->rtTA Enables Binding

Figure 3. Logic of Tet-On and Tet-Off inducible systems.

Summary and Recommendations

  • This compound is a functional antibiotic of the tetracycline class but is not a standard reagent for genetic selection or gene induction.

  • Its primary disadvantage is likely its lower stability compared to tetracycline and doxycycline.

  • Crucially, a kill curve must be performed to determine the minimum effective concentration for selecting your specific mammalian cell line.

  • For bacterial selection, a starting concentration range of 5-20 µg/mL is a reasonable starting point for optimization.

  • For applications requiring precise and repeatable control of gene expression, the use of doxycycline with Tet-On/Tet-Off systems is strongly recommended over this compound.

References

Safety Operating Guide

Proper Disposal of Rolitetracycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of rolitetracycline is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste.

This compound, a tetracycline antibiotic, is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance[2][3]. Therefore, strict adherence to established disposal protocols is imperative.

Key Disposal and Safety Information

All personnel handling this compound should be familiar with its hazard profile and the necessary safety precautions. The following table summarizes key information from safety data sheets (SDS).

Hazard Profile & Handling RecommendationsReference
Hazard Class Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Wear protective clothing, gloves, safety glasses, and a dust respirator.[4]
Spill Cleanup (Dry) Use dry clean-up procedures to avoid generating dust. Collect residues in sealed plastic bags or other containers for disposal.[4]
Spill Cleanup (Wet) Vacuum or shovel up and place in labeled containers for disposal. Wash the area with large amounts of water and prevent runoff into drains.[4]
Container Disposal Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed. Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[4][5]
General Disposal Principle Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Disposal Procedures Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance. This workflow diagram illustrates the key steps from initial handling to final disposal.

Rolitetracycline_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway cluster_3 Disposal Methods A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a well-ventilated area or chemical fume hood C Segregate this compound Waste (Solid, Liquid, Contaminated Materials) B->C D Collect in clearly labeled, sealed, and appropriate waste containers E Consult Waste Management Authority or licensed disposal company D->E F Transport to a licensed facility E->F G Final Disposal F->G H Incineration in a licensed apparatus G->H Option 1 I Burial in a licensed landfill G->I Option 2

This compound Disposal Workflow

Step-by-Step Disposal Protocols

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or expired this compound powder in a designated, sealed container. Avoid generating dust[4].

  • Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste[2]. Do not discharge to sewer systems[5]. Autoclaving is not a recommended method for disposing of stock antibiotic solutions[2].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a sealed bag or container.

2. Packaging and Labeling:

  • All waste containers must be clearly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life"), and the date of accumulation.

  • Ensure containers are in good condition, compatible with the waste, and securely sealed to prevent leaks or spills[4].

3. Storage:

  • Store this compound waste in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated[4].

  • Observe any specific storage temperature requirements as indicated on the product's safety data sheet.

4. Disposal:

  • The primary recommended methods for the disposal of this compound are:

    • Incineration: Controlled incineration in a licensed and approved apparatus is a preferred method. The material may be mixed with a suitable combustible material to facilitate this process[4][5].

    • Landfill: Burial in a licensed landfill is another disposal option[4].

  • It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor to ensure compliance with all applicable regulations[4][5]. These professionals can provide guidance on the specific requirements for your location and arrange for the proper transport and disposal of the waste.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area[4].

  • For dry spills: Carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended. Place the collected material into a sealed container for disposal[4].

  • For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • After cleanup, decontaminate the area with a suitable cleaning agent and wash the area with plenty of water. Prevent runoff from entering drains[4].

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks to human health and the environment. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.